molecular formula C4H7BrO2 B032319 2-Bromo-2-methylpropanoic acid CAS No. 2052-01-9

2-Bromo-2-methylpropanoic acid

カタログ番号: B032319
CAS番号: 2052-01-9
分子量: 167 g/mol
InChIキー: XXSPGBOGLXKMDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Bromo-2-methylpropanoic acid is a versatile and highly valuable alkyl halide carboxylic acid extensively employed in advanced organic synthesis and materials science research. Its primary research utility stems from its role as a key precursor for introducing the sterically hindered 2-methylpropanoic acid moiety and as an efficient initiator for atom transfer radical polymerization (ATRP). The molecule features a tertiary bromide, a superior leaving group, adjacent to an electron-withdrawing carboxyl group, which significantly enhances its reactivity in nucleophilic substitution (SN1) reactions, making it an excellent alkylating agent for the synthesis of esters, amides, and other functionalized derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-bromo-2-methylpropanoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPGBOGLXKMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062151
Record name Propanoic acid, 2-bromo-2-methyl-
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Molecular Weight

167.00 g/mol
Source PubChem
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CAS No.

2052-01-9
Record name Bromoisobutyric acid
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Record name alpha-Bromoisobutyric acid
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Record name 2-Bromoisobutyric acid
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Record name Propanoic acid, 2-bromo-2-methyl-
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Record name Propanoic acid, 2-bromo-2-methyl-
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Record name 2-bromo-2-methylpropionic acid
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Record name 2-BROMO-2-METHYLPROPANOIC ACID
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Foundational & Exploratory

2-Bromo-2-methylpropanoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-2-methylpropanoic Acid

CAS Number: 2052-01-9

This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in chemical synthesis, materials science, and pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known by synonyms such as α-Bromoisobutyric acid, is a halogenated carboxylic acid.[1] Its fundamental properties are summarized in the table below. The compound typically appears as a white solid or a colorless to pale yellow liquid.[2][3]

PropertyValueReferences
CAS Number 2052-01-9[4][5][6]
Molecular Formula C4H7BrO2[2][5][7]
Molecular Weight 167.00 g/mol [5]
IUPAC Name This compound[7]
Synonyms 2-Bromo-2-methylpropionic acid, α-Bromoisobutyric acid[2][5][7]
Appearance White solid or Colorless to pale yellow liquid[1][2][3]
Melting Point 44-47 °C
Boiling Point 198-200 °C[7]
Flash Point 113 °C (>110°C)[7]
Solubility Slightly soluble in water[7]
pKa 2.91±0.10 (Predicted)[3]

Synthesis and Manufacturing

The primary manufacturing route for this compound involves the alpha-bromination of isobutyric acid.[2][3] A common method for this transformation is the Hell-Volhard-Zelinsky reaction, which selectively introduces a bromine atom at the alpha-carbon position.[3]

Illustrative Experimental Protocol: Synthesis via Bromination

The following protocol is an example of a bromination reaction to produce a similar compound and illustrates the general steps involved.

Reaction: Bromination of a starting carboxylic acid.

Materials:

  • Starting Material (e.g., Isobutyric Acid)

  • Bromine

  • Phosphorus tribromide (catalyst, for Hell-Volhard-Zelinsky)

  • Appropriate solvent (if necessary)

  • Water

  • Sodium bicarbonate or other base for neutralization

  • Acid for workup (e.g., HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: The starting carboxylic acid is charged into a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser. A catalytic amount of phosphorus tribromide is added.

  • Bromine Addition: Bromine is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction: The mixture is heated to allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as TLC or GC.

  • Quenching and Workup: After completion, the reaction mixture is cooled and carefully quenched with water.

  • Neutralization and Extraction: The aqueous solution can be neutralized with a base. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization or distillation.

G cluster_synthesis General Synthesis Workflow start Starting Material (Isobutyric Acid) reagents Add Bromine & Catalyst (PBr3) start->reagents reaction Heating / Reaction reagents->reaction workup Quenching & Workup (Water, Acid) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Crystallization/Distillation) extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in several advanced scientific fields due to its reactive bromine atom and carboxylic acid functional group.[1]

  • Polymer Chemistry: It is widely used as an initiator for Atom Transfer Radical Polymerization (ATRP).[2][8] ATRP allows for the controlled synthesis of polymers with specific molecular weights and architectures, which is crucial for developing high-performance materials.[2]

  • Nanotechnology: The compound plays a role in the functionalization and stabilization of nanoparticles.[2][8] It can be used to coat quantum dots and other nanomaterials, preventing aggregation and enabling the attachment of other functional molecules.[8]

  • Pharmaceutical Synthesis: In the pharmaceutical industry, it serves as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[1][3] Its functional groups allow for the introduction of specific molecular fragments and the construction of complex drug molecules.[1] For instance, a related compound is a key intermediate in the manufacturing of the antihistamine fexofenadine.[9]

G cluster_applications Key Application Areas compound 2-Bromo-2-methylpropanoic acid polymer Polymer Chemistry (ATRP Initiator) compound->polymer pharma Pharmaceutical Synthesis (API Intermediate) compound->pharma nano Nanotechnology (Surface Functionalization) compound->nano materials Advanced Materials polymer->materials drugs Drug Molecules pharma->drugs nanoparticles Functionalized Nanoparticles nano->nanoparticles

Caption: Key applications of this compound.

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic and chromatographic techniques.

TechniqueObserved DataReferences
¹H NMR Spectra available, typically showing a singlet for the methyl protons.[10][11][12]
¹³C NMR Spectra available for detailed structural analysis.[11]
FTIR Spectra available, showing characteristic peaks for C=O and O-H stretching.[10][13]
Raman Spectra available.[10][11]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[14]

  • Column: Newcrom R1 or similar C18 column.[14]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[14]

  • Detection: UV detection is suitable for this compound.

  • Application: This method is scalable and can be used for purity analysis and for isolating impurities in preparative separations.[14]

G cluster_hplc HPLC Analytical Workflow sample Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample->injection separation Separation on Reverse-Phase Column injection->separation detection UV Detection separation->detection analysis Data Analysis (Purity, Quantification) detection->analysis

Caption: General workflow for the HPLC analysis of the compound.

Safety and Handling

This compound is a corrosive material that requires careful handling to avoid exposure.[13][15]

Hazard ClassDescriptionReferences
Corrosion Causes severe skin burns and eye damage.[13]
Acute Toxicity Harmful if swallowed.[3][15]
Inhalation May cause irritation to the respiratory tract.[3]

Handling and Storage Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16] Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[16]

  • Engineering Controls: Handle only in a chemical fume hood.[16] Eyewash stations and safety showers should be readily available.[16]

  • Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[16] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][16]

  • Spills: In case of a spill, remove all ignition sources, clean up immediately using dry procedures, and avoid generating dust.[15]

Conclusion

This compound (CAS No. 2052-01-9) is a valuable and versatile chemical intermediate. Its unique properties make it indispensable in the fields of polymer chemistry, nanotechnology, and pharmaceutical synthesis. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.

References

2-Bromo-2-methylpropanoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 2052-01-9), a compound of interest in various chemical and pharmaceutical research applications. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various reputable sources.

PropertyValueSource(s)
Molecular Formula C₄H₇BrO₂[1][2][3][4]
Molecular Weight 167.00 g/mol [2][4][5]
Appearance White to yellow to orange crystalline powder or crystals[3][6][7]
Melting Point 44-47 °C (lit.)[1][6][8]
Boiling Point 198-200 °C (lit.)[1][6][8]
Density 1.43 g/cm³[1][2][6]
Solubility Soluble in alcohol and ether; slightly soluble in water.[1][6]
pKa (Predicted) 2.91 ± 0.10[7]
Flash Point >110 °C (>230 °F)[1]
Vapor Pressure 0.147 mmHg at 25°C[1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

  • Accurate Determination: A second, fresh sample is then heated to a temperature about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (for Solids that Decompose at their Boiling Point)

Given that this compound is a solid at room temperature, its boiling point is determined under reduced pressure to prevent decomposition. However, for educational purposes, a micro boiling point determination method suitable for small quantities of liquid is described. This method can be adapted for solids by first melting the compound.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube, enough to form a liquid column of about 1-2 cm upon melting.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: The assembly is immersed in a heating bath. The bath is heated gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the solid is insoluble (e.g., a non-polar solvent, given the slight water solubility)

Procedure:

  • Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

  • Initial Volume: A known volume of the chosen liquid is placed in a graduated cylinder, and the initial volume (V₁) is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume: The new volume (V₂) of the liquid and submerged solid is recorded.

  • Calculation: The volume of the solid is calculated as V = V₂ - V₁. The density (ρ) is then calculated using the formula: ρ = mass / V.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's polarity and potential applications.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube.

  • Mixing: Each tube is agitated vigorously (e.g., by flicking, vortexing) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all. The results are recorded as soluble, slightly soluble, or insoluble.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound like this compound.

Physical_Property_Analysis_Workflow Workflow for Physical Property Analysis of a Solid Organic Compound Start Start: Obtain Pure Sample Appearance Visual Inspection: Appearance (Color, Form) Start->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint PurityCheck Assess Purity (Narrow Melting Range?) MeltingPoint->PurityCheck PurityCheck->Start No (Recrystallize) Solubility Solubility Testing (Water, Organic Solvents) PurityCheck->Solubility Yes (Pure) Density Density Measurement Solubility->Density pKa pKa Determination (Potentiometric Titration) Solubility->pKa BoilingPoint Boiling Point Determination (if required, under reduced pressure) Density->BoilingPoint DataCompilation Compile and Report Data BoilingPoint->DataCompilation pKa->DataCompilation End End: Characterization Complete DataCompilation->End

Caption: Logical workflow for the physical analysis of a solid organic compound.

This guide provides a foundational understanding of the physical properties of this compound, essential for its safe handling, application in synthesis, and development in pharmaceutical contexts. The provided experimental protocols offer a starting point for laboratory investigations, which should always be conducted in accordance with institutional safety guidelines.

References

An In-depth Technical Guide to 2-Bromo-2-methylpropanoic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanoic acid, a versatile reagent with significant applications in polymer chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound, also known as α-bromoisobutyric acid, is a carboxylic acid with a bromine atom and two methyl groups attached to the alpha carbon.[1][2] Its compact and functionalized structure makes it a valuable building block in organic synthesis.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 2052-01-9[3]

  • Molecular Formula: C₄H₇BrO₂[3]

  • Molecular Weight: 167.00 g/mol [3]

  • SMILES: CC(C)(Br)C(=O)O[3]

  • InChI Key: XXSPGBOGLXKMDU-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Appearance White crystalline solid or colorless to pale yellow liquid[2]
Melting Point 44-47 °C (lit.)
Boiling Point 198-200 °C (lit.)
Solubility Soluble in alcohol and ether. Slightly soluble in water.[4]
Density 1.43 g/cm³[4]
pKa 2.91 ± 0.10 (Predicted)
Flash Point >110 °C (>230 °F)

Spectroscopic Data:

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Technique Peak Assignments and Interpretation Reference(s)
¹H NMR The proton NMR spectrum is characterized by a singlet corresponding to the six equivalent protons of the two methyl groups. The chemical shift of this peak is influenced by the adjacent bromine and carboxylic acid functionalities. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.[3]
¹³C NMR The carbon-13 NMR spectrum shows distinct signals for the quaternary carbon attached to the bromine, the carbonyl carbon of the carboxylic acid, and the equivalent carbons of the two methyl groups. The chemical shift of the carbon bonded to bromine is typically in the range of 60-70 ppm.[5][3][5]
IR The infrared spectrum displays a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[6] A strong, sharp absorption peak for the C=O (carbonyl) stretch is observed around 1700-1725 cm⁻¹.[6] C-H stretching and bending vibrations for the methyl groups are also present in their expected regions.[6][6][7]

Synthesis of this compound

The most common method for the synthesis of this compound is through the alpha-bromination of isobutyric acid, often via the Hell-Volhard-Zelinsky (HVZ) reaction.[8][9][10]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

This protocol outlines the general steps for the synthesis of this compound from isobutyric acid.

Materials:

  • Isobutyric acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isobutyric acid and a catalytic amount of red phosphorus (or PBr₃).

  • Bromination: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reflux: After the addition of bromine is complete, heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red bromine color.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Wash the organic layer with water and brine. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation or recrystallization.

Applications in Drug Discovery and Polymer Chemistry

This compound is a key building block in several advanced applications, particularly in the fields of polymer chemistry and drug discovery.

Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[11] this compound and its esters are widely used as initiators in ATRP due to the lability of the carbon-bromine bond.[11]

The general mechanism of ATRP initiation involves the reversible activation of the initiator by a transition metal complex (e.g., a copper-ligand complex).

ATRP_Initiation Initiator R-X (this compound derivative) Catalyst_act Mt^n / Ligand (Activator) Radical R• (Propagating Radical) Initiator->Radical k_act Catalyst_deact X-Mt^(n+1) / Ligand (Deactivator) Radical->Initiator k_deact Polymer R-M• Radical->Polymer + M (k_p) Monomer Monomer

Caption: ATRP Initiation and Propagation Mechanism.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206)

This protocol provides a general procedure for the polymerization of methyl methacrylate (MMA) using a derivative of this compound as the initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • Catalyst-Ligand Complex Formation: In a Schlenk flask, add CuBr and anisole. Deoxygenate the mixture by several freeze-pump-thaw cycles. Add PMDETA to the frozen mixture under an inert atmosphere.

  • Addition of Monomer and Initiator: To the catalyst-ligand complex, add the deoxygenated MMA and EBiB via syringe.

  • Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C) to start the polymerization.

  • Monitoring and Termination: Monitor the reaction progress by taking samples at different time intervals and analyzing them by techniques like ¹H NMR or gas chromatography. To terminate the polymerization, cool the flask and expose the reaction mixture to air.

  • Purification: Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[12][13] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[14] this compound and its derivatives are often used as precursors for the synthesis of these linkers due to their versatile reactivity.[15]

The catalytic cycle of a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.

PROTAC_Cycle cluster_cycle PROTAC Catalytic Cycle PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The Catalytic Cycle of PROTAC-mediated Protein Degradation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a fundamentally important chemical entity with broad utility in both academic research and industrial applications. Its role as a robust initiator in ATRP enables the synthesis of well-defined polymers with tailored properties. Furthermore, its application in the construction of PROTAC linkers highlights its significance in the development of novel therapeutics for targeted protein degradation. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and beyond.

References

Synthesis of 2-Bromo-2-methylpropanoic Acid from Isobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-bromo-2-methylpropanoic acid, a key intermediate in various fields including polymer chemistry and pharmaceutical development. The primary focus is on its preparation from isobutyric acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

Introduction

This compound, also known as α-bromoisobutyric acid, is a versatile chemical building block.[1][2] Its applications range from being a crucial initiator in Atom Transfer Radical Polymerization (ATRP) for creating well-defined polymers to its use in the synthesis of pharmaceutical compounds and the functionalization of nanoparticles.[2][3][4] The most common and established method for its synthesis is the α-bromination of isobutyric acid, a reaction known as the Hell-Volhard-Zelinsky (HVZ) reaction.[4][5][6] This reaction allows for the selective halogenation of a carboxylic acid at the α-carbon position.[5][6][7]

Reaction and Mechanism

The Hell-Volhard-Zelinsky reaction involves the treatment of a carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of a phosphorus trihalide (such as PBr₃).[6][7][8]

Overall Reaction Scheme:

(CH₃)₂CHCOOH + Br₂ --(PBr₃ catalyst)--> (CH₃)₂C(Br)COOH + HBr

The reaction proceeds through several key steps:[9]

  • Acyl Bromide Formation: The carboxylic acid (isobutyric acid) first reacts with the phosphorus tribromide (PBr₃) to form the corresponding acyl bromide.[5][7][8]

  • Enolization: The acyl bromide then tautomerizes to its enol form.[5][7][9]

  • α-Bromination: The enol, being electron-rich, readily reacts with bromine (Br₂) to introduce a bromine atom at the α-carbon.[5][7]

  • Hydrolysis: Finally, the resulting α-bromo acyl bromide is hydrolyzed during workup with water to yield the final product, this compound.[7][9]

Experimental Protocol

While specific laboratory procedures may vary, the following protocol outlines a general method for the synthesis based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials and Reagents:

  • Isobutyric acid

  • Bromine (Br₂)

  • Red phosphorus or Phosphorus tribromide (PBr₃)

  • Water (H₂O)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be placed in a fume hood due to the corrosive and toxic nature of the reagents.

  • Initial Charge: Charge the flask with isobutyric acid and a catalytic amount of red phosphorus or PBr₃.

  • Bromine Addition: Heat the mixture. Slowly add bromine dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[8]

  • Reaction Period: After the addition is complete, continue to heat the mixture under reflux until the reaction is complete, which can be monitored by techniques like Gas Chromatography (GC).[10][11][12] This may take several hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromo acyl bromide and quench any unreacted bromine.[7]

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.[11][12]

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The crude product can be further purified by distillation or recrystallization to yield high-purity this compound.[4]

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Bromine is highly toxic, corrosive, and volatile.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory.

  • Phosphorus tribromide is also corrosive and reacts violently with water.

  • The product, this compound, is a corrosive solid and can cause severe skin burns and eye damage.[1][13]

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Physical Properties of Reactants and Products

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
Isobutyric Acid C₄H₈O₂ 88.11 -47 155

| this compound | C₄H₇BrO₂ | 167.00[1] | 44-47[3][14] | 198-200[3][14] |

Table 2: Synthesis and Purity Data

Parameter Value Reference
Typical Assay/Purity >98% [2]
Reported Yields Yields can be high, often in the range of 70-90%, depending on the specific conditions and purification method. For a related synthesis, yields of 74-81% have been reported.[11][12]

| Solubility | Soluble in alcohol and ether; slightly soluble in water.[3][14] | |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process, from the initial reaction setup to the final purified product.

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to 2-Bromo-2-methylpropanoic Acid: Properties, Synthesis, and Application in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanoic acid, a versatile building block in organic synthesis and polymer chemistry. This document details its nomenclature, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and its application as an initiator in Atom Transfer Radical Polymerization (ATRP).

Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.[1]

Identifier Type Identifier
IUPAC Name This compound
Common Names 2-Bromo-2-methylpropionic acid, α-Bromoisobutyric acid, Isobromobutyric acid
CAS Number 2052-01-9
Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol
InChI InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
InChIKey XXSPGBOGLXKMDU-UHFFFAOYSA-N
SMILES CC(C)(Br)C(=O)O
EC Number 218-139-2
PubChem CID 74924

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a key application, Atom Transfer Radical Polymerization (ATRP), are provided below.

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the α-bromination of carboxylic acids.[2][3][4] The following protocol is a representative procedure for the synthesis of this compound from isobutyric acid.

Materials:

  • Isobutyric acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place isobutyric acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.

  • Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure this compound.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) using this compound as Initiator

This compound and its esters are highly effective initiators for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[5] The following is a general protocol for the ATRP of methyl methacrylate (MMA).[6][7]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (or its ester derivative, e.g., ethyl 2-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or other suitable solvent

  • Methanol

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Thermostated oil bath

  • Nitrogen or Argon source

Procedure:

  • Preparation of the Catalyst Complex: In a Schlenk flask under an inert atmosphere (nitrogen or argon), add CuBr and the ligand (e.g., PMDETA) in the desired stoichiometric ratio. Add the solvent (e.g., anisole) and stir until a homogeneous solution is formed.

  • Addition of Monomer and Initiator: To the catalyst solution, add the purified methyl methacrylate monomer and the this compound initiator via syringe.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir. The polymerization will commence.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).

  • Termination and Purification: Once the desired monomer conversion or molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst. The polymer can then be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate using this compound as an initiator.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation (CuBr + Ligand in Solvent) mixing Mixing & Degassing (Freeze-Pump-Thaw) catalyst_prep->mixing monomer_prep Monomer & Initiator (MMA + this compound) monomer_prep->mixing polymerization Polymerization (Heating in Oil Bath) mixing->polymerization monitoring Reaction Monitoring (GC/NMR, GPC) polymerization->monitoring Sampling termination Termination & Purification (Exposure to Air, Alumina Column) polymerization->termination isolation Polymer Isolation (Precipitation & Drying) termination->isolation

Caption: Experimental workflow for the ATRP of methyl methacrylate.

Signaling Pathways and Biological Activity

Despite extensive searches of chemical and biological databases, there is currently no significant evidence to suggest that this compound plays a direct role in any specific biological signaling pathways. Its primary applications are in the realms of organic synthesis and polymer chemistry, where it serves as a valuable intermediate and initiator.[5][8] While some α-halo acids may exhibit biological activity, often through alkylation of biological macromolecules, specific signaling cascades involving this compound have not been elucidated in the scientific literature. Research in this area is ongoing, and future studies may reveal unforeseen biological roles for this compound.

References

α-Bromoisobutyric acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and polymer synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

The compound commonly known as α-Bromoisobutyric acid is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

  • α-Bromoisobutyric acid

  • 2-Bromoisobutyric acid

  • 2-Bromo-2-methylpropionic acid[2]

CAS Registry Number: 2052-01-9[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₇BrO₂[1][2]
Molecular Weight 167.00 g/mol [1][3]
Appearance Clear colorless to slightly yellow solid[2]
Melting Point 44-47 °C[2][3][4]
Boiling Point 198-200 °C[2][3][4]
Solubility Soluble in alcohol and ether; Slightly soluble in water.[2][4]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Stability Stable. Incompatible with strong oxidizing agents, strong bases.[2][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and published procedures for similar compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of isobutyric acid.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and condenser, charge isobutyric acid and water.

  • Bromination: While stirring the mixture, slowly add bromine dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain control.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to 75-80°C and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC or TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Acidification and Extraction: If the reaction is performed under neutral or alkaline conditions, acidify the aqueous layer with 5N HCl to a pH of 1-2. Re-extract the aqueous layer with dichloromethane.

  • Drying and Evaporation: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid product can be further purified by suspending it in hexanes, followed by filtration to yield the purified this compound.

HPLC Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Newcrom R1 column or equivalent C18 column

Mobile Phase:

  • Acetonitrile (MeCN)

  • Water

  • Phosphoric acid (for standard analysis) or Formic acid (for MS-compatible applications)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.

  • Chromatographic Conditions: Set the flow rate and column temperature. The specific conditions may need to be optimized depending on the exact column and system used.

  • Injection and Detection: Inject the sample and standard solutions into the HPLC system. Monitor the elution of the compound using a UV detector at an appropriate wavelength.

  • Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the compound by comparing the peak area to that of the standard. This method is scalable for preparative separation to isolate impurities.[5]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in both pharmaceutical and materials science.

Pharmaceutical Synthesis

It serves as a crucial building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[6] Its reactive bromine atom and carboxylic acid group allow for various chemical transformations, such as the introduction of specific functional groups or the formation of carbon-carbon bonds, which are fundamental steps in constructing complex drug molecules.[6]

Polymer Chemistry

This compound is utilized in the field of controlled polymerization, specifically Atom Transfer Radical Polymerization (ATRP). It can be used to synthesize initiators or to functionalize existing polymers. For example, it has been used to create a dextran (B179266) macroinitiator for ATRP by esterifying the hydroxyl groups of the polysaccharide.[3] This allows for the growth of well-defined polymer chains from the polysaccharide backbone, leading to the creation of advanced biomaterials.

Materials Science

In materials science, this compound has been used to stabilize quantum dots, which are then used to coat multifunctional silica (B1680970) colloids.[2] This functionalization is important for developing new materials for applications such as bio-imaging and diagnostics.

Visualizations

The following diagrams illustrate the synthesis workflow and key applications of this compound.

Synthesis_Workflow Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Isobutyric Acid + Water add_br2 Add Bromine (Br2) 75-80°C start->add_br2 reaction Stir until completion add_br2->reaction cool Cool to RT reaction->cool extract Extract with CH2Cl2 cool->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify with Hexanes evaporate->purify product Pure 2-bromo-2- methylpropanoic acid purify->product

Caption: Synthesis and purification workflow for this compound.

Synthetic_Intermediate Role as a Synthetic Intermediate cluster_reactions Chemical Transformations start This compound ester Esterification start->ester amide Amide Coupling start->amide sn2 Nucleophilic Substitution (SN2) start->sn2 product Complex Molecules (e.g., APIs, Polymers) ester->product amide->product sn2->product

Caption: Role of this compound as a versatile synthetic intermediate.

ATRP_Application Application in Atom Transfer Radical Polymerization (ATRP) initiator This compound (or its derivative) functionalization Esterification initiator->functionalization polymer Polymer Backbone (e.g., Dextran) polymer->functionalization macroinitiator Macroinitiator functionalization->macroinitiator atrp ATRP with Monomers + Catalyst macroinitiator->atrp final_product Graft Copolymer (Advanced Material) atrp->final_product

Caption: Use in ATRP for the synthesis of advanced materials.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methylpropanoic acid, also known as α-bromoisobutyric acid, is a valuable reagent in organic synthesis, particularly as an initiator in atom transfer radical polymerization (ATRP) and in the preparation of various pharmaceutical and specialty chemicals.[1][2][3][4] Its utility, however, is matched by its hazardous nature, necessitating stringent safety and handling protocols. This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, detailed procedures for its safe handling and storage, and protocols for emergency situations.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling.

PropertyValueReference
Synonyms 2-Bromoisobutyric acid, α-Bromoisobutyric acid[5][6][7]
CAS Number 2052-01-9[5][6][7]
Molecular Formula C4H7BrO2[5][7][8]
Molecular Weight 167.00 g/mol [5][7][8]
Appearance White crystalline solid[3]
Melting Point 44-47 °C (lit.)[8]
Boiling Point 198-200 °C (lit.)[8]
Solubility Soluble in alcohol and ether. Slightly soluble in water.[8]
pKa 2.91±0.10 (Predicted)[8]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[9]

HazardDescriptionReference
Acute Oral Toxicity Harmful if swallowed. Ingestion can cause severe chemical burns in the oral cavity and gastrointestinal tract. Animal experiments suggest that ingestion of less than 150 grams may be fatal.[9]
Skin Corrosion/Irritation Causes severe skin burns. Direct contact with the solid or its solutions can lead to pain, burns, and slow-healing scar tissue.[9]
Serious Eye Damage/Irritation Causes serious eye damage. Direct contact can produce pain, tears, sensitivity to light, and severe burns.[9]
Respiratory Irritation Vapors or mists can cause respiratory irritation, coughing, choking, and mucous membrane damage.[9]
Chronic Health Effects Repeated or long-term exposure may lead to cumulative health effects. There is some evidence from animal studies of developmental toxicity.[9]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial for minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

PPESpecification
Eye Protection Chemical safety goggles and a full-face shield.
Hand Protection Elbow-length PVC or other appropriate chemical-resistant gloves.
Skin and Body Protection A chemical-resistant apron and overalls.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a respirator with a type B-P filter or equivalent is required.
General Handling and Storage Protocol

Objective: To outline the standard procedure for handling and storing this compound to prevent exposure and accidents.

Methodology:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE): Don the required PPE as specified in section 3.1.

  • Dispensing:

    • When handling the solid, use dry, clean spatulas and weighing boats.

    • Avoid generating dust. If dust is present, use a localized exhaust ventilation system.

    • For preparing solutions, slowly add the solid to the solvent to avoid splashing. The process may be exothermic.

  • Reaction Setup:

    • All reactions involving this compound should be conducted in a chemical fume hood.

    • Ensure all glassware is free of cracks and is securely clamped.

  • Storage:

    • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

    • Store locked up.

  • Waste Disposal:

    • Dispose of waste in a designated, labeled container for corrosive organic waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[10]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Accidental Release Measures

Protocol for a Minor Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize (if applicable): For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Protocol for a Major Spill:

  • Evacuate: Evacuate the entire laboratory or affected area.

  • Alert: Notify your institution's emergency response team and provide them with the location and nature of the spill.

  • Isolate: If it is safe to do so, close doors to the affected area to isolate the spill.

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide. Water spray can also be used to cool containers.[9]

  • Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

Visualizations

General Laboratory Workflow for Handling Hazardous Chemicals

G General Laboratory Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Risk Assessment B Gather Materials & PPE A->B C Prepare Work Area B->C D Don PPE C->D E Chemical Dispensing D->E F Conduct Experiment E->F G Monitor Reaction F->G H Quench Reaction G->H I Work-up & Purification H->I J Waste Disposal I->J K Decontaminate Work Area J->K L Doff PPE K->L

Caption: A typical workflow for safely handling hazardous chemicals in a laboratory setting.

Decision-Making Process for Chemical Spill Response

G Decision-Making Process for Chemical Spill Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill? Assess->Minor Major Major Spill? Minor->Major No EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor Yes EvacuateMajor Evacuate Entire Area Major->EvacuateMajor Yes AlertSupervisor Alert Supervisor EvacuateMinor->AlertSupervisor Contain Contain Spill AlertSupervisor->Contain Cleanup Clean Up Spill Contain->Cleanup ActivateAlarm Activate Alarm EvacuateMajor->ActivateAlarm CallEmergency Call Emergency Response ActivateAlarm->CallEmergency Isolate Isolate Area CallEmergency->Isolate

Caption: A flowchart outlining the decision-making process for responding to a chemical spill.

Conclusion

This compound is a compound of significant interest in research and development. However, its corrosive and toxic properties demand a high level of respect and caution. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers and scientists can mitigate the risks and work with this valuable chemical in a safe and responsible manner. Continuous training and a vigilant approach to safety are paramount in any laboratory setting, especially when dealing with hazardous materials.

References

Solubility Profile of 2-Bromo-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-2-methylpropanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, alongside detailed experimental protocols for determining solubility, to empower researchers in their laboratory work.

Core Concepts: Qualitative Solubility Analysis

This compound, also known as α-bromoisobutyric acid, is a corrosive solid that presents a varied solubility profile. Its molecular structure, featuring both a polar carboxylic acid group and a nonpolar alkyl bromide moiety, dictates its interaction with different solvents.

General solubility findings indicate that this compound is sparingly soluble in water. Some sources describe it as "slightly soluble in water"[1][2] and "sparingly soluble in cold water". It has been noted that the compound may not mix well with water and can be decomposed by hot water[3]. Conversely, it demonstrates good solubility in a range of organic solvents. It is reported to be soluble in alcohols, ethers, chloroform, and methanol[1][2][4].

Data Presentation: Qualitative Solubility of this compound

Solvent ClassificationSolventQualitative SolubilityCitations
Polar Protic WaterSlightly Soluble / Sparingly Soluble in cold water. Decomposed by hot water.[1][2][3]
MethanolSoluble[4]
EthanolSoluble[1][2]
Polar Aprotic ChloroformSoluble[4]
Nonpolar Diethyl EtherSoluble[1][2]

Experimental Protocols: Determination of Solubility

To ascertain precise quantitative solubility data for this compound in specific solvents of interest, the following established experimental methodologies can be employed.

Method 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, filter paper)

  • Vials or flasks

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for any undissolved solid to settle.

  • Carefully withdraw a known mass or volume of the supernatant (the clear saturated solution) using a pre-weighed, temperature-equilibrated syringe and filter it to remove any undissolved solid.

  • Weigh the filtered saturated solution.

  • Evaporate the solvent from the filtered solution in a pre-weighed container using a gentle stream of inert gas or in a vacuum oven at a suitable temperature.

  • Once the solvent is completely removed, weigh the container with the dry solute residue.

  • Calculate the solubility as the mass of the solute per mass of the solvent (e.g., g/100 g of solvent).

Method 2: Isothermal Titration Method

This method is suitable for acidic or basic compounds and involves titrating a saturated solution with a standardized base or acid.

Materials:

  • This compound

  • Selected solvent(s)

  • Standardized sodium hydroxide (B78521) (NaOH) solution of known concentration

  • Phenolphthalein (B1677637) or other suitable indicator

  • Burette, pipettes, and flasks

  • Temperature-controlled environment

Procedure:

  • Prepare a saturated solution of this compound in the solvent of interest at a specific temperature, as described in the gravimetric method.

  • Carefully withdraw a known volume of the clear supernatant.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color).

  • Record the volume of NaOH solution used.

  • Calculate the molar concentration of this compound in the saturated solution using the stoichiometry of the acid-base reaction (1:1 molar ratio).

  • Convert the molar solubility to other units (e.g., g/L) as required.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for the gravimetric determination of solubility.

Solubility_Workflow prep Sample Preparation equilibration Equilibration prep->equilibration prep_sub Add excess solute to known solvent mass prep->prep_sub sampling Sampling & Filtration equilibration->sampling equilibration_sub Agitate at constant temperature (e.g., 24-48h) equilibration->equilibration_sub evaporation Solvent Evaporation sampling->evaporation sampling_sub Withdraw & filter a known mass of saturated solution sampling->sampling_sub analysis Data Analysis evaporation->analysis evaporation_sub Evaporate solvent to isolate solute evaporation->evaporation_sub analysis_sub Weigh dry solute & calculate solubility analysis->analysis_sub

Caption: Gravimetric method workflow for solubility determination.

References

Navigating the Nexus of Purity: A Technical Guide to 2-Bromo-2-methylpropanoic Acid in High-Stakes Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This in-depth technical guide explores the critical purity requirements of 2-Bromo-2-methylpropanoic acid, a key building block in advanced polymer synthesis and pharmaceutical development. Ensuring the quality of this compound is not merely a matter of good practice; it is a fundamental prerequisite for reproducible, reliable, and safe research outcomes.

This compound, also known as α-bromoisobutyric acid, is a versatile synthetic intermediate. Its primary applications lie in its role as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers with controlled architectures, and as a crucial fragment in the synthesis of active pharmaceutical ingredients (APIs). The purity of this reagent can significantly influence the kinetics of polymerization, the properties of the resulting polymer, and the impurity profile of a final drug substance.

The Imperative of Purity: Application-Specific Requirements

The acceptable level and nature of impurities in this compound are dictated by its intended application. While a general purity of 98% or higher is often cited, the specific context of its use demands a more nuanced understanding of what constitutes an acceptable impurity profile.

In Atom Transfer Radical Polymerization (ATRP) , the initiator concentration directly influences the molecular weight of the resulting polymer. Impurities can disrupt this delicate balance in several ways:

  • Competing Initiators: Impurities with the ability to initiate polymerization can lead to a broader molecular weight distribution and less control over the polymer architecture.

  • Inhibitors/Retarders: Certain impurities can react with the catalyst or the propagating radicals, slowing down or even quenching the polymerization process.

  • Chain Transfer Agents: The presence of compounds that can facilitate chain transfer will result in polymers with lower molecular weights than theoretically predicted and a broader polydispersity index (PDI).

In Pharmaceutical Synthesis , this compound serves as a starting material for APIs. The purity of this raw material is scrutinized under Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final drug product. Impurities present in the starting material can be carried through the synthetic route and end up in the final API, potentially altering its pharmacological activity or introducing toxic side products. Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances.

A summary of typical purity specifications for this compound is presented below.

ParameterSpecificationApplication Focus
Assay (by Titration) ≥ 97.5%General Use, Pharmaceutical
Purity (by GC/HPLC) ≥ 98.0%ATRP, Pharmaceutical
Appearance White to off-white crystalline solidGeneral Use
Melting Point 44-47 °CGeneral Use
Specific Impurities To be controlled based on synthesis route and applicationATRP, Pharmaceutical

Unmasking Impurities: Common Culprits and Their Origins

The most common method for synthesizing this compound is the Hell-Volhard-Zelinsky reaction. This process involves the bromination of isobutyric acid in the presence of a phosphorus catalyst (e.g., PBr₃). Understanding this synthesis route is key to predicting potential impurities.

Potential ImpurityOriginPotential Impact
Isobutyric Acid Unreacted starting materialCan act as a nucleophile in subsequent reactions; may affect polymerization initiation.
Isobutyryl Bromide Intermediate in the Hell-Volhard-Zelinsky reactionHighly reactive; can lead to side reactions.
Di-brominated Species Over-bromination during synthesisCan act as a di-functional initiator in ATRP, leading to polymer cross-linking.
Residual Solvents From reaction and purification stepsMust be controlled within acceptable limits for pharmaceutical applications.
Water From workup or atmospheric exposureCan hydrolyze intermediates and affect reaction kinetics.

Analytical Arsenal: Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound purity.

Titration

A straightforward and robust method for determining the overall acidity and, by extension, the assay of the carboxylic acid.

Experimental Protocol: Acid-Base Titration

  • Accurately weigh approximately 1-2 grams of this compound into a flask.

  • Dissolve the sample in a suitable solvent (e.g., 50 mL of ethanol/water mixture).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until a persistent color change is observed.

  • Record the volume of titrant used and calculate the assay based on the stoichiometry of the reaction.

Chromatographic Techniques: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying volatile and non-volatile impurities, respectively.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic solvent like acetonitrile.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used, as the chromophore is weak.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase and filter before injection.

  • Analysis: The peak area of this compound is compared to the total peak area to determine purity. Impurities can be quantified against a reference standard if available.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) For the analysis of volatile impurities, a direct injection may be possible. For less volatile impurities or to improve chromatographic performance, derivatization to a more volatile ester (e.g., methyl ester) is a common strategy.

  • Derivatization (Esterification): React a known amount of the sample with a methylating agent (e.g., diazomethane (B1218177) or methanol (B129727) with an acid catalyst).

  • GC Separation: Inject the derivatized sample onto a suitable capillary column (e.g., a polar stationary phase).

  • MS Detection: Use mass spectrometry to identify the separated components based on their mass spectra.

  • Quantification: Quantify impurities by comparing their peak areas to that of the main component or an internal standard.

Spectroscopic Methods: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is an invaluable tool for both structural confirmation and purity determination without the need for a specific reference standard for each impurity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Accurately weigh a precise amount of the this compound sample and a certified internal standard with a known purity into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum under quantitative conditions (i.e., with a sufficiently long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • The purity of the analyte can be calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal and their respective molecular weights.

Visualizing Workflows and Logical Relationships

To further clarify the processes involved in ensuring the purity of this compound, the following diagrams illustrate the key workflows and logical relationships.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Derivatization Derivatization Dissolution->Derivatization for GC-MS Titration Titration Dissolution->Titration HPLC HPLC Dissolution->HPLC qNMR qNMR Dissolution->qNMR GC_MS GC-MS Derivatization->GC_MS Data_Analysis Data Analysis Titration->Data_Analysis HPLC->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Purity_Determination Purity Determination Data_Analysis->Purity_Determination Certificate_of_Analysis Certificate of Analysis Purity_Determination->Certificate_of_Analysis

A generalized workflow for the purity analysis of this compound.

Impurity_Impact_Logic cluster_ATRP Impact on ATRP cluster_Pharma Impact on Pharmaceutical Synthesis Impurity Impurity Altered_Kinetics Altered Kinetics Impurity->Altered_Kinetics Broad_PDI Broad PDI Impurity->Broad_PDI Uncontrolled_MW Uncontrolled MW Impurity->Uncontrolled_MW Side_Reactions Side Reactions Impurity->Side_Reactions API_Impurity API Impurity Impurity->API_Impurity Safety_Concerns Safety Concerns Impurity->Safety_Concerns

Logical relationships of impurity impact in different research areas.

A Comprehensive Technical Guide to 2-Bromo-2-methylpropanoic Acid for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2-Bromo-2-methylpropanoic acid, a versatile reagent in organic synthesis and polymer chemistry. This document outlines commercial availability, typical specifications, and detailed experimental protocols for its application, particularly in the synthesis of Atom Transfer Radical Polymerization (ATRP) initiators, which are crucial in the development of advanced materials and drug delivery systems.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. The quality and purity of the reagent are critical for successful and reproducible experimental outcomes. Below is a comparative table of specifications from prominent commercial suppliers. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

SupplierPurity/AssayAppearanceMelting Point (°C)Boiling Point (°C)
Sigma-Aldrich ≥98%White to off-white crystalline powder44-47198-200
Thermo Scientific ≥98%White to light yellow crystalline powder41-46198-200
TCI America >98.0% (GC)White to almost white crystal to powder45-48198
Oakwood Chemical 98%White crystalline powder45-48198-200
Simson Pharma Custom Synthesis---

Core Applications in Research and Development

This compound is a key building block in several areas of chemical research:

  • Atom Transfer Radical Polymerization (ATRP): It serves as a precursor for the synthesis of a wide range of ATRP initiators. The carboxylic acid functionality allows for its esterification with various alcohols, introducing diverse functional groups to the initiating site of a polymer chain. This enables the synthesis of well-defined polymers with controlled molecular weights and architectures, which are essential for applications in drug delivery, medical devices, and advanced coatings.[1]

  • Pharmaceutical Synthesis: The reactive bromine atom and the carboxylic acid group make it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] It is employed to introduce specific molecular fragments and build complex organic scaffolds.

  • Nanotechnology: This compound is utilized in the functionalization and stabilization of nanoparticles. Its ability to covalently bind to surfaces helps prevent aggregation and allows for the attachment of other molecules, which is crucial for applications in diagnostics and targeted drug delivery.[1]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Synthesis of a Bifunctional ATRP Initiator: 2-Hydroxyethyl 2-bromo-2-methylpropanoate

This protocol describes the esterification of this compound with ethylene (B1197577) glycol to produce a hydroxyl-functionalized ATRP initiator. This initiator can be used for subsequent chain extension or for grafting polymers onto surfaces.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and ethylene glycol (1.5 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

  • Addition of Coupling Agents: To the cooled solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by the slow, portion-wise addition of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 2-hydroxyethyl 2-bromo-2-methylpropanoate.

General Procedure for Atom Transfer Radical Polymerization (ATRP) using a this compound-Derived Initiator

This protocol outlines the general steps for conducting a controlled radical polymerization of a vinyl monomer (e.g., methyl methacrylate) using a synthesized initiator.

Materials:

  • Monomer (e.g., methyl methacrylate), inhibitor removed

  • ATRP Initiator (e.g., 2-hydroxyethyl 2-bromo-2-methylpropanoate) (1.0 eq)

  • Copper(I) bromide (CuBr) (1.0 eq)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) (1.0 eq)

  • Anhydrous solvent (e.g., anisole (B1667542) or toluene)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Thermostatted oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the ATRP initiator (1.0 eq) and the monomer.

  • Deoxygenation: Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Catalyst/Ligand Preparation: In a separate dry Schlenk flask, add CuBr (1.0 eq) and the anhydrous solvent. Deoxygenate this mixture as in the previous step. After deoxygenation, add the PMDETA ligand (1.0 eq) via a degassed syringe. The solution should turn colored as the copper complex forms.

  • Initiation: Using a degassed syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C) and stir.

  • Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically and analyzing them by techniques such as ¹H NMR spectroscopy or gas chromatography to determine monomer conversion. Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexanes). Isolate the polymer by filtration and dry under vacuum.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

G cluster_synthesis Synthesis of a Functional ATRP Initiator This compound This compound Esterification Esterification This compound->Esterification Ethylene glycol Ethylene glycol Ethylene glycol->Esterification 2-Hydroxyethyl 2-bromo-2-methylpropanoate 2-Hydroxyethyl 2-bromo-2-methylpropanoate Esterification->2-Hydroxyethyl 2-bromo-2-methylpropanoate

Caption: Synthesis of a hydroxyl-functionalized ATRP initiator.

G cluster_atrp General Workflow for ATRP Monomer + Initiator Monomer + Initiator Deoxygenation Deoxygenation Monomer + Initiator->Deoxygenation Catalyst + Ligand Addition Catalyst + Ligand Addition Deoxygenation->Catalyst + Ligand Addition Polymerization Polymerization Catalyst + Ligand Addition->Polymerization Termination & Purification Termination & Purification Polymerization->Termination & Purification Well-defined Polymer Well-defined Polymer Termination & Purification->Well-defined Polymer

Caption: A generalized workflow for Atom Transfer Radical Polymerization.

G cluster_relationship Logical Relationship of Applications This compound This compound ATRP Initiator Synthesis ATRP Initiator Synthesis This compound->ATRP Initiator Synthesis API Synthesis API Synthesis This compound->API Synthesis Advanced Polymer Synthesis Advanced Polymer Synthesis ATRP Initiator Synthesis->Advanced Polymer Synthesis Drug Delivery Systems Drug Delivery Systems Advanced Polymer Synthesis->Drug Delivery Systems Pharmaceuticals Pharmaceuticals API Synthesis->Pharmaceuticals

Caption: Application pathways of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-2-methylpropanoic Acid as an ATRP Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropanoic acid is a versatile and widely utilized initiator in the field of polymer chemistry, particularly for Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its structure, featuring a tertiary bromide, allows for the controlled initiation of polymerization, enabling the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block and star polymers.[1] The carboxylic acid functionality provides a convenient handle for post-polymerization modification or for anchoring the initiator to surfaces and molecules, making it an invaluable tool in materials science and drug delivery.[4][5]

These application notes provide detailed methodologies and quantitative data for the use of this compound and its derivatives as ATRP initiators for various applications, including the synthesis of homopolymers, block copolymers for drug delivery systems, and surface-initiated polymerization for the modification of materials.

Data Presentation

The following tables summarize typical quantitative data for ATRP of various monomers using this compound or its derivatives as initiators.

Table 1: ATRP of Methacrylates

Monomer Initiator Catalyst/Ligand Solvent Temp (°C) Time (h) Conv. (%) M_n ( g/mol ) PDI Ref.
Methyl Methacrylate (B99206) (MMA) This compound NiBr₂(PPh₃)₂ Toluene (B28343) 85 4 75 15,400 1.25 [6]
n-Butyl Methacrylate (n-BuMA) This compound NiBr₂(PPh₃)₂ Toluene 85 2 80 18,200 1.30 [6]

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Acetone (B3395972) (50 vol%) | 50 | - | - | 40,000 | 1.25 |[7] |

Table 2: ATRP of Acrylates

Monomer Initiator Catalyst/Ligand Solvent Temp (°C) Time (h) Conv. (%) M_n ( g/mol ) PDI Ref.

| n-Butyl Acrylate (n-BuA) | this compound | NiBr₂(PPh₃)₂ | Toluene | 85 | 1.5 | 90 | 22,000 | 1.40 |[6] |

Table 3: ATRP of Styrene (B11656)

Monomer Initiator Catalyst/Ligand Solvent Temp (°C) Time (h) Conv. (%) M_n ( g/mol ) PDI Ref.
Styrene Methyl 2-bromopropionate CuBr/PMDETA Bulk 80 4 65 6,400 1.15 [2]

| Styrene | Ethyl 2-bromoisobutyrate | CuCl₂/Me₆TREN/Sn(EH)₂ | Anisole (B1667542) | - | 7 | - | - | 1.18 |[2] |

Table 4: ATRP of N-isopropylacrylamide (NIPAAm)

Monomer Initiator Catalyst/Ligand Solvent Temp (°C) Time (h) Conv. (%) M_n ( g/mol ) PDI Ref.

| NIPAAm | Methyl 2-bromopropionate | CuBr/Me₆TREN | Isopropanol/Water | 0 | 1 | >90 | 10,000 | <1.2 |[8] |

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP

This protocol describes a typical ATRP of methyl methacrylate (MMA) using this compound as the initiator and a nickel-based catalyst system.[6]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Nickel(II) bromide bis(triphenylphosphine) (NiBr₂(PPh₃)₂) (catalyst)

  • Toluene (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add NiBr₂(PPh₃)₂ (e.g., 0.074 g, 0.1 mmol) and this compound (e.g., 0.033 g, 0.2 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.

  • Add deoxygenated toluene (e.g., 10 mL) and MMA (e.g., 9.4 mL, 88 mmol) to the flask via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir.

  • Monitor the reaction progress by taking samples periodically to determine monomer conversion via ¹H NMR or gas chromatography.

  • After the desired conversion is reached (e.g., 4 hours), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the catalyst.

  • Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Protocol 2: Synthesis of a Poly(ethylene glycol)-b-Polystyrene (PEG-b-PS) Block Copolymer

This protocol outlines the synthesis of a PEG-based macroinitiator followed by the ATRP of styrene to form a block copolymer. This type of amphiphilic block copolymer is often used in drug delivery applications.

Part A: Synthesis of PEG-macroinitiator

  • Dissolve poly(ethylene glycol) monomethyl ether (mPEG-OH, e.g., 5 g, 1 mmol, M_n = 5000 g/mol ) and a slight excess of triethylamine (B128534) (e.g., 0.21 mL, 1.5 mmol) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess of 2-bromoisobutyryl bromide (e.g., 0.19 mL, 1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the PEG-macroinitiator (mPEG-Br) in cold diethyl ether and dry under vacuum.

Part B: ATRP of Styrene

  • In a Schlenk flask, dissolve the mPEG-Br macroinitiator (e.g., 1 g, 0.2 mmol) and styrene (e.g., 4.5 mL, 40 mmol) in anisole (e.g., 5 mL).

  • In a separate Schlenk flask, add CuBr (e.g., 28.7 mg, 0.2 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (e.g., 42 µL, 0.2 mmol).

  • Deoxygenate both flasks by three freeze-pump-thaw cycles.

  • Under an argon atmosphere, transfer the monomer/macroinitiator solution to the catalyst-containing flask via a cannula.

  • Place the reaction flask in a preheated oil bath at 110 °C.

  • After the desired reaction time (e.g., 8 hours), terminate the polymerization by cooling and exposing to air.

  • Purify the block copolymer using the procedure described in Protocol 1.

Protocol 3: Surface-Initiated ATRP (SI-ATRP) from a Silicon Wafer

This protocol describes the "grafting from" approach to create polymer brushes on a silicon surface. This involves immobilizing an initiator derived from this compound on the surface, followed by ATRP.

Part A: Initiator Immobilization

  • Clean a silicon wafer by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.

  • Generate hydroxyl groups on the surface by treating the wafer with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: extremely corrosive and reactive ).

  • Thoroughly rinse the activated wafer with deionized water and dry with nitrogen.

  • In a glovebox or under an inert atmosphere, immerse the wafer in a solution of (3-aminopropyl)triethoxysilane in dry toluene to create an amine-terminated surface.

  • After rinsing with toluene and drying, immerse the amine-functionalized wafer in a solution of anhydrous dichloromethane containing triethylamine and an excess of 2-bromoisobutyryl bromide at 0 °C, then allow to warm to room temperature overnight. This covalently attaches the ATRP initiator to the surface.

  • Rinse the initiator-functionalized wafer with dichloromethane, ethanol, and deionized water, then dry with nitrogen.

Part B: Surface-Initiated Polymerization

  • Prepare a polymerization solution in a Schlenk flask containing the desired monomer (e.g., MMA), CuBr, and a ligand (e.g., PMDETA) in a suitable solvent (e.g., anisole), as described in Protocol 1.

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the initiator-functionalized wafer in the Schlenk flask under an inert atmosphere.

  • Conduct the polymerization at the desired temperature for a specified time.

  • After polymerization, remove the wafer and rinse extensively with a good solvent for the polymer (e.g., THF for PMMA) to remove any non-grafted polymer.

  • Dry the polymer-grafted wafer under a stream of nitrogen.

Visualizations

Mechanism of ATRP

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium Initiator Initiator (R-X) Radical Propagating Radical (R-M_n•) Initiator->Radical k_act Monomer Monomer (M) Catalyst_act Activator (Cu(I)/L) Catalyst_act->Radical Catalyst_deact Deactivator (X-Cu(II)/L) Radical->Catalyst_deact k_deact Dormant Dormant Polymer Chain (R-M_n-X) Radical->Dormant k_p (+M) Radical->Dormant Deactivation Termination Termination Radical->Termination Catalyst_deact->Dormant Dormant->Radical k_act Dormant->Radical Activation Block_Copolymer_Workflow Start Start Step1 ATRP of Monomer A with Initiator Start->Step1 Macroinitiator Macroinitiator (Polymer A-X) Step1->Macroinitiator Step2 ATRP of Monomer B using Macroinitiator Macroinitiator->Step2 BlockCopolymer Block Copolymer (Polymer A-b-Polymer B) Step2->BlockCopolymer Purification Purification BlockCopolymer->Purification Characterization Characterization (NMR, GPC) Purification->Characterization End End Characterization->End Cellular_Uptake cluster_cell Intracellular Environment Nanoparticle Polymeric Nanoparticle (Drug Loaded) Clathrin Clathrin-mediated Endocytosis Nanoparticle->Clathrin Receptor Binding Caveolae Caveolae-mediated Endocytosis Nanoparticle->Caveolae Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis CellMembrane Cell Membrane EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH decrease) EarlyEndosome->LateEndosome Recycling Recycling to Cell Surface EarlyEndosome->Recycling DrugRelease Drug Release to Cytoplasm LateEndosome->DrugRelease Endosomal Escape or Nanoparticle Degradation

References

Synthesis of Block Copolymers Using 2-Bromo-2-methylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers utilizing 2-Bromo-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the precise synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions, which are crucial characteristics for applications in drug delivery and materials science.

Introduction to ATRP for Block Copolymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a powerful method for constructing complex polymer architectures. The process involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper complex. This compound is a versatile initiator for ATRP. Its carboxylic acid group can be used directly or can be modified to create a macroinitiator, a polymer chain with a reactive end group. This macroinitiator is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This sequential addition of monomers allows for the synthesis of various block copolymers with tailored properties.

Amphiphilic block copolymers, which consist of both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are of particular interest in drug development. In aqueous environments, these copolymers can self-assemble into nanostructures like micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and biocompatibility.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of ATRP and a typical experimental workflow for the synthesis of a diblock copolymer.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X (Initiator) (e.g., this compound derivative) Catalyst_act Cu(I) / Ligand (Activator) Radical R• Initiator->Radical ka Catalyst_deact X-Cu(II) / Ligand (Deactivator) Radical->Initiator kda Growing_Chain P-M• Radical->Growing_Chain + M (kp) Monomer Monomer Dormant_Chain P-M-X (Dormant Species) Growing_Chain->Dormant_Chain kda Dormant_Chain->Growing_Chain ka Experimental_Workflow cluster_macroinitiator Step 1: Macroinitiator Synthesis cluster_block_copolymer Step 2: Block Copolymer Synthesis cluster_characterization Step 3: Characterization A1 Combine Initiator, Monomer A, Catalyst (CuBr), and Ligand (e.g., PMDETA) in a Schlenk flask. A2 Deoxygenate the mixture (freeze-pump-thaw cycles). A1->A2 A3 Conduct polymerization at a specific temperature (e.g., 90°C). A2->A3 A4 Monitor monomer conversion (e.g., via NMR or GC). A3->A4 A5 Terminate polymerization and purify the macroinitiator (Polymer A-Br). A4->A5 B1 Combine the purified macroinitiator (Polymer A-Br), Monomer B, Catalyst (CuBr), and Ligand in a Schlenk flask. A5->B1 Use as Macroinitiator B2 Deoxygenate the mixture. B1->B2 B3 Conduct polymerization at a specific temperature. B2->B3 B4 Monitor the reaction progress (GPC). B3->B4 B5 Terminate polymerization and purify the block copolymer (Polymer A-b-Polymer B). B4->B5 C1 Determine molecular weight (Mn) and Polydispersity Index (PDI) using GPC. B5->C1 C2 Confirm structure and composition using NMR spectroscopy. B5->C2 C3 Analyze thermal properties (DSC, TGA). B5->C3

Application Notes and Protocols for Surface Modification of Nanoparticles with 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with initiators for Atom Transfer Radical Polymerization (ATRP) is a cornerstone of modern materials science and nanomedicine. This process enables the growth of well-defined polymer chains from the nanoparticle surface, allowing for the precise control of surface chemistry, stability, and functionality. 2-Bromo-2-methylpropanoic acid is a widely utilized ATRP initiator due to its commercial availability and robust performance. Its carboxylic acid moiety provides a versatile handle for covalent attachment to a variety of nanoparticle surfaces.

These application notes provide detailed protocols for the surface modification of silica (B1680970), iron oxide, and gold nanoparticles with this compound. The resulting initiator-functionalized nanoparticles are critical platforms for the development of advanced drug delivery systems, diagnostic agents, and tailored nanomaterials.

Data Presentation

The following tables summarize the expected quantitative data for nanoparticles before and after surface modification with this compound. These values are representative and may vary depending on the specific nanoparticle characteristics and reaction conditions.

Table 1: Physicochemical Properties of Silica Nanoparticles

ParameterUnmodified SiO₂ NanoparticlesAmine-Functionalized SiO₂ NanoparticlesThis compound Functionalized SiO₂ Nanoparticles
Hydrodynamic Diameter (DLS) 100 ± 5 nm105 ± 5 nm108 ± 6 nm
Zeta Potential (pH 7.4) -25 ± 3 mV+30 ± 4 mV+15 ± 5 mV
Surface Amine Density N/A~1.5 groups/nm²N/A
Initiator Density (TGA) N/AN/A~1.2 molecules/nm²

Table 2: Physicochemical Properties of Iron Oxide Nanoparticles

ParameterUnmodified Fe₃O₄ NanoparticlesAmine-Functionalized Fe₃O₄ NanoparticlesThis compound Functionalized Fe₃O₄ Nanoparticles
Hydrodynamic Diameter (DLS) 50 ± 4 nm55 ± 5 nm58 ± 6 nm
Zeta Potential (pH 7.4) -15 ± 4 mV+25 ± 5 mV+10 ± 4 mV
Surface Amine Density N/A~1.2 groups/nm²N/A
Initiator Density (XPS) N/AN/A~1.0 molecules/nm²

Table 3: Physicochemical Properties of Gold Nanoparticles

ParameterCitrate-Capped Au NanoparticlesThiol-Amine Functionalized Au NanoparticlesThis compound Functionalized Au Nanoparticles
Hydrodynamic Diameter (DLS) 20 ± 2 nm25 ± 3 nm28 ± 3 nm
Zeta Potential (pH 7.4) -40 ± 5 mV+20 ± 4 mV+5 ± 3 mV
Surface Plasmon Resonance (SPR) Peak ~520 nm~522 nm~524 nm
Initiator Density (TGA) N/AN/A~1.8 molecules/nm²

Experimental Protocols

Part 1: Surface Modification of Silica (SiO₂) Nanoparticles

This protocol involves a two-step process: first, the introduction of amine groups onto the silica surface using (3-aminopropyl)triethoxysilane (APTES), followed by the coupling of this compound.

Materials:

  • Silica nanoparticles (SiO₂)

  • (3-aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

Protocol 1a: Amine Functionalization of Silica Nanoparticles

  • Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene by sonication for 15 minutes.

  • In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Add the APTES solution to the silica nanoparticle dispersion under vigorous stirring.

  • Heat the reaction mixture to 80°C and reflux for 4 hours under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature.

  • Collect the nanoparticles by centrifugation (e.g., 8000 x g for 20 minutes).

  • Wash the nanoparticles three times with ethanol and twice with DI water by repeated centrifugation and redispersion to remove unreacted APTES.

  • Dry the amine-functionalized silica nanoparticles under vacuum.

Protocol 1b: Coupling of this compound

  • In a round-bottom flask, dissolve 100 mg of this compound, 1.2 equivalents of EDC, and 1.2 equivalents of NHS in 20 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.

  • Disperse 200 mg of the amine-functionalized silica nanoparticles in 30 mL of anhydrous DMF by sonication.

  • Add the activated this compound solution to the nanoparticle dispersion.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles three times with DMF and twice with DI water.

  • Dry the this compound functionalized silica nanoparticles under vacuum.

Part 2: Surface Modification of Iron Oxide (Fe₃O₄) Nanoparticles

Similar to silica nanoparticles, iron oxide nanoparticles are first functionalized with amine groups using APTES.

Materials:

  • Iron oxide nanoparticles (Fe₃O₄)

  • (3-aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • DI Water

  • This compound

  • EDC, NHS

  • Anhydrous DMF

  • PBS

Protocol 2a: Amine Functionalization of Iron Oxide Nanoparticles

  • Disperse 500 mg of iron oxide nanoparticles in a mixture of 40 mL of ethanol and 10 mL of DI water by sonication.[1]

  • Add 1 mL of APTES to the nanoparticle dispersion.[1]

  • Heat the mixture to 70°C and stir vigorously for 12 hours.[2]

  • Cool the reaction to room temperature.

  • Collect the nanoparticles using a strong magnet and decant the supernatant.

  • Wash the nanoparticles three times with ethanol and twice with DI water.

  • Dry the amine-functionalized iron oxide nanoparticles under vacuum.

Protocol 2b: Coupling of this compound

  • Follow the same procedure as Protocol 1b, using the amine-functionalized iron oxide nanoparticles.

Part 3: Surface Modification of Gold (Au) Nanoparticles

This protocol involves the functionalization of gold nanoparticles with a thiol-containing amine linker, followed by the coupling of this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs)

  • Cysteamine (B1669678) hydrochloride

  • This compound

  • EDC, NHS

  • Anhydrous DMF

  • PBS

  • DI Water

Protocol 3a: Amine Functionalization of Gold Nanoparticles

  • To 20 mL of a stirred solution of citrate-capped gold nanoparticles, add a 10 mM aqueous solution of cysteamine hydrochloride (final concentration ~1 mM).

  • Stir the mixture at room temperature for 12 hours to allow for ligand exchange.

  • Purify the amine-functionalized gold nanoparticles by centrifugation (centrifugation speed and time depend on nanoparticle size) to remove excess cysteamine.

  • Resuspend the nanoparticle pellet in DI water. Repeat the washing step twice.

Protocol 3b: Coupling of this compound

  • Follow the same procedure as Protocol 1b, using the amine-functionalized gold nanoparticles dispersed in DMF. Note that for gold nanoparticles, it is often preferable to perform the reaction in an aqueous buffer like PBS at pH 7.4. In this case, use water-soluble EDC and Sulfo-NHS.

Mandatory Visualization

experimental_workflow cluster_silica_fe3o4 Silica & Iron Oxide Nanoparticles np_start Unmodified Nanoparticles amine_func Amine Functionalization (APTES) np_start->amine_func Step 1a/2a wash1 Washing & Purification amine_func->wash1 initiator_coupling Initiator Coupling (EDC/NHS Chemistry) wash1->initiator_coupling Step 1b/2b wash2 Final Washing & Purification initiator_coupling->wash2 final_np Initiator-Functionalized Nanoparticles wash2->final_np

Caption: Workflow for surface modification of silica and iron oxide nanoparticles.

gold_workflow cluster_gold Gold Nanoparticles au_start Citrate-Capped Au Nanoparticles thiol_amine Thiol-Amine Ligand Exchange (Cysteamine) au_start->thiol_amine Step 3a wash_au1 Washing & Purification thiol_amine->wash_au1 initiator_coupling_au Initiator Coupling (EDC/NHS Chemistry) wash_au1->initiator_coupling_au Step 3b wash_au2 Final Washing & Purification initiator_coupling_au->wash_au2 final_au Initiator-Functionalized Au Nanoparticles wash_au2->final_au

Caption: Workflow for surface modification of gold nanoparticles.

signaling_pathway cluster_logic Logical Relationship for ATRP Initiation initiator_np Initiator-Functionalized Nanoparticle polymerization Atom Transfer Radical Polymerization (ATRP) initiator_np->polymerization monomer Monomer monomer->polymerization catalyst Catalyst (e.g., Cu(I)/Ligand) catalyst->polymerization activates polymer_grafted_np Polymer-Grafted Nanoparticle polymerization->polymer_grafted_np yields

Caption: Logical relationship for surface-initiated ATRP from modified nanoparticles.

References

Application Notes and Protocols for 2-Bromo-2-methylpropanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropanoic acid is a pivotal initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the precise synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1][2] These characteristics make it an ideal tool for creating sophisticated drug delivery systems, including micelles, nanoparticles, and stimuli-responsive carriers, capable of targeted and controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of advanced drug delivery platforms.

Core Applications

The primary application of this compound in drug delivery lies in its role as an initiator for ATRP to synthesize a variety of polymeric carriers.

  • Block Copolymers for Micellar Drug Delivery: Amphiphilic block copolymers, consisting of both hydrophobic and hydrophilic segments, can be synthesized using this compound as an initiator. In aqueous solutions, these copolymers self-assemble into micelles, forming a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and biocompatibility.[2][3]

  • Surface Functionalization of Nanoparticles: this compound and its derivatives can be used to functionalize the surface of nanoparticles (e.g., silica, iron oxide). This creates an initiating layer for "grafting-from" polymerization via SI-ATRP (Surface-Initiated Atom Transfer Radical Polymerization), allowing for the growth of polymer chains directly from the nanoparticle surface. This approach enhances the stability, biocompatibility, and drug-loading capacity of the nanoparticles.

  • Stimuli-Responsive Systems: Polymers with sensitivity to environmental stimuli such as pH, temperature, or redox potential can be synthesized using this compound.[2] These "smart" polymers can be designed to release their drug payload specifically at the disease site, where these stimuli are often altered. For instance, the acidic tumor microenvironment can trigger the release of anticancer drugs from pH-responsive nanocarriers.

Quantitative Data Summary

The following tables summarize key quantitative data for drug delivery systems developed using ATRP, highlighting the potential of this compound as an initiator.

Drug Delivery SystemPolymer CompositionDrugDrug Loading Content (%)Entrapment Efficiency (%)Reference
MicellesPoly(ethylene glycol)-b-poly(diethylaminoethyl methacrylate)Doxorubicin (B1662922)Up to 8.1Up to 89[2]
MicellesLinear-graft triblock copolymer (PCL-g-(PEGMA-co-DMAEMA))Doxorubicin5.328.5[3]

Table 1: Drug Loading Content and Entrapment Efficiency of Micellar Drug Delivery Systems.

Drug Delivery SystemStimulusCondition 1Release (%)Condition 2Release (%)Reference
pH-Responsive MicellespHpH 7.4 (Physiological)25-35pH 5.4 (Endo-/lysosomal)65-90[2]

Table 2: Stimuli-Responsive Drug Release.

Cell LineDrug Delivery SystemIC50Reference
Various Cancer Cell LinesOrganotin(IV) compounds0.100-0.785 µM[4]
Human Skin Fibroblasts (HSFs)Copolymers of EO and PO~0.1-1.4 mg/mL[5]
Neuroblastoma SH-SY5YCopolymers of EO and PO~6-24 µg/mL[5]

Table 3: Cytotoxicity Data (IC50 Values). Note: While not directly using this compound, these values provide a reference for cytotoxicity of polymeric drug carriers.

Experimental Protocols

Protocol 1: Synthesis of Amphiphilic Block Copolymers for Micellar Drug Delivery via ATRP

This protocol describes the synthesis of a poly(ethylene glycol)-b-poly(n-butyl acrylate) (PEG-b-PBA) diblock copolymer, a common architecture for self-assembling micelles.

Workflow for Block Copolymer Synthesis

cluster_synthesis Block Copolymer Synthesis A Functionalization of PEG with 2-Bromoisobutyryl Bromide B Purification of PEG-Br Macroinitiator A->B C ATRP of n-Butyl Acrylate (B77674) B->C D Purification of PEG-b-PBA C->D

Synthesis of PEG-b-PBA block copolymer.

Materials:

  • Methoxy poly(ethylene glycol) (mPEG), Mn = 2000 g/mol

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • n-Butyl acrylate (nBA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542)

  • Methanol

  • Diethyl ether

Procedure:

  • Synthesis of mPEG-Br Macroinitiator:

    • Dissolve mPEG and TEA in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2-bromoisobutyryl bromide dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the solution to remove the triethylammonium (B8662869) bromide salt.

    • Precipitate the mPEG-Br macroinitiator in cold diethyl ether.

    • Collect the white solid by filtration and dry under vacuum.

  • ATRP of n-Butyl Acrylate:

    • In a Schlenk flask, add CuBr and stir under vacuum, then backfill with nitrogen.

    • Add anisole and PMDETA via a degassed syringe and stir to form the copper-ligand complex.

    • In a separate flask, dissolve the mPEG-Br macroinitiator and n-butyl acrylate in anisole.

    • Deoxygenate the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

    • Transfer the deoxygenated solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for monomer conversion, GPC for molecular weight).

    • Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.

  • Purification of the Block Copolymer:

    • Dilute the reaction mixture with DCM and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer solution in a large excess of cold methanol.

    • Collect the purified PEG-b-PBA block copolymer by filtration and dry under vacuum at room temperature.

Protocol 2: Preparation and Drug Loading of Micelles

This protocol outlines the preparation of doxorubicin-loaded micelles using the synthesized PEG-b-PBA block copolymer via the film hydration method.

Workflow for Micelle Preparation and Drug Loading

cluster_micelle Micelle Preparation E Dissolve Polymer and Drug in Organic Solvent F Solvent Evaporation to form a Thin Film E->F G Hydration of Film with Aqueous Solution F->G H Sonication to form Drug-Loaded Micelles G->H I Purification by Dialysis H->I

Preparation of drug-loaded micelles.

Materials:

  • PEG-b-PBA block copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Free Doxorubicin:

    • Dissolve DOX·HCl in chloroform with a molar excess of TEA to neutralize the hydrochloride and obtain the free base form of doxorubicin. Stir for 2 hours in the dark.

  • Micelle Formulation:

    • Dissolve a known amount of PEG-b-PBA and the free doxorubicin in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform polymer-drug film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the film with PBS (pH 7.4) by gentle rotation at room temperature.

    • Sonicate the resulting suspension using a probe sonicator in an ice bath to form a clear solution of drug-loaded micelles.

  • Purification:

    • Remove unloaded doxorubicin by dialyzing the micelle solution against PBS (pH 7.4) using a dialysis membrane (MWCO 12-14 kDa) for 24 hours with frequent changes of the dialysis buffer.

    • Filter the purified micelle solution through a 0.45 µm syringe filter.

  • Characterization:

    • Drug Loading Content (DLC) and Entrapment Efficiency (EE):

      • Lyophilize a known amount of the purified micelle solution.

      • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the micelles and release the drug.

      • Quantify the amount of doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.

      • Calculate DLC and EE using the following formulas:

        • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

        • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Signaling Pathways in Nanoparticle-Mediated Drug Delivery

Drug delivery systems developed using this compound-initiated polymers can be designed to interact with and modulate specific cellular signaling pathways, offering a more targeted therapeutic approach.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Nanoparticle-based drug delivery systems can be engineered to deliver inhibitors of this pathway directly to cancer cells, enhancing their efficacy and reducing systemic toxicity.

PI3K/Akt/mTOR Signaling Pathway

cluster_pathway PI3K/Akt/mTOR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DrugDelivery Drug Delivery System (e.g., Nanoparticle with Inhibitor) DrugDelivery->PI3K inhibits DrugDelivery->Akt inhibits DrugDelivery->mTORC1 inhibits

Targeting the PI3K/Akt/mTOR pathway.

Nrf2 Signaling Pathway

The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response.[1] Under conditions of oxidative stress, often associated with cancer and inflammatory diseases, Nrf2 activation leads to the expression of cytoprotective genes. Nanoparticle-based systems can be designed to deliver Nrf2 activators to protect healthy cells from chemotherapy-induced toxicity or, conversely, to deliver agents that modulate Nrf2 activity in cancer cells to enhance their susceptibility to treatment.

Nrf2 Signaling Pathway

cluster_nrf2 Nrf2 Signaling Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Nrf2_cyto Nrf2 Keap1->Nrf2_cyto releases Nrf2_cyto->Keap1 bound Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds to GeneExpression Cytoprotective Gene Expression ARE->GeneExpression activates DrugDelivery Drug Delivery System (e.g., Nanoparticle with Nrf2 Modulator) DrugDelivery->Nrf2_cyto modulates

Modulation of the Nrf2 signaling pathway.

Conclusion

This compound is a versatile and powerful tool for the synthesis of well-defined polymers for a wide range of drug delivery applications. By leveraging ATRP, researchers can create sophisticated drug carriers with controlled architectures and functionalities, leading to more effective and targeted therapies. The protocols and data presented here provide a foundation for the development of next-generation drug delivery systems with enhanced therapeutic efficacy and reduced side effects.

References

Application Notes and Protocols for the Functionalization of Silica Nanoparticles with 2-Bromo-2-methylpropanoic acid Initiators for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful and versatile method for grafting well-defined polymer brushes from the surface of nanoparticles. This "grafting-from" technique offers precise control over the length, density, and composition of the polymer chains, enabling the creation of tailored nanomaterials for a wide array of applications, including drug delivery, diagnostics, and advanced materials.[1][2] A crucial initial step for SI-ATRP is the covalent immobilization of an ATRP initiator, such as a 2-bromo-2-methylpropanoyl group, onto the nanoparticle surface.

This document provides detailed protocols for the functionalization of silica (B1680970) nanoparticles with an ATRP initiator derived from 2-bromo-2-methylpropanoic acid, primarily through the use of its more reactive derivative, 2-bromoisobutyryl bromide (BIBB). The resulting initiator-functionalized silica nanoparticles serve as a platform for the controlled growth of polymer brushes.

Principle of the Method

The functionalization process is typically a multi-step procedure. First, the surface of the silica nanoparticles, which inherently possesses silanol (B1196071) groups (-Si-OH), is modified to introduce reactive amine (-NH2) groups.[1] This is commonly achieved through a silanization reaction with (3-aminopropyl)triethoxysilane (APTES). Subsequently, these amine groups react with 2-bromoisobutyryl bromide via an acylation reaction to form a stable amide bond, covalently attaching the ATRP initiator to the nanoparticle surface.[1][3] This creates a "macroinitiator" ready for the polymerization of a wide range of monomers. The density of the immobilized initiator is a critical parameter that directly influences the grafting density of the resulting polymer brushes.[1]

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles (SiO₂-NH₂)

This protocol details the synthesis of silica nanoparticles using the Stöber method followed by surface amination with APTES.[1][4]

Materials:

Procedure:

  • Silica Nanoparticle Synthesis (Stöber Method):

    • In a round-bottom flask, combine 65 mL of ethanol, 3 mL of deionized water, and 10 mL of ammonium hydroxide (25%).[5]

    • Stir the mixture vigorously at 40°C for 2 hours.[5]

    • Add 5 mL of TEOS dropwise to the solution.[5]

    • Continue stirring the mixture at 40°C overnight.[5]

    • Collect the white silica nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with deionized water, ethanol, and toluene.[5]

  • Amine Functionalization:

    • Disperse 1 g of the synthesized silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

    • Add a specified amount of APTES to the suspension.

    • Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.[3]

    • Cool the suspension to room temperature and collect the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation.

    • Wash the particles thoroughly with toluene and ethanol to remove unreacted APTES. A Soxhlet extraction with ethanol can be performed for complete purification.[3]

    • Dry the SiO₂-NH₂ nanoparticles under vacuum at 40°C.[3]

Protocol 2: Immobilization of ATRP Initiator (SiO₂-Br)

This protocol describes the reaction of amine-functionalized silica nanoparticles with 2-bromoisobutyryl bromide (BIBB) to attach the ATRP initiator.

Materials:

  • Amine-functionalized silica nanoparticles (SiO₂-NH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • 2-Bromoisobutyryl bromide (BIBB)

  • Methanol

Procedure:

  • Suspend the dried SiO₂-NH₂ nanoparticles in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0°C using an ice bath.[1]

  • Add triethylamine (TEA) to the suspension. TEA acts as a base to neutralize the hydrobromic acid (HBr) byproduct of the reaction.[1]

  • Slowly add 2-bromoisobutyryl bromide dropwise to the stirred suspension.[1]

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Quench the reaction by adding a small amount of methanol.[1]

  • Collect the initiator-functionalized silica nanoparticles (SiO₂-Br) by centrifugation.[1]

  • Wash the particles thoroughly with THF and ethanol to remove any unreacted reagents and byproducts.[1]

  • Dry the SiO₂-Br nanoparticles under vacuum.

Data Presentation

Table 1: Summary of Materials and Key Reaction Parameters

StepMaterial/ReagentTypical Amount/ConcentrationPurpose
SiO₂ Synthesis Tetraethyl orthosilicate (TEOS)Varies based on desired particle sizeSilica precursor
EthanolSolvent
Ammonium HydroxideCatalyst
Amine Functionalization (3-Aminopropyl)triethoxysilane (APTES)Varies to control amine densitySilane coupling agent for amination
Anhydrous TolueneSolvent
Initiator Immobilization 2-Bromoisobutyryl bromide (BIBB)Molar excess relative to amine groupsAcylating agent to attach initiator
Triethylamine (TEA)Molar excess relative to BIBBBase to neutralize HBr byproduct
Anhydrous THFSolvent

Table 2: Characterization Data of Functionalized Silica Nanoparticles

Nanoparticle TypeTechniqueExpected ResultReference
SiO₂-NH₂ Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of N-H bending peaks (~1550 cm⁻¹)[4]
Thermogravimetric Analysis (TGA)Weight loss corresponding to grafted APTES[6]
Zeta PotentialPositive surface charge at neutral pH[7]
SiO₂-Br Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of amide C=O stretching peaks (~1640 cm⁻¹)
Thermogravimetric Analysis (TGA)Increased weight loss compared to SiO₂-NH₂ due to initiator[6]
X-ray Photoelectron Spectroscopy (XPS)Presence of Bromine (Br 3d) signal[3][5]
Transmission Electron Microscopy (TEM)Visualization of nanoparticle size and morphology[5][8]
Dynamic Light Scattering (DLS)Measurement of hydrodynamic diameter and size distribution[8]

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Step 1: Nanoparticle Synthesis & Amination cluster_functionalization Step 2: Initiator Immobilization cluster_polymerization Step 3: Surface-Initiated ATRP TEOS TEOS + Ethanol + NH4OH SiO2 Silica Nanoparticles (SiO2) TEOS->SiO2 Stöber Method APTES APTES in Toluene SiO2_NH2 Amine-Functionalized Silica (SiO2-NH2) SiO2->SiO2_NH2 Surface Reaction APTES->SiO2_NH2 Silanization BIBB 2-Bromoisobutyryl Bromide (BIBB) + Triethylamine (TEA) in THF SiO2_Br Initiator-Functionalized Silica (SiO2-Br) SiO2_NH2->SiO2_Br BIBB->SiO2_Br Acylation Monomer Monomer + Catalyst/ Ligand Polymer_Grafted Polymer-Grafted Nanoparticles SiO2_Br->Polymer_Grafted Monomer->Polymer_Grafted Polymerization

Caption: Workflow for the functionalization of silica nanoparticles and subsequent SI-ATRP.

Reaction Mechanism

References

Application Notes and Protocols for Atom Transfer Radical Polymerization of Methyl Methacrylate with 2-Bromo-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the controlled polymerization of methyl methacrylate (B99206) (MMA) via Atom Transfer Radical Polymerization (ATRP) using 2-Bromo-2-methylpropanoic acid as the initiator. This method allows for the synthesis of poly(methyl methacrylate) (PMMA) with a carboxylic acid α-end group, a valuable functionality for subsequent bioconjugation, surface modification, and drug delivery applications.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] The mechanism involves a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex, typically copper or iron-based, which cycles between a lower and a higher oxidation state.[1][2][3]

The use of a functional initiator, such as this compound, is a straightforward and efficient method to introduce a specific functional group at the α-terminus of the polymer chain.[4] In this case, the carboxylic acid group provides a reactive handle for covalent attachment of biomolecules, drugs, or for immobilization onto surfaces, making it a highly desirable feature in the development of advanced materials for biomedical applications.

Data Presentation

The following table summarizes typical experimental data for the ATRP of methyl methacrylate (MMA) initiated by this compound, utilizing a Nickel(II) bromide bis(triphenylphosphine) [NiBr₂(PPh₃)₂] catalyst system.

EntryInitiator[MMA]₀/[Initiator]₀Catalyst/Initiator Molar RatioTime (h)Conversion (%)Mₙ ( g/mol )Mₙ (calc) ( g/mol )Mₙ/Mₙ
1This compound4850.5249339,50045,2001.35
2This compound4850.5489540,80046,2001.38

Data adapted from Moineau et al., Macromolecules.[4]

Experimental Protocols

This section provides a detailed methodology for the ATRP of MMA using this compound as the initiator.

Materials
  • Monomer: Methyl methacrylate (MMA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor)

  • Initiator: this compound

  • Catalyst: Copper(I) bromide (CuBr) or Nickel(II) bromide bis(triphenylphosphine) (NiBr₂(PPh₃)₂)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Triphenylphosphine (PPh₃) (if using NiBr₂)

  • Solvent: Toluene (B28343) or anisole (B1667542) (anhydrous)

  • Inert Gas: Argon or Nitrogen

  • Other: Methanol (B129727), Tetrahydrofuran (THF), neutral alumina

General Reaction Setup

All polymerizations should be carried out under an inert atmosphere using standard Schlenk line techniques to exclude oxygen, which can terminate the radical polymerization.

Detailed Polymerization Procedure (Copper-based system)
  • Catalyst and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Addition of Solvent and Monomer: Add anhydrous toluene (e.g., 10 mL) and the purified MMA (e.g., 10.0 g, 100 mmol) to the Schlenk flask via a degassed syringe.

  • Ligand Addition: Add the ligand, PMDETA (e.g., 0.173 g, 1.0 mmol), to the reaction mixture via a degassed syringe. The solution should turn green/blue as the copper complex forms.

  • Initiator Addition: In a separate vial, dissolve this compound (e.g., 0.167 g, 1.0 mmol) in a small amount of the reaction solvent. Add this solution to the reaction flask via a degassed syringe to initiate the polymerization.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitoring the Reaction: Samples can be periodically withdrawn using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).

  • Termination and Purification: After the desired time or monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.

Detailed Polymerization Procedure (Nickel-based system)
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add NiBr₂(PPh₃)₂ (e.g., 0.37 g, 0.5 mmol), this compound (e.g., 0.167 g, 1.0 mmol), MMA (e.g., 48.5 g, 485 mmol), and toluene (e.g., 50 mL).

  • Polymerization: Place the flask in a thermostated oil bath at 85 °C and stir.

  • Work-up: After the reaction, cool the mixture, dilute with THF, and precipitate into methanol to isolate the polymer. The polymer can be further purified by redissolving in THF and reprecipitating.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (remove inhibitor) Reaction_Setup Reaction Setup (inert atmosphere) Monomer_Purification->Reaction_Setup Reagent_Degassing Reagent Degassing (solvents, monomer) Reagent_Degassing->Reaction_Setup Catalyst_Complex_Formation Catalyst-Ligand Complex Formation Reaction_Setup->Catalyst_Complex_Formation Initiation Initiation with This compound Catalyst_Complex_Formation->Initiation Polymerization Polymerization (e.g., 90°C) Initiation->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring Termination Termination (exposure to air) Polymerization->Termination Purification Purification (alumina column) Termination->Purification Isolation Isolation (precipitation in methanol) Purification->Isolation ATRP_Mechanism Initiator R-X (this compound) Catalyst_deactivator X-Mt^(n+1) / Ligand (e.g., Cu(II)Br₂/PMDETA) Radical R• Initiator->Radical k_act Catalyst_activator Mt^n / Ligand (e.g., Cu(I)Br/PMDETA) Catalyst_activator->Catalyst_deactivator Redox Cycle Radical->Initiator k_deact Monomer Monomer (MMA) Radical->Monomer k_p Propagating_Radical P_n• Dormant_Species P_n-X Propagating_Radical->Dormant_Species k_deact Dormant_Species->Propagating_Radical k_act

References

Application Notes and Protocols for Grafting Polymers from Surfaces using 2-Bromo-2-methylpropanoic acid Initiator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The modification of surfaces with well-defined polymer brushes has garnered significant interest across various scientific and technological fields, including biomaterials, sensors, and drug delivery systems. The "grafting from" approach, particularly through surface-initiated atom transfer radical polymerization (SI-ATRP), offers precise control over the architecture of the grafted polymers, such as their thickness, density, and composition.[1][2] This control is crucial for tailoring the surface properties for specific applications. A key component in this process is the initiator, which is immobilized on the surface prior to polymerization. 2-Bromo-2-methylpropanoic acid and its derivatives are commonly used initiators for SI-ATRP due to their efficiency in initiating the polymerization of a wide range of monomers.[3][4]

These application notes provide detailed protocols for the immobilization of a this compound-based initiator and the subsequent SI-ATRP of monomers to form polymer brushes on a substrate. The methodologies are intended to be a guide for researchers and professionals in developing functionalized surfaces for various applications, including the controlled release of therapeutics and the development of biocompatible coatings.

Experimental Protocols

Substrate Preparation and Surface Activation

The initial step in surface modification is the thorough cleaning and activation of the substrate to ensure uniform initiator immobilization. The choice of substrate can vary widely, from silicon wafers and gold surfaces to polymers. The following protocol is a general guideline for silicon-based substrates.

Materials:

  • Silicon wafers

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nitrogen gas stream

Protocol:

  • Cleaning: Immerse the silicon wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the wafers with copious amounts of DI water.

  • Final Rinse and Dry: Rinse the wafers with ethanol and dry them under a stream of nitrogen gas. This process generates hydroxyl (-OH) groups on the silicon surface, which are necessary for initiator immobilization.

Initiator Immobilization

This protocol describes the immobilization of the ATRP initiator, this compound, onto the activated substrate surface. In this example, we describe the reaction of its more reactive derivative, 2-bromoisobutyryl bromide (BIBB), with the surface hydroxyl groups.

Materials:

Protocol:

  • Place the activated and dried silicon wafers in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene or DCM to the vessel, ensuring the substrates are fully submerged.

  • Add triethylamine to the solvent.

  • Slowly add 2-bromoisobutyryl bromide to the solution. The reaction is typically carried out at room temperature for 2-12 hours.

  • After the reaction, remove the substrates and wash them sequentially with toluene (or DCM), ethanol, and DI water to remove any unreacted reagents.

  • Dry the initiator-functionalized substrates under a stream of nitrogen.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol outlines the "grafting from" polymerization of a monomer from the initiator-functionalized surface.

Materials:

  • Initiator-functionalized substrate

  • Monomer (e.g., methyl methacrylate (B99206) (MMA), oligo(ethylene glycol) methyl ether methacrylate (OEGMA))

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy)

  • Solvent (e.g., toluene, anisole, water/methanol mixture)

  • Anhydrous solvent for rinsing (e.g., toluene, ethanol)

  • Nitrogen or argon gas

Protocol:

  • Place the initiator-functionalized substrate in a Schlenk flask under an inert atmosphere.

  • In a separate Schlenk flask, prepare the polymerization solution by dissolving the monomer, ligand, and solvent.

  • Deoxygenate the polymerization solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Add the CuBr catalyst to the polymerization solution while maintaining the inert atmosphere.

  • Transfer the polymerization solution to the flask containing the substrate using a cannula or syringe.

  • Carry out the polymerization at a specific temperature (e.g., 60-90 °C) for a predetermined time. The reaction time will influence the final polymer brush thickness.

  • To quench the polymerization, expose the reaction mixture to air.

  • Remove the substrate and rinse it thoroughly with a suitable solvent (e.g., toluene, followed by ethanol) to remove any non-grafted polymer and residual catalyst.

  • Dry the polymer-grafted substrate under a stream of nitrogen.

Data Presentation

The following tables summarize typical quantitative data obtained from experiments involving polymer grafting using a this compound-based initiator.

Table 1: Initiator Immobilization and Polymer Grafting Parameters

ParameterValueReference
InitiatorThis compound (BPA)[3]
Anchoring LayerPoly(glycidyl methacrylate) (PGMA)[3]
SubstrateSilicon Wafer[3]
Polymerization MethodSurface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)[3]
Catalyst/LigandCuBr / PMDETA or bpy[5]

Table 2: Characterization of Grafted Polymer Brushes

PropertyRange of ValuesCharacterization TechniqueReference
Grafting Density0.75 ± 0.05 to 1.5 ± 0.25 chains/nm²Calculated from polymer thickness and molecular weight[3]
Initiation Efficiency5-10%Comparison of initiator and polymer surface densities[3]
Polymer Brush ThicknessLinearly increases with reaction time and monomer conversionEllipsometry, Atomic Force Microscopy (AFM)[4]
Molecular WeightControlled by the ratio of monomer to initiator in solutionGel Permeation Chromatography (GPC) of free polymer in solution[6]

Visualizations

Diagram 1: Experimental Workflow for SI-ATRP

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Initiator Immobilization cluster_2 Stage 3: SI-ATRP A Select Substrate (e.g., Silicon Wafer) B Surface Cleaning (e.g., Piranha Etch) A->B C Surface Activation (Generation of -OH groups) B->C D Reaction with 2-Bromoisobutyryl Bromide C->D E Rinsing and Drying D->E F Polymerization of Monomer with Catalyst/Ligand E->F G Rinsing and Drying F->G H Characterization G->H

Caption: Workflow for surface-initiated atom transfer radical polymerization.

Diagram 2: Chemical Pathway of Initiator Immobilization and Polymerization

G cluster_0 Initiator Immobilization cluster_1 Surface-Initiated ATRP Substrate Substrate-OH Immobilized Substrate-O-CO-C(CH₃)₂-Br Substrate->Immobilized + Initiator + Base Initiator Br-C(CH₃)₂-COBr (BIBB) Initiator->Immobilized Polymer Substrate-O-CO-C(CH₃)₂-(M)n-Br Immobilized->Polymer + Monomer + Catalyst Monomer Monomer (M) Monomer->Polymer Catalyst Cu(I) / Ligand Catalyst->Polymer

Caption: Chemical reactions for initiator immobilization and SI-ATRP.

Applications in Drug Development

The ability to precisely engineer surface properties using polymer brushes grafted via SI-ATRP has significant implications for drug development. Some key applications include:

  • Controlled Drug Release: Polymer brushes can be designed to respond to specific stimuli (e.g., pH, temperature), enabling the controlled release of encapsulated or tethered drug molecules.

  • Biocompatible Coatings: Surfaces of medical implants and devices can be modified with hydrophilic polymer brushes to reduce protein adsorption and improve biocompatibility, thereby minimizing foreign body response.[7]

  • Targeted Drug Delivery: The surface of nanoparticles can be functionalized with polymer brushes that include targeting ligands, allowing for the specific delivery of therapeutic agents to diseased cells or tissues.

  • Antifouling Surfaces: Polymer brushes can create non-fouling surfaces that resist the adhesion of bacteria and other microorganisms, which is critical for medical devices and implants.[8]

  • Enzyme Immobilization: For biocatalysis and biosensor applications, enzymes can be immobilized on polymer brush-modified surfaces, enhancing their stability and reusability.[9]

The versatility of SI-ATRP initiated by molecules like this compound allows for the synthesis of a wide variety of polymer brushes, making it a powerful tool for creating advanced materials for pharmaceutical and biomedical applications.[10][11]

References

Application Notes and Protocols for the Synthesis of Star Polymers with a 2-Bromo-2-methylpropanoic Acid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of star polymers utilizing a multifunctional core derived from 2-bromo-2-methylpropanoic acid. The primary method detailed is the "core-first" approach using Atom Transfer Radical Polymerization (ATRP), a robust and controlled polymerization technique. Star polymers, with their unique three-dimensional architecture, offer significant advantages in various fields, particularly in drug delivery, due to their high drug loading capacity and potential for sustained release.[1][2]

Introduction to Star Polymers in Drug Delivery

Star-shaped polymers are a class of branched macromolecules consisting of multiple linear polymer chains, or "arms," radiating from a central core.[1] This unique topology imparts several desirable properties compared to their linear analogs, including lower solution viscosity, a higher concentration of chain-end functionalities, and a globular structure. In the realm of drug development, these characteristics translate to:

  • High Drug Loading Capacity: The void spaces within the star polymer's three-dimensional structure can encapsulate a significant amount of therapeutic agents.[3]

  • Sustained and Controlled Release: The release of the encapsulated drug can be modulated by the polymer composition and architecture, allowing for prolonged therapeutic effects.[2]

  • Improved Pharmacokinetics: The globular structure can influence the in vivo behavior of the polymer-drug conjugate, potentially leading to longer circulation times and altered biodistribution.

The "core-first" synthesis method, where polymer arms are grown from a multifunctional initiator, offers excellent control over the number of arms and the overall molecular weight of the star polymer.[4][5] this compound derivatives are well-suited for creating such multifunctional initiators for ATRP.

Synthesis of a Tetra-functional Initiator Core

A key component for the "core-first" synthesis of a four-arm star polymer is a multifunctional initiator. A common and effective initiator can be synthesized from a polyol, such as pentaerythritol (B129877), and an acyl bromide derived from this compound, like 2-bromoisobutyryl bromide.

Experimental Protocol: Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate)

This protocol describes the synthesis of a tetra-functional ATRP initiator.

Materials:

Procedure:

  • In a round bottom flask under a nitrogen atmosphere, dissolve pentaerythritol (1 eq) and triethylamine (4.4 eq) in dry THF.

  • Cool the solution in an ice bath.

  • Slowly add 2-bromoisobutyryl bromide (4.4 eq) dissolved in dry THF to the cooled solution using a dropping funnel over a period of 1-2 hours with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of methanol.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol (B145695) to yield the final product, pentaerythritol tetrakis(2-bromoisobutyrate), as a white solid.

  • Confirm the structure and purity of the initiator using ¹H NMR and ¹³C NMR spectroscopy.

Synthesis of Star Polymers via Atom Transfer Radical Polymerization (ATRP)

The following is a general protocol for the synthesis of a four-arm star polymer using the "core-first" ATRP method with the synthesized tetra-functional initiator. This example uses methyl methacrylate (B99206) (MMA) as the monomer.

Experimental Protocol: "Core-First" ATRP of Methyl Methacrylate

Materials:

  • Pentaerythritol tetrakis(2-bromoisobutyrate) (initiator)

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Toluene (solvent)

  • Schlenk tube

  • Magnetic stirrer and stirring bar

  • Nitrogen or Argon gas supply

  • Oil bath

Procedure:

  • To a dry Schlenk tube, add CuBr (1 eq relative to initiator) and a magnetic stirring bar.

  • Add the initiator, pentaerythritol tetrakis(2-bromoisobutyrate) (1 eq).

  • Add the monomer, MMA (e.g., 100-400 eq per arm, so 400-1600 eq total).

  • Add the solvent, toluene.

  • Add the ligand, PMDETA (1 eq relative to CuBr).

  • Seal the Schlenk tube with a rubber septum and purge the mixture with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Immerse the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by adding the solution to a large excess of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data for Star Polymer Synthesis

The following table summarizes typical experimental conditions and results for the synthesis of star polymers using a multifunctional bromo-initiator and ATRP.

Parameter4-Arm Star Poly(methyl methacrylate)4-Arm Star PolystyreneReference
Initiator Pentaerythritol tetrakis(2-bromoisobutyrate)Pentaerythritol tetrakis(2-chloropropionate)[6]
Monomer Methyl Methacrylate (MMA)Styrene (St)[6]
Catalyst/Ligand CuBr/PMDETACuBr/PMDETA[6]
[Monomer]:[Initiator]:[CuBr]:[Ligand] 400:1:4:4400:1:4:4[6]
Solvent TolueneToluene[6]
Temperature (°C) 90110[6]
Reaction Time (h) 68[6]
Monomer Conversion (%) 8578[6]
Number-Average Molecular Weight (M_n, g/mol ) 35,00033,000[6]
Polydispersity Index (PDI) 1.151.20[6]

Application in Drug Delivery: Loading and Release Studies

Star polymers synthesized with a this compound-derived core can be designed to have hydrophobic cores and hydrophilic shells, making them excellent candidates for encapsulating hydrophobic drugs.

Protocol: Doxorubicin Loading into Star Polymers

This protocol provides a general method for loading a hydrophobic drug, such as Doxorubicin (DOX), into the star polymers.

Materials:

  • Synthesized star polymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (e.g., MWCO 3500 Da)

Procedure:

  • Dissolve the star polymer in DMF.

  • In a separate vial, dissolve DOX·HCl in DMF and add a slight excess of TEA to neutralize the hydrochloride salt, forming the free base DOX.

  • Add the DOX solution dropwise to the star polymer solution with constant stirring.

  • Allow the mixture to stir overnight in the dark to facilitate drug encapsulation.

  • Transfer the solution into a dialysis bag and dialyze against a large volume of PBS (pH 7.4) for 48 hours to remove the organic solvent and unloaded drug. Change the dialysis buffer frequently.

  • Lyophilize the purified drug-loaded star polymer solution to obtain a solid powder.

  • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the amount of encapsulated DOX.

Quantitative Data for Drug Loading and Release

The following table presents representative data for drug loading and in vitro release from star polymers.

ParameterDOX-Loaded Star PolymerPaclitaxel-Loaded Star PolymerReference
Drug Doxorubicin (DOX)Paclitaxel (PTX)[3]
Drug Loading Content (DLC, wt%) ~12-15%Not Specified[3]
Drug Loading Efficiency (DLE, %) ~80%Not Specified[3]
Release Conditions PBS (pH 5.5 and 7.4), 37 °CNot Specified
Cumulative Release at 48h (pH 7.4) ~30%Not Specified
Cumulative Release at 48h (pH 5.5) ~70%Not Specified

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and drug loading of the star polymers.

G cluster_0 Initiator Synthesis cluster_1 Star Polymer Synthesis (ATRP) cluster_2 Drug Loading cluster_3 Characterization & Application Pentaerythritol Pentaerythritol Initiator Pentaerythritol tetrakis (2-bromoisobutyrate) Pentaerythritol->Initiator Bromide 2-Bromoisobutyryl bromide Bromide->Initiator Monomer Monomer (e.g., MMA) StarPolymer 4-Arm Star Polymer Monomer->StarPolymer Catalyst CuBr/PMDETA Catalyst->StarPolymer Drug Hydrophobic Drug (e.g., Doxorubicin) LoadedStar Drug-Loaded Star Polymer Drug->LoadedStar Characterization NMR, GPC, DLS Application In Vitro Drug Release, Cell Studies

Caption: Workflow for star polymer synthesis and drug loading.

Conceptual Drug Delivery Pathway

This diagram illustrates a conceptual pathway for the cellular uptake and intracellular drug release of the drug-loaded star polymers.

G cluster_0 Extracellular Environment (pH ~7.4) cluster_1 Cellular Uptake cluster_2 Intracellular Environment cluster_3 Drug Release & Action DrugLoadedStar Drug-Loaded Star Polymer (Stable) Endocytosis Endocytosis DrugLoadedStar->Endocytosis Endosome Endosome (Lower pH) Endocytosis->Endosome Lysosome Lysosome (Acidic pH, Enzymes) Endosome->Lysosome PolymerDegradation Polymer Destabilization/ Degradation Lysosome->PolymerDegradation DrugRelease Drug Release PolymerDegradation->DrugRelease TherapeuticAction Therapeutic Action (e.g., in Nucleus) DrugRelease->TherapeuticAction

Caption: Cellular uptake and drug release from star polymers.

References

Application Notes and Protocols for Creating Functional Polymer Brushes with 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the synthesis and functionalization of polymer brushes using 2-Bromo-2-methylpropanoic acid and its derivatives as initiators for Atom Transfer Radical Polymerization (ATRP). This powerful technique enables the creation of well-defined, dense polymer layers on various substrates, opening up a wide range of applications in drug delivery, biomaterials, and biosensing.

Application Notes

Functional polymer brushes are polymer chains tethered to a surface, where the density of the chains is high enough to force them to stretch away from the surface, forming a brush-like structure. The use of this compound-derived initiators in Surface-Initiated ATRP (SI-ATRP) offers precise control over the polymer brush architecture, including thickness, grafting density, and composition. This control is crucial for tailoring the surface properties for specific applications.

Key Applications in Drug Development and Biomedical Research:

  • Controlled Drug Delivery: Stimuli-responsive polymer brushes can be designed to release therapeutic agents in response to specific triggers such as pH, temperature, or the presence of certain enzymes.[1][2] This allows for targeted drug delivery to diseased tissues, minimizing side effects and improving therapeutic efficacy. For example, pH-responsive brushes can be engineered to release drugs in the acidic tumor microenvironment.

  • Anti-fouling Surfaces: Polymer brushes, particularly those made from hydrophilic monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), can create surfaces that resist non-specific protein adsorption and cell adhesion.[3][4] This is critical for improving the biocompatibility of medical implants, biosensors, and drug delivery vehicles.

  • Modulation of Cell Behavior: The surface properties of polymer brushes can be tailored to control cell adhesion, proliferation, and differentiation.[5][6] This has significant implications for tissue engineering and regenerative medicine, where creating specific cellular microenvironments is essential.

  • Biosensing Platforms: Functional polymer brushes can be used to immobilize biomolecules such as enzymes and antibodies with high stability and activity.[7] This enables the development of sensitive and specific biosensors for diagnostics and high-throughput screening.

Advantages of Using this compound-Based Initiators for SI-ATRP:

  • Versatility: These initiators can be readily immobilized on a wide variety of substrates, including silicon wafers, gold, and various polymers.[3]

  • Control: ATRP allows for the synthesis of polymer brushes with well-defined molecular weights and low polydispersity, leading to uniform and predictable surface properties.[8]

  • Functionality: A wide range of functional monomers can be polymerized, allowing for the creation of brushes with diverse chemical and physical properties.

Experimental Protocols

This section provides a detailed protocol for the synthesis of functional polymer brushes on a silicon wafer substrate using a this compound-derived initiator.

Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) Brushes on a Silicon Wafer

This protocol describes the "grafting from" approach using SI-ATRP.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Triethylamine (B128534) (TEA)

  • 2-Bromoisobutyryl bromide

  • Anhydrous dichloromethane (B109758) (DCM)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Anhydrous methanol (B129727)

  • Deionized water

Experimental Workflow Diagram:

G Experimental Workflow for PHEMA Brush Synthesis cluster_0 Substrate Preparation cluster_1 Initiator Immobilization cluster_2 Surface-Initiated ATRP cluster_3 Characterization A Silicon Wafer Cleaning (Piranha Solution) B Surface Hydroxylation A->B C Silanization with APTES B->C Transfer to Inert Atmosphere D Reaction with 2-Bromoisobutyryl Bromide C->D E Polymerization of HEMA D->E Transfer to Polymerization Reactor F Termination and Washing E->F G Ellipsometry, XPS, AFM F->G

Caption: Workflow for PHEMA brush synthesis.

Procedure:

  • Substrate Preparation:

    • Clean silicon wafers by immersing them in piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen. This process creates a hydroxylated silicon oxide surface.

  • Initiator Immobilization:

    • Place the cleaned wafers in a solution of APTES in anhydrous toluene (e.g., 1% v/v) for 2 hours under an inert atmosphere to form an amine-terminated self-assembled monolayer (SAM).

    • Rinse the wafers with toluene and dry.

    • Immerse the APTES-functionalized wafers in a solution of anhydrous DCM containing triethylamine (as an acid scavenger) and 2-bromoisobutyryl bromide. The reaction is typically carried out for 12-18 hours at room temperature under an inert atmosphere.

    • Rinse the wafers sequentially with DCM, methanol, and deionized water, then dry under a stream of nitrogen. This step results in the covalent attachment of the ATRP initiator to the surface.

  • Surface-Initiated ATRP of HEMA:

    • In a Schlenk flask, dissolve HEMA, CuBr, and bpy in a suitable solvent (e.g., a mixture of methanol and water). The molar ratio of [HEMA]:[Initiator (on surface)]:[CuBr]:[bpy] is crucial for controlling the polymerization. A typical ratio is 200:1:1:2.

    • Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

    • Place the initiator-functionalized wafer into the deoxygenated solution under an inert atmosphere.

    • Carry out the polymerization at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time to achieve the desired brush thickness.

    • Terminate the polymerization by exposing the wafer to air.

    • Thoroughly wash the wafer with a good solvent for PHEMA (e.g., methanol, water) to remove any physisorbed polymer and catalyst residues.

    • Dry the PHEMA brush-coated wafer under a stream of nitrogen.

Characterization:

  • Ellipsometry: To measure the dry thickness of the polymer brush layer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface at each modification step.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

Quantitative Data

The following tables summarize typical quantitative data obtained during the synthesis and characterization of polymer brushes.

Table 1: Polymer Brush Synthesis Parameters and Resulting Thickness

MonomerPolymerization Time (min)[Monomer]:[CuBr]:[bpy]SolventTemperature (°C)Dry Brush Thickness (nm)Grafting Density (chains/nm²)
HEMA60200:1:2Methanol/Water (1:1)2525 ± 20.45 ± 0.05
HEMA120200:1:2Methanol/Water (1:1)2548 ± 30.43 ± 0.06
HEMA240200:1:2Methanol/Water (1:1)2595 ± 50.41 ± 0.04
MAA15300:1:2Water25120 ± 100.52 ± 0.07

Data is illustrative and can vary based on specific experimental conditions.[9][10]

Table 2: Characterization of Drug Loading and Release from a pH-Responsive Polymer Brush

DrugPolymer BrushLoading pHRelease pHLoading Capacity (µg/cm²)Release (%) after 24h
DoxorubicinPoly(methacrylic acid)7.45.55.2 ± 0.475 ± 5
DoxorubicinPoly(methacrylic acid)7.47.45.1 ± 0.315 ± 2

This data demonstrates the pH-triggered release of an anticancer drug from a functional polymer brush.[11]

Visualizations

Signaling Pathway: Inhibition of Bacterial Adhesion

The following diagram illustrates how a dense, hydrophilic polymer brush can prevent bacterial adhesion, a key aspect of creating anti-fouling surfaces.

G Mechanism of Anti-Fouling by Polymer Brushes cluster_0 Uncoated Surface cluster_1 Polymer Brush Coated Surface Bacterium Bacterium Protein Protein Bacterium->Protein Adhesion via protein layer Surface Substrate Brush Hydrophilic Polymer Brush Protein->Surface Adsorption Bacterium_repelled Bacterium Brush_surface Hydrophilic Polymer Brush Bacterium_repelled->Brush_surface Steric Repulsion & Hydration Layer Surface_coated Substrate Brush_surface->Surface_coated Covalent Attachment

Caption: Inhibition of bacterial adhesion.

Drug Delivery Mechanism: pH-Responsive Release

This diagram illustrates the mechanism of pH-responsive drug release from a poly(methacrylic acid) brush.

G pH-Responsive Drug Release from a Polymer Brush cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (e.g., Tumor Microenvironment, ~5.5) Brush_collapsed Polymer Brush (Swollen) -COO- groups repel Drug is entrapped Drug_in Drug Brush_swollen Polymer Brush (Collapsed) -COOH groups form Brush shrinks Brush_collapsed->Brush_swollen Lower pH Release Drug Release Drug_out Drug

Caption: pH-responsive drug release mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATRP with 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Bromo-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your initiation efficiency and overall success in polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during ATRP when using this compound as an initiator.

Issue 1: Low Initiation Efficiency Leading to High Polydispersity and/or Bimodal Molecular Weight Distribution.

  • Question: My polymerization results in a polymer with a broad molecular weight distribution (high Ð) and in some cases, a bimodal distribution observable by GPC. What are the potential causes and solutions?

  • Answer: Low initiation efficiency is a common cause for these observations. It indicates that not all initiator molecules are starting a polymer chain simultaneously. Several factors can contribute to this:

    • Slow Initiation: The rate of initiation should be faster than or at least comparable to the rate of propagation.[1] If initiation is slow, new chains are formed throughout the polymerization, leading to a broader distribution of chain lengths.

      • Solution: Increase the rate of initiation by optimizing the catalyst system. The choice of ligand is crucial; for instance, ligands like Me6TREN can form highly active copper complexes that promote faster initiation.[2] Increasing the reaction temperature can also enhance the initiation rate, but be mindful of potential side reactions.[3]

    • Initiator Purity: Impurities in the this compound can inhibit the polymerization or lead to side reactions.

      • Solution: Ensure the initiator is of high purity (>98%). If necessary, purify the initiator before use.

    • Catalyst Oxidation: The Cu(I) activator species is susceptible to oxidation to the less active Cu(II) deactivator, especially in the presence of oxygen. This reduces the concentration of the active catalyst available for initiation.

      • Solution: Thoroughly deoxygenate all reagents and the reaction vessel before starting the polymerization. This can be achieved through techniques like freeze-pump-thaw cycles or by purging with an inert gas such as argon or nitrogen.[4]

    • Side Reactions of the Initiator: The carboxylic acid group on the initiator can sometimes participate in side reactions, such as coordination with the copper catalyst, which can affect its activity.

      • Solution: While this compound is generally an effective initiator, for certain monomers, protecting the carboxylic acid group (e.g., as an ester) might be considered to prevent potential interferences.

Issue 2: Poor Control Over Polymerization, Resulting in a Non-linear First-Order Kinetic Plot.

  • Question: The semi-logarithmic plot of monomer conversion versus time for my polymerization is not linear. What does this indicate and how can I fix it?

  • Answer: A non-linear first-order kinetic plot suggests that the concentration of active (propagating) radicals is not constant throughout the polymerization, which is a hallmark of a poorly controlled process.

    • Insufficient Deactivator: An inadequate concentration of the deactivator (Cu(II) complex) can lead to an accumulation of radicals, increasing the likelihood of termination reactions.

      • Solution: It is often beneficial to add a small amount of the Cu(II) species (e.g., CuBr2) at the beginning of the polymerization. This helps to establish the ATRP equilibrium more quickly and maintain a low, constant concentration of radicals.[3]

    • Solvent Effects: The polarity of the solvent can significantly influence the ATRP equilibrium constant (KATRP).[5] A solvent that disproportionately stabilizes one of the copper species can shift the equilibrium and affect control.

      • Solution: Choose a solvent that is appropriate for your monomer and catalyst system. For instance, more polar solvents can sometimes increase the polymerization rate but may also lead to a loss of control if the deactivator species is not sufficiently stable. Anisole (B1667542), diphenyl ether, and N,N-dimethylformamide (DMF) are commonly used solvents.[6][7][8]

    • Ligand Dissociation: The ligand can dissociate from the copper center, leading to less active or inactive catalyst species.

      • Solution: Use a ligand that forms a stable complex with both Cu(I) and Cu(II). Chelating ligands with multiple binding sites, such as PMDETA or Me6TREN, are generally preferred.

Issue 3: Polymerization Fails to Initiate or Proceeds Very Slowly.

  • Question: My ATRP reaction shows little to no monomer conversion even after an extended period. What could be the problem?

  • Answer: A stalled polymerization can be due to several factors that prevent the generation or propagation of radical species.

    • Catalyst Inactivity: The catalyst may be inactive due to complete oxidation or the presence of inhibiting impurities.

      • Solution: Ensure the purity of the copper source (e.g., CuBr) and the ligand. Purify the monomer to remove any inhibitors. As mentioned, rigorous deoxygenation is critical.

    • Inappropriate Catalyst/Ligand for the Monomer: The activity of the catalyst complex must be matched to the reactivity of the monomer.

      • Solution: For less reactive monomers like styrene (B11656), a more active catalyst system may be required compared to more reactive monomers like acrylates. Consult the literature for recommended catalyst/ligand combinations for your specific monomer.[9]

    • Low Temperature: The reaction temperature may be too low to achieve a sufficient rate of initiation and propagation.

      • Solution: Gradually increase the reaction temperature. For many common monomers, temperatures between 60°C and 110°C are used.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an ATRP initiator?

A1: The main advantage is the introduction of a carboxylic acid group at the α-end of the polymer chain. This functionality allows for further post-polymerization modifications, such as conjugation to biomolecules, attachment to surfaces, or reaction with other functional groups, making it a versatile choice for creating advanced materials.[10]

Q2: How does the structure of this compound contribute to its effectiveness as an initiator?

A2: The presence of two methyl groups on the α-carbon stabilizes the resulting radical, and the bromine atom is a good leaving group in the presence of a suitable copper catalyst. This combination leads to a relatively fast and clean initiation process, which is crucial for achieving a well-controlled polymerization.[1]

Q3: Can I use this compound for the polymerization of any vinyl monomer?

A3: this compound is a versatile initiator suitable for a wide range of monomers, including styrenes, acrylates, and methacrylates.[10] However, the overall success and control of the polymerization will also depend on the appropriate selection of the catalyst, ligand, solvent, and temperature for the specific monomer being used.

Q4: How critical is the purity of the reagents (monomer, initiator, catalyst, ligand, solvent) for a successful ATRP?

A4: The purity of all reagents is extremely critical. Inhibitors in the monomer must be removed. The initiator should be of high purity to ensure efficient initiation. The catalyst and ligand must be free of impurities that could poison the catalyst. Solvents should be anhydrous and free of oxygen. Impurities can lead to a loss of control, high polydispersity, and in some cases, complete failure of the polymerization.

Q5: What are some common side reactions to be aware of when using this initiator?

A5: Besides the general side reactions in ATRP like termination, the carboxylic acid group of the initiator can potentially interact with the basic ligands or the copper catalyst. While often not a major issue, in sensitive systems, this could slightly alter the catalyst activity. For monomers with functional groups that can react with a carboxylic acid, protection of the initiator's acid group may be necessary.

Data Presentation

Table 1: Initiator Efficiencies and Polydispersity Indices for ATRP of Various Monomers with Different Initiators and Catalyst Systems.

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Initiator Efficiency (f)Polydispersity (Đ)Reference
Methyl Methacrylate (B99206) (MMA)This compoundNiBr2(PPh3)2Toluene850.851.2[10]
n-Butyl Acrylate (n-BuA)This compoundNiBr2(PPh3)2Toluene850.901.4[10]
Styrene (St)1-Phenylethyl bromideCuBr/dNbpyBulk110~1.0< 1.1[2]
Methyl Acrylate (MA)Methyl 2-bromopropionateCuBr/PMDETAAnisole60High (not specified)1.07[6]
Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrateCuCl/bpyDiphenyl ether130~1.01.1-1.2[7]

Note: Initiator efficiency (f) is calculated as the ratio of the theoretical number-average molecular weight (Mn,th) to the experimentally determined number-average molecular weight (Mn,exp). Data for this compound is included where available, with data for structurally similar initiators provided for comparison.

Experimental Protocols

Protocol 1: Bulk ATRP of Methyl Methacrylate (MMA) using this compound

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous solvent (e.g., anisole or toluene), if not a bulk polymerization

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Reagent Preparation:

    • Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

    • Purify CuBr by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, then drying under vacuum.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

    • Seal the flask with a rubber septum, and deoxygenate by performing three cycles of vacuum and backfilling with inert gas (argon or nitrogen).

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the degassed MMA (e.g., 10 mmol) and PMDETA (e.g., 0.1 mmol) to the Schlenk flask via a degassed syringe.

    • Stir the mixture at room temperature until the CuBr/PMDETA complex forms (the solution will turn colored and homogeneous).

    • Add the this compound initiator (e.g., 0.1 mmol) via a degassed syringe to start the polymerization. The ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90°C).

    • Allow the polymerization to proceed for the desired time. Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination and Purification:

    • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air by opening the flask.

    • Dilute the viscous mixture with a suitable solvent (e.g., tetrahydrofuran, THF).

    • Remove the copper catalyst by passing the polymer solution through a short column of neutral alumina.

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Solution ATRP of Styrene using this compound

Materials:

  • Styrene, inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr), purified

  • 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)

  • Anhydrous anisole (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Reagent Preparation:

    • Purify styrene by passing it through a column of basic alumina.

    • Purify CuBr as described in Protocol 1.

  • Reaction Setup:

    • Add CuBr (e.g., 0.1 mmol) and dNbpy (e.g., 0.2 mmol) to a dry Schlenk flask with a magnetic stir bar.

    • Seal the flask and deoxygenate with three vacuum/inert gas cycles.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add degassed styrene (e.g., 10 mmol) and anisole (e.g., 10 mL) via degassed syringes.

    • Stir the mixture to dissolve the catalyst and ligand.

    • Add the this compound initiator (e.g., 0.1 mmol) via a degassed syringe.

  • Polymerization:

    • Place the flask in a preheated oil bath at 110°C.

    • Monitor the reaction progress as described in Protocol 1.

  • Termination and Purification:

    • Follow the same procedure as in Protocol 1 for termination and purification, using an appropriate solvent and non-solvent combination for polystyrene (e.g., THF for dissolution and methanol for precipitation).

Mandatory Visualizations

ATRP_Initiation_Pathway Initiator R-X (this compound) Catalyst_CuI Cu(I) / Ligand (Activator) Radical R• (Initiating Radical) Initiator->Radical k_act Catalyst_CuII X-Cu(II) / Ligand (Deactivator) Catalyst_CuI->Catalyst_CuII Oxidation Monomer Monomer Propagating_Radical R-M• Radical->Propagating_Radical + M Catalyst_CuII->Catalyst_CuI Reduction Dormant_Species R-M-X (Dormant Chain) Propagating_Radical->Dormant_Species

Caption: ATRP initiation and propagation pathway with this compound.

ATRP_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Post Post-Polymerization Purify_Reagents Purify Monomer, Initiator, Catalyst, Ligand, and Solvent Setup_Glassware Assemble and Dry Schlenk Flask Purify_Reagents->Setup_Glassware Add_Catalyst_Ligand Add Catalyst and Ligand Setup_Glassware->Add_Catalyst_Ligand Deoxygenate1 Deoxygenate via Freeze-Pump-Thaw or Inert Gas Purge Add_Catalyst_Ligand->Deoxygenate1 Add_Monomer_Solvent Add Degassed Monomer and Solvent Deoxygenate1->Add_Monomer_Solvent Deoxygenate2 Further Deoxygenation Add_Monomer_Solvent->Deoxygenate2 Initiate Inject Initiator at Reaction Temperature Deoxygenate2->Initiate Polymerize Monitor Conversion and Molecular Weight Initiate->Polymerize Terminate Terminate by Exposing to Air Polymerize->Terminate Purify_Polymer Remove Catalyst (Alumina Column) Terminate->Purify_Polymer Isolate_Polymer Precipitate, Filter, and Dry Purify_Polymer->Isolate_Polymer Characterize Analyze by GPC, NMR, etc. Isolate_Polymer->Characterize

Caption: General experimental workflow for ATRP.

Troubleshooting_Logic Start Problem with ATRP High_PDI High Polydispersity (Đ)? Start->High_PDI Slow_Reaction Slow or No Polymerization? Start->Slow_Reaction Nonlinear_Kinetics Non-linear Kinetics? Start->Nonlinear_Kinetics High_PDI->Slow_Reaction No Sol_High_PDI Optimize Catalyst/Ligand Increase Temperature Ensure Initiator Purity Thoroughly Deoxygenate High_PDI->Sol_High_PDI Yes Slow_Reaction->Nonlinear_Kinetics No Sol_Slow_Reaction Check Reagent Purity Increase Temperature Use More Active Catalyst System Ensure Deoxygenation Slow_Reaction->Sol_Slow_Reaction Yes Sol_Nonlinear_Kinetics Add Cu(II) at Start Optimize Solvent Use Chelating Ligand Nonlinear_Kinetics->Sol_Nonlinear_Kinetics Yes End Successful Polymerization Nonlinear_Kinetics->End No Sol_High_PDI->End Sol_Slow_Reaction->End Sol_Nonlinear_Kinetics->End

Caption: Troubleshooting logic for common ATRP issues.

References

Technical Support Center: 2-Bromo-2-methylpropanoic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Bromo-2-methylpropanoic acid as an initiator in polymerization, particularly in Atom Transfer Radical Polymerization (ATRP).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound as an ATRP initiator?

A1: The primary side reactions encountered are hydrolysis of the initiator and the propagating species, and elimination of HBr from the initiator or the polymer chain end. These are particularly prevalent in protic or polar solvents.[1] Dissociation of the halide from the copper complex can also occur, leading to a loss of control over the polymerization.

Q2: My polymerization is uncontrolled, showing a high polydispersity (PDI). What are the likely causes when using this compound?

A2: High polydispersity can stem from several factors:

  • Hydrolysis of the initiator or catalyst complex: This leads to a decrease in the concentration of the deactivator, causing an increase in the radical concentration and consequently more termination reactions.[1]

  • Low initiation efficiency: The carboxylic acid group can interact with the catalyst or other components, leading to slow or incomplete initiation.

  • Impurities in the initiator: Residual starting materials or by-products from the synthesis of this compound can interfere with the polymerization.

  • Inappropriate solvent choice: Polar protic solvents can accelerate side reactions.[1]

Q3: I am observing low initiation efficiency with this compound. How can I improve it?

A3: Low initiation efficiency with carboxylic acid-containing initiators can be addressed by:

  • Esterification of the carboxylic acid: Converting the acid to an ester (e.g., ethyl 2-bromo-2-methylpropanoate) can improve its solubility and reduce unfavorable interactions with the catalyst.

  • Use of a co-initiator: A more efficient initiator can be used in conjunction with this compound.

  • Optimization of reaction conditions: Adjusting the temperature, solvent, and ligand can improve the initiation rate.

Q4: Can I use this compound in aqueous media for ATRP?

A4: While challenging, it is possible. However, the risk of hydrolysis of both the initiator and the copper catalyst is significantly higher in water.[1] To mitigate this, the addition of a common halide salt (e.g., CuBr₂) is often necessary to shift the equilibrium and suppress dissociation.[1] Careful control of pH is also crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Polydispersity (PDI > 1.5) 1. Hydrolysis of initiator/catalyst. [1] 2. Low deactivator concentration. 3. Initiator impurities. 1. Use dry solvents and reagents. Consider esterifying the carboxylic acid. 2. Add a small amount of Cu(II)Br₂ at the beginning of the polymerization. Add a common halide salt (e.g., NaBr). [1] 3. Purify the initiator before use (see Experimental Protocols).
Low Initiation Efficiency / Incomplete Monomer Conversion 1. Poor solubility of the initiator. 2. Interaction of the carboxylic acid with the catalyst. 3. Insufficiently active catalyst. 1. Choose a more suitable solvent or esterify the initiator. 2. Protect the carboxylic acid group or use a ligand that is less sensitive to acidic protons. 3. Select a more active catalyst system (e.g., by changing the ligand).
Bimodal Molecular Weight Distribution 1. Slow initiation followed by faster propagation. 2. Chain transfer or termination reactions becoming significant. 1. Ensure rapid and quantitative initiation by optimizing the initiator/catalyst ratio and temperature. 2. Lower the polymerization temperature and/or dilute the reaction mixture.
Loss of End-Group Fidelity 1. Elimination of HBr from the polymer chain end. 2. Hydrolysis of the terminal bromo-ester group. 1. Use less polar solvents and lower reaction temperatures. 2. Perform the polymerization under anhydrous conditions and purify the polymer promptly after the reaction.

Experimental Protocols

Protocol 1: Purification of this compound

Objective: To remove impurities that can hinder polymerization.

Methodology:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Wash the organic solution with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the purified product.

  • Verify purity using ¹H NMR spectroscopy.

Protocol 2: General Procedure for ATRP using this compound

Objective: To perform a controlled polymerization while minimizing side reactions.

Methodology:

  • To a dry Schlenk flask, add the monomer (e.g., methyl methacrylate), this compound, and a ligand (e.g., PMDETA).

  • Add the solvent (e.g., anisole, ensuring it is anhydrous).

  • Add the copper(I) bromide (CuBr) catalyst.

  • If required, add a small amount of copper(II) bromide (CuBr₂) to establish the equilibrium quickly.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature to start the polymerization.

  • Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).

  • Purify the polymer by passing it through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane).

Visualizations

Side_Reactions cluster_main ATRP Main Cycle cluster_side Side Reactions Initiator R-Br (this compound) Radical R• Initiator->Radical k_act Cu_I Cu(I)/L Hydrolysis Hydrolysis (R-OH + HBr) Initiator->Hydrolysis Elimination Elimination (Alkene + HBr) Initiator->Elimination Dormant Pn-Br Radical->Dormant k_deact Active Pn• Radical->Active + Monomer Dormant->Active k_act Dormant->Hydrolysis Dormant->Elimination Active->Dormant k_deact Cu_II Cu(II)Br/L Monomer Monomer Troubleshooting_Workflow Start Polymerization Issue Observed High_PDI High PDI? Start->High_PDI Low_Initiation Low Initiation Efficiency? High_PDI->Low_Initiation No Check_Hydrolysis Check for Hydrolysis (Anhydrous conditions?) High_PDI->Check_Hydrolysis Yes Esterify Esterify Carboxylic Acid Low_Initiation->Esterify Yes End Controlled Polymerization Low_Initiation->End No Add_CuII Add Cu(II)Br₂ / Halide Salt Check_Hydrolysis->Add_CuII Purify_Initiator Purify Initiator Add_CuII->Purify_Initiator Purify_Initiator->End Optimize_Catalyst Optimize Catalyst System Esterify->Optimize_Catalyst Optimize_Catalyst->End

References

Technical Support Center: Purification of 2-Bromo-2-methylpropanoic Acid for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromo-2-methylpropanoic acid for use in sensitive applications, such as Atom Transfer Radical Polymerization (ATRP).

Troubleshooting Guides

Impurities or degradation of this compound can significantly impact the kinetics and control of sensitive reactions. The following table outlines common issues encountered during its purification and use, along with their probable causes and recommended solutions.

Problem Probable Cause Recommended Solution
Inconsistent reaction initiation or poor control over polymerization. Presence of unreacted starting materials (e.g., isobutyric acid) or inhibitors from the synthesis process.Purify the this compound by recrystallization or vacuum distillation to remove non-brominated impurities.
Discoloration of the purified product (yellow or brown tint). Trace amounts of bromine or degradation products.Recrystallize the product from a suitable solvent like pentane (B18724) or hexane. If discoloration persists, consider a wash with a dilute solution of sodium bisulfite followed by recrystallization.
Low yield after recrystallization. The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound may have "oiled out" instead of crystallizing.Select a less polar solvent or a solvent mixture. For instance, if the compound is too soluble in hexane, try pentane. Ensure slow cooling to promote crystal growth over oiling out.
Broad or unexpected peaks in NMR analysis of the purified product. Residual solvent from the purification process. Presence of isomeric or poly-brominated impurities.Dry the purified product under high vacuum for an extended period. For isomeric impurities, fractional distillation under reduced pressure may be more effective than recrystallization.
The compound appears wet or oily after purification and drying. The compound is hygroscopic or has a low melting point, and may have absorbed atmospheric moisture.Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often synthesized via the Hell-Volhard-Zelinsky reaction from isobutyric acid.[1] Potential impurities can include unreacted isobutyric acid, the intermediate acyl bromide, and potentially poly-brominated species. Residual bromine from the synthesis can also be present, often causing a yellowish discoloration.

Q2: What is the recommended method for purifying this compound for sensitive reactions like ATRP?

A2: For sensitive applications, recrystallization is a highly effective and commonly used method to achieve high purity.[2] Vacuum distillation is another viable option, particularly for removing impurities with different boiling points.

Q3: How should I store purified this compound?

A3: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. It is also advisable to store it in a cool, dark, and dry place, away from strong oxidizing agents and bases.[1]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be effectively assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can identify and quantify impurities based on their unique spectral signatures.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main compound from its impurities.

  • Titration: As a carboxylic acid, the purity can be determined by titration with a standardized solution of a strong base.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

Experimental Protocols

Protocol for Purification by Recrystallization

This protocol describes the purification of this compound using pentane as the recrystallization solvent.[2]

Materials:

  • Crude this compound

  • Pentane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of pentane and gently heat the mixture on a hot plate with stirring. Continue to add small portions of pentane until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold pentane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Analytical Purity Assessment
Technique Methodology Expected Outcome for High Purity Sample
1H NMR Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl3).A clean spectrum with a singlet for the methyl protons and a broad singlet for the carboxylic acid proton. Absence of peaks corresponding to isobutyric acid or other impurities.
HPLC Utilize a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier).A single major peak corresponding to this compound, with minimal or no other peaks.
Titration Accurately weigh the purified acid, dissolve it in a suitable solvent (e.g., a water/ethanol mixture), and titrate with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein).The calculated purity should be ≥99%.

Visualizations

PurificationWorkflow Purification Workflow for this compound start Crude this compound dissolve Dissolve in minimal hot pentane start->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool Slow cooling to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold pentane filter->wash dry Dry under high vacuum wash->dry end Purified this compound dry->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

TroubleshootingLogic Troubleshooting Purification Issues start Purification Problem low_yield Low Yield start->low_yield discoloration Product Discolored start->discoloration oiling_out Product Oiled Out start->oiling_out solubility Too much solvent or solvent is too polar low_yield->solubility Cause impurities Presence of colored impurities (e.g., Br2) discoloration->impurities Cause cooling Cooling was too rapid oiling_out->cooling Cause solution1 Use less solvent or a less polar solvent solubility->solution1 Solution solution3 Allow slower cooling cooling->solution3 Solution solution2 Wash with sodium bisulfite solution before recrystallization impurities->solution2 Solution

Caption: A logical diagram for troubleshooting common problems encountered during the purification process.

References

Technical Support Center: Overcoming Slow Polymerization Rates with 2-Bromo-2-methylpropanoic Acid in ATRP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP).

Troubleshooting Guide: Diagnosing and Resolving Slow Polymerization Rates

Slow or stalled polymerization is a common issue in ATRP. This guide provides a systematic approach to identifying and addressing the root cause.

Question: My ATRP reaction initiated with this compound is significantly slower than expected or has completely stalled. What are the potential causes and how can I troubleshoot this?

Answer:

A slow or stalled ATRP reaction can be attributed to several factors, primarily related to the purity of reactants, the activity of the catalyst, and the reaction conditions. Follow the troubleshooting workflow below to diagnose the issue.

ATRP_Troubleshooting start Slow or Stalled ATRP Reaction check_purity 1. Verify Reactant and Solvent Purity start->check_purity purity_monomer Inhibitor in Monomer? check_purity->purity_monomer check_catalyst 2. Assess Catalyst Complex Activity catalyst_oxidation Cu(I) Oxidized to Cu(II)? (Solution green instead of brown/reddish) check_catalyst->catalyst_oxidation check_conditions 3. Evaluate Reaction Conditions conditions_temp Incorrect Temperature? check_conditions->conditions_temp solution_found Polymerization Rate Restored purity_initiator Initiator Purity/Degradation? purity_monomer->purity_initiator No remove_inhibitor Action: Remove inhibitor (e.g., pass through alumina (B75360) column). purity_monomer->remove_inhibitor Yes purity_solvent Oxygen or Impurities in Solvent? purity_initiator->purity_solvent No use_pure_initiator Action: Use freshly purified initiator. purity_initiator->use_pure_initiator Yes purity_solvent->check_catalyst No degas_solvent Action: Degas solvent (e.g., freeze-pump-thaw or sparge with inert gas). purity_solvent->degas_solvent Yes remove_inhibitor->solution_found use_pure_initiator->solution_found degas_solvent->solution_found catalyst_ligand_ratio Incorrect Catalyst:Ligand Ratio? catalyst_oxidation->catalyst_ligand_ratio No regenerate_catalyst Action: Use reducing agent (e.g., ARGET or ICAR ATRP) or add Cu(0). catalyst_oxidation->regenerate_catalyst Yes catalyst_solubility Catalyst Complex Insoluble? catalyst_ligand_ratio->catalyst_solubility No optimize_ratio Action: Optimize ligand concentration (typically 1:1 to 2:1 ligand to Cu). catalyst_ligand_ratio->optimize_ratio Yes catalyst_solubility->check_conditions No change_solvent_ligand Action: Change solvent or ligand to improve solubility. catalyst_solubility->change_solvent_ligand Yes regenerate_catalyst->solution_found optimize_ratio->solution_found change_solvent_ligand->solution_found conditions_initiator Low Initiator Efficiency? conditions_temp->conditions_initiator No adjust_temp Action: Adjust temperature. Higher temperature generally increases rate. conditions_temp->adjust_temp Yes conditions_solvent_polarity Suboptimal Solvent Polarity? conditions_initiator->conditions_solvent_polarity No check_initiator_structure Action: Ensure initiator structure is appropriate for the monomer. conditions_initiator->check_initiator_structure Yes conditions_solvent_polarity->solution_found No, consult further literature change_solvent Action: Change solvent. Polar solvents can increase the polymerization rate. conditions_solvent_polarity->change_solvent Yes adjust_temp->solution_found check_initiator_structure->solution_found change_solvent->solution_found

Caption: Troubleshooting workflow for slow ATRP reactions.

Frequently Asked Questions (FAQs)

Initiator-Related Questions

  • Q1: Why is this compound a good initiator for ATRP?

    • A: this compound possesses an alpha-bromoester functionality which, when activated by a transition metal catalyst, generates a radical that effectively initiates polymerization.[1] This allows for excellent control over the polymer growth process, leading to polymers with controlled molecular weights and narrow polydispersities.[1]

  • Q2: My polymerization is slow to start. Could the initiator be the problem?

    • A: Yes, a slow initiation can lead to a lag in the polymerization. This can be due to poor initiator purity or low initiator efficiency for the chosen monomer. Ensure your this compound is of high purity. For some monomers, the rate of initiation might be slower than the rate of propagation, leading to a broad molecular weight distribution.

  • Q3: Does the carboxylic acid group of this compound interfere with the polymerization?

    • A: The carboxylic acid functionality can potentially interact with the catalyst, particularly in copper-catalyzed ATRP. This can sometimes lead to lower initiation efficiency compared to its ester derivatives. If this is suspected, using an esterified form of the initiator, such as ethyl 2-bromo-2-methylpropanoate, may be beneficial.

Catalyst and Ligand-Related Questions

  • Q4: The color of my reaction mixture is green, and the polymerization is stalled. What does this indicate?

    • A: A green color in a copper-catalyzed ATRP typically indicates the predominance of the oxidized Cu(II) species, which is the deactivator.[2] An accumulation of Cu(II) shifts the equilibrium towards the dormant species, effectively halting the polymerization.[3][4] This can be caused by oxygen in the system, impurities that oxidize the Cu(I) catalyst, or an excessive rate of termination reactions.

  • Q5: How can I reactivate my catalyst if it has been oxidized?

    • A: You can regenerate the active Cu(I) catalyst by introducing a reducing agent. Techniques like ARGET (Activators Regenerated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP utilize reducing agents to continuously regenerate the Cu(I) activator.[5] Alternatively, adding a small amount of Cu(0) can also reduce the Cu(II) back to Cu(I).[3][4]

  • Q6: How does the choice of ligand affect the polymerization rate?

    • A: The ligand is crucial as it solubilizes the copper salt and tunes the catalyst's activity.[6] The structure and electron-donating ability of the ligand significantly impact the redox potential of the copper complex and, consequently, the ATRP equilibrium constant (K_ATRP).[7] A more active catalyst (higher K_ATRP) will generally lead to a faster polymerization rate.

Reaction Condition-Related Questions

  • Q7: How does the solvent affect the rate of my ATRP reaction?

    • A: The polymerization rate in ATRP is highly dependent on the solvent. Generally, more polar solvents increase the ATRP equilibrium constant (K_ATRP), leading to a faster polymerization rate.[8][9][10] This is due to the stabilization of the more polar Cu(II) species in polar media.[8]

  • Q8: Can increasing the temperature salvage a slow polymerization?

    • A: Increasing the temperature generally increases the rate of polymerization in ATRP.[11] This is because both the propagation rate constant and the atom transfer equilibrium constant increase with temperature. However, be aware that excessively high temperatures can also lead to an increase in side reactions, such as termination.

  • Q9: My monomer has an inhibitor. Do I need to remove it?

    • A: Yes, it is crucial to remove the inhibitor from the monomer before polymerization.[11] Inhibitors are designed to scavenge radicals and will prevent the polymerization from starting until they are completely consumed. Passing the monomer through a column of basic or neutral alumina is a common method for inhibitor removal.[11]

Data Presentation

Table 1: Effect of Solvent Polarity on ATRP Rate Constant

SolventPolarity (π*)Activation Rate Constant (k_act) [M⁻¹s⁻¹]
Ethyl Acetate0.559.41 x 10²
Anisole0.731.34 x 10³
Acetonitrile (MeCN)0.751.57 x 10⁴
Dimethylformamide (DMF)0.881.16 x 10⁵
Dimethyl Sulfoxide (DMSO)1.003.14 x 10⁵
Data adapted for ethyl α-bromoisobutyrate initiator, which has similar reactivity to this compound. The trend demonstrates the significant impact of solvent polarity on the activation rate.[9][12]

Table 2: Typical Reaction Conditions for ATRP of Methyl Methacrylate (B99206) (MMA)

ParameterCondition
MonomerMethyl Methacrylate (MMA)
InitiatorThis compound or its ester derivative
CatalystCopper(I) Bromide (CuBr)
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
[Monomer]:[Initiator]:[CuBr]:[PMDETA]100 : 1 : 1 : 1
SolventAnisole or Toluene
Temperature70-90 °C
Degassing MethodThree freeze-pump-thaw cycles

Experimental Protocols

Protocol 1: Bulk Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using this compound

This protocol describes a typical bulk ATRP of MMA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol) and this compound (e.g., 16.7 mg, 0.1 mmol).

  • Degassing: Seal the flask with a rubber septum, and perform three vacuum-backfill cycles with argon or nitrogen to create an inert atmosphere.

  • Addition of Monomer and Ligand: Using a degassed syringe, add the inhibitor-free MMA (e.g., 10.0 g, 100 mmol) and PMDETA (e.g., 17.3 mg, 0.1 mmol) to the Schlenk flask under a positive pressure of inert gas.

  • Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture. The start of the polymerization is often indicated by a color change of the solution.

  • Monitoring the Reaction: Periodically take samples using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will typically turn green upon oxidation of the copper catalyst.

  • Purification: Dilute the viscous polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst. The final polymer can be isolated by precipitation in a non-solvent like cold methanol (B129727) or hexane.

ATRP_Workflow start Start setup 1. Add Initiator and CuBr to Schlenk Flask start->setup degas 2. Degas via Vacuum-Backfill Cycles setup->degas add_reagents 3. Add Degassed Monomer and Ligand degas->add_reagents initiate 4. Heat to Reaction Temperature add_reagents->initiate monitor 5. Monitor Conversion and Molecular Weight (NMR, GPC) initiate->monitor terminate 6. Terminate by Cooling and Exposing to Air monitor->terminate purify 7. Purify by Column Chromatography and Precipitation terminate->purify end End purify->end

Caption: General experimental workflow for ATRP.

References

Technical Support Center: ATRP with 2-Bromo-2-methylpropanoic Acid Initiator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Bromo-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP).

Frequently Asked Questions (FAQs)

Q1: Why is this compound a commonly used initiator for ATRP?

A1: this compound is a versatile and effective initiator for ATRP. Its α-bromoester functionality allows for the generation of a radical species upon activation by a transition metal catalyst, which initiates the polymerization process with good control.[1] The carboxylic acid group provides a convenient handle for post-polymerization modification or for imparting specific functionality to the polymer chain end. This makes it particularly useful for creating materials for biomedical applications, such as drug delivery systems and advanced coatings.[1]

Q2: Can the carboxylic acid group of the initiator interfere with the ATRP process?

A2: Yes, the carboxylic acid group can sometimes interfere with the polymerization. It has been reported that the use of initiators with a free carboxylic acid can lead to inconsistent performance. This may be due to interactions between the acid and the catalyst system. To mitigate this, it is sometimes advisable to protect the carboxylic acid group by converting it to an ester, which can be deprotected after polymerization if the free acid is desired.

Q3: What are the main termination pathways in a typical ATRP reaction?

A3: In a well-controlled ATRP, termination is minimized but can still occur, primarily through radical coupling and disproportionation. These are bimolecular termination reactions where two growing polymer radicals react with each other. In some systems, catalytic radical termination (CRT) can also be a factor. The goal of a successful ATRP is to keep the concentration of active radicals low to suppress these termination events.

Q4: How can I minimize termination in my ATRP reaction?

A4: Minimizing termination is key to achieving a well-controlled polymerization. This can be accomplished by:

  • Optimizing the Catalyst System: The choice of the transition metal catalyst and its ligand is crucial. A more active catalyst can lead to a higher concentration of radicals and thus more termination. Using a less active catalyst or adding a deactivator (the higher oxidation state metal complex) at the beginning of the reaction can help maintain a low radical concentration.

  • Controlling the Temperature: Higher temperatures generally increase the rate of polymerization but can also lead to more side reactions and termination. The optimal temperature will depend on the monomer and catalyst system.

  • Utilizing Advanced ATRP Techniques: Methods like Activators Regenerated by Electron Transfer (ARGET) ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP are designed to use very low concentrations of the catalyst and continuously regenerate the active form, which helps to keep the radical concentration low and minimize termination.

Troubleshooting Guide

This guide addresses common issues encountered during ATRP using this compound as the initiator.

Problem 1: High Polydispersity Index (PDI > 1.3)

A high PDI indicates a loss of control over the polymerization, with polymer chains of widely varying lengths.

Potential Cause Suggested Solution
High Radical Concentration Decrease the amount of the activator (e.g., Cu(I) complex) or add a small amount of the deactivator (e.g., Cu(II) complex) at the start of the reaction.
Slow Initiation Ensure the initiator is pure and the catalyst system is appropriate for the monomer. For some monomers, a more active initiator may be required.
Oxygen Contamination Ensure all reagents and the reaction vessel are thoroughly deoxygenated before starting the polymerization. Oxygen can interfere with the catalyst and lead to uncontrolled radical generation.
Inappropriate Temperature Optimize the reaction temperature. Too high a temperature can increase termination rates.
Problem 2: Molecular Weight Higher Than Theoretical Value

This often points to inefficient initiation, where not all initiator molecules start a polymer chain.

Potential Cause Suggested Solution
Low Initiation Efficiency The carboxylic acid group of the initiator may be interfering with the catalyst. Consider protecting the acid group as an ester. Ensure the purity of the initiator and reagents.
Initiator Degradation Ensure the initiator has been stored correctly and is not degraded.
Inaccurate Reagent Stoichiometry Carefully check the molar ratios of the initiator, catalyst, and ligand.
Problem 3: Bimodal or Multimodal Molecular Weight Distribution

The presence of multiple peaks in the GPC chromatogram suggests different populations of polymer chains, often due to side reactions or termination.

Potential Cause Suggested Solution
Termination by Coupling A peak at double the expected molecular weight suggests termination by radical coupling. Reduce the radical concentration by adjusting the catalyst system or temperature.
Side Reactions of the Initiator Some functional initiators can undergo side reactions. While less common with 2-Bromo-2-methylpropionic acid itself, impurities could be a cause. Ensure high purity of the initiator.[2]
Presence of Impurities Impurities in the monomer or solvent can act as chain transfer agents or generate new chains, leading to a multimodal distribution. Ensure all reagents are purified.
Problem 4: Polymerization Stalls or Low Monomer Conversion

This indicates a loss of active catalyst or a very slow rate of polymerization.

Potential Cause Suggested Solution
Catalyst Oxidation Oxygen contamination can irreversibly oxidize the active catalyst. Ensure rigorous deoxygenation. Consider using ARGET or ICAR ATRP, which are more tolerant to trace amounts of oxygen.
Insufficiently Active Catalyst The chosen catalyst/ligand system may not be active enough for the specific monomer at the reaction temperature. Consider a more active ligand or increasing the temperature.
Poor Catalyst Solubility Ensure the catalyst complex is soluble in the reaction medium. A change of solvent may be necessary.

Data Presentation

The following table summarizes typical results for ATRP of different monomers using initiators similar to this compound, highlighting the achievable control under various conditions.

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)Reference
Methyl Methacrylate (B99206) (MMA)Ethyl 2-bromoisobutyrateCuBr/N-propyl-2-pyridylmethanimineToluene9019519,5001.15Adapted from[3]
Styrene (B11656)Ethyl 2-bromoisobutyrateCuCl/dNbpyAnisole (B1667542)11077923,0001.45Adapted from[4]
Methyl Acrylate (MA)Methyl 2-bromopropionateCuBr/dNbpyNone (Bulk)901.5858,2001.25Adapted from[5]
Methyl Methacrylate (MMA)2-bromo-2-methylpropionic acidNiBr2(PPh3)2Toluene85249311,2001.2[6]

Experimental Protocols

Protocol 1: General Procedure for ATRP of Styrene with this compound

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • Styrene (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Nitrogen or Argon gas for deoxygenation

  • Schlenk flask and line

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).

  • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • In a separate, dry flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol), this compound (e.g., 0.167 g, 1 mmol), PMDETA (e.g., 0.087 g, 0.5 mmol), and anisole (10 mL).

  • Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Take samples periodically using a deoxygenated syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

  • To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Protocol 2: AGET ATRP of Methyl Methacrylate (MMA) with an Ester-Protected Initiator

This protocol utilizes an air-stable catalyst precursor and is more tolerant to trace oxygen.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • Ethyl 2-bromo-2-methylpropanoate (B8525525) (initiator)

  • Copper(II) bromide (CuBr₂) (catalyst precursor)

  • PMDETA (ligand)

  • Ascorbic acid (reducing agent)

  • Dimethylformamide (DMF) (solvent)

  • Nitrogen or Argon gas

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask, add CuBr₂ (e.g., 0.022 g, 0.1 mmol) and PMDETA (e.g., 0.035 g, 0.2 mmol).

  • Add MMA (e.g., 10 g, 100 mmol), ethyl 2-bromo-2-methylpropanoate (e.g., 0.195 g, 1 mmol), and DMF (10 mL).

  • Deoxygenate the mixture by bubbling with nitrogen for 20-30 minutes.

  • In a separate flask, prepare a deoxygenated solution of ascorbic acid (e.g., 0.018 g, 0.1 mmol) in DMF (2 mL).

  • Inject the ascorbic acid solution into the reaction mixture to initiate the polymerization.

  • Place the flask in a thermostated oil bath (e.g., 60 °C).

  • Follow the reaction and work-up procedure as described in Protocol 1.

Visualizations

ATRP Catalytic Cycle and Termination Pathways

ATRP_Cycle cluster_cycle ATRP Equilibrium cluster_propagation Propagation cluster_termination Termination dormant P-Br (Dormant Chain) activator Cu(I)/L (Activator) radical P• (Active Radical) dormant->radical k_act dormant->radical + Cu(I)/L deactivator Br-Cu(II)/L (Deactivator) radical->dormant k_deact radical->dormant + Br-Cu(II)/L propagating P-M• (Propagating Radical) radical->propagating k_p radical->propagating + Monomer terminated Terminated Polymer radical->terminated k_t (Coupling/ Disproportionation) monomer Monomer propagating->radical Chain Growth propagating->terminated k_t

Caption: ATRP catalytic cycle showing activation, deactivation, propagation, and termination pathways.

Troubleshooting Workflow for High Polydispersity (PDI)

Troubleshooting_PDI start High PDI Observed (e.g., > 1.3) check_kinetics Analyze Polymerization Kinetics start->check_kinetics nonlinear Non-linear ln([M]₀/[M]) vs. time? check_kinetics->nonlinear Yes check_gpc Examine GPC Trace check_kinetics->check_gpc No slow_init Slow Initiation nonlinear->slow_init Initial curvature termination Significant Termination nonlinear->termination Later curvature solution1 Solution: - Protect initiator's acid group - Increase catalyst activity - Check initiator purity slow_init->solution1 solution2 Solution: - Decrease temperature - Reduce activator concentration - Add deactivator initially termination->solution2 bimodal Bimodal/Multimodal Distribution? check_gpc->bimodal shoulder High MW Shoulder? bimodal->shoulder Yes impurities Impurities/Side Reactions bimodal->impurities No coupling Termination by Coupling shoulder->coupling Yes shoulder->impurities No coupling->solution2 solution3 Solution: - Purify monomer and solvent - Check for initiator side reactions impurities->solution3

Caption: A logical workflow for troubleshooting high polydispersity in ATRP reactions.

References

Optimizing catalyst to initiator ratio for 2-Bromo-2-methylpropanoic acid ATRP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Atom Transfer Radical Polymerization (ATRP) using 2-Bromo-2-methylpropanoic acid and its derivatives as initiators.

Troubleshooting Guide

Common issues encountered during the ATRP of acrylates initiated by this compound are outlined below, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Slow or No Polymerization Inhibited Monomer: Presence of inhibitor in the monomer.Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.[1]
Oxygen Presence: Oxygen can terminate radical chains and oxidize the Cu(I) catalyst.Ensure the reaction setup is properly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon or Nitrogen).[2]
Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II) before the reaction started.Use fresh, high-purity Cu(I) halide. Store it under an inert atmosphere. Consider adding a small amount of a reducing agent (e.g., copper metal, tin(II) 2-ethylhexanoate, or ascorbic acid) in ARGET ATRP to continuously regenerate the Cu(I) activator.[3][4]
Low Catalyst Concentration: Insufficient Cu(I) catalyst to maintain the activation/deactivation equilibrium.Increase the catalyst concentration relative to the initiator. However, be aware that this can also increase side reactions if not optimized.
Poor Catalyst-Ligand Complex Formation: The ligand may not be effectively solubilizing or activating the copper catalyst.Ensure the correct ligand for the chosen solvent and monomer is being used. The ligand-to-copper ratio is typically 1:1 or 2:1, depending on the ligand's denticity.[5]
High Polydispersity (Đ > 1.5) High Initiator Concentration: Too many chains are initiated simultaneously, leading to a higher probability of termination reactions.Decrease the initiator concentration relative to the monomer.
Excessive Radical Concentration: The rate of activation is much higher than the rate of deactivation, leading to a high concentration of propagating radicals and increased termination.Add a small amount of Cu(II) halide at the beginning of the polymerization to shift the equilibrium towards the dormant species.[6] The initial addition of deactivator helps to establish control early in the reaction.
Slow Initiation: The initiator is not efficiently consumed at the beginning of the reaction, leading to continuous initiation throughout the polymerization.Use an initiator with a higher activation rate constant. For acrylates, tertiary bromo-initiators like ethyl 2-bromoisobutyrate are highly efficient.[7][8]
Termination Reactions: Irreversible termination of growing polymer chains.Lower the reaction temperature. Decrease the concentration of propagating radicals by adjusting the catalyst/initiator ratio or adding Cu(II).
Bimodal Molecular Weight Distribution Impurities: Impurities in the monomer, solvent, or from the initiator can lead to different chain-growing environments.Purify all reagents and solvents before use.
Side Reactions of the Initiator: The initiator itself may undergo side reactions.Ensure the initiator is stable under the reaction conditions. For example, some functional initiators may have reactive groups that interfere with the polymerization.
Reaction Stops Prematurely Accumulation of Cu(II): The irreversible termination reactions lead to a buildup of the deactivator (Cu(II) complex), which can eventually halt the polymerization.[4]Employ techniques like ARGET or ICAR ATRP, which use a reducing agent or a conventional radical initiator, respectively, to continuously regenerate the Cu(I) activator from the accumulated Cu(II).[3][4]
Loss of Chain-End Functionality: Side reactions can lead to the loss of the terminal halogen, preventing further activation.Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.

Quantitative Data on Catalyst/Initiator Ratios

The following table summarizes the impact of varying the molar ratios of monomer, initiator, catalyst, and ligand on the molecular weight (Mn) and polydispersity (Đ) of poly(acrylates) prepared by ATRP.

Monomer [Monomer]:[Initiator]:[Catalyst]:[Ligand] Solvent Temp. (°C) Time (h) Mn ( g/mol ) Đ (Mw/Mn) Reference
Methyl Acrylate (B77674) (MA)116:1:0.1:0.1 (CuBr/TPEDA)Bulk801.59,7001.13[1]
Methyl Acrylate (MA)200:1:0.5:0.5 (CuBr/PMDETA)Anisole (B1667542)603.710,2001.07[1]
n-Butyl Acrylate (nBA)156:1:0.01:0.03 (Cu(II)/TPMA/Sn(EH)₂) (ARGET)Anisole60-~Theoretical1.15[1]
n-Butyl Acrylate (nBA)160:1:0.0078:0.03 (Cu(II)/TPMA/glucose) (ARGET)Anisole804410,5001.47[1]
Methyl Methacrylate (MMA)100:1:1:2 (CuBr/PMDETA)Toluene9058,760< 1.2[2]
Poly(2-hydroxyethyl methacrylate) (PHEMA)100:1:1:2 (CuBr/PMDETA)Methanol (B129727)/2-Butanone504~15,000< 1.3[9]
Poly(2-hydroxyethyl methacrylate) (PHEMA)200:1:1:2 (CuBr/PMDETA)Methanol/2-Butanone606~28,000< 1.4[9]

Experimental Protocols

Typical ATRP of an Acrylate using an Alkyl Bromide Initiator

This protocol is adapted for the polymerization of methyl acrylate (MA) using ethyl 2-bromoisobutyrate (EBiB) as the initiator, which is structurally similar to this compound.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Nitrogen or Argon gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).

  • Deoxygenation: Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 10 mL), de-inhibited methyl acrylate (e.g., 9.0 mL, 100 mmol), and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the Schlenk flask via syringe.

  • Freeze-Pump-Thaw: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.

  • Initiation: While maintaining a positive inert gas pressure, inject the initiator, ethyl 2-bromoisobutyrate (e.g., 0.147 mL, 1.0 mmol), into the flask to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

  • Monitoring: Samples can be taken periodically using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via SEC/GPC).

  • Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air. This will oxidize the Cu(I) to Cu(II), quenching the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst to initiator ratio for the ATRP of acrylates?

A1: There is no single optimal ratio as it depends on several factors including the specific monomer, desired molecular weight, reaction temperature, and the activity of the catalyst/ligand system.[11] Generally, a higher catalyst-to-initiator ratio leads to a faster polymerization rate but may result in a loss of control and broader polydispersity. For a well-controlled polymerization, a common starting point for the molar ratio of [Monomer]:[Initiator]:[Cu(I)]:[Ligand] is in the range of 100:1:0.1-1:0.1-2. It is often necessary to experimentally fine-tune this ratio to achieve the desired outcome.

Q2: Why is the choice of ligand so important?

A2: The ligand plays a crucial role in ATRP. It solubilizes the copper salt in the reaction medium and, more importantly, it modulates the redox potential of the copper center. This, in turn, affects the position of the ATRP equilibrium and the rates of activation and deactivation, which are critical for controlling the polymerization. Different ligands can lead to catalyst activities that span several orders of magnitude.[11]

Q3: Can I use this compound directly as an initiator?

A3: Yes, this compound can be used as a functional initiator to introduce a carboxylic acid group at the alpha-end of the polymer chain.[12] However, the acidic proton of the carboxylic acid can potentially interact with the amine-based ligands, which might affect the catalyst activity. It is important to consider this potential interaction when selecting the ligand and reaction conditions.

Q4: My polymerization starts but then stops at low conversion. What could be the reason?

A4: This is a common issue often caused by the accumulation of the Cu(II) deactivator due to irreversible termination reactions.[4] As the concentration of Cu(II) increases, the activation/deactivation equilibrium shifts significantly towards the dormant species, effectively halting the polymerization. To overcome this, you can use techniques like ARGET (Activators Re-generated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP, which continuously regenerate the active Cu(I) species.[3][4]

Q5: How can I reduce the amount of copper catalyst in my final polymer?

A5: Reducing the initial catalyst concentration is the most direct way. Techniques like ARGET and ICAR ATRP are specifically designed to use ppm levels of the copper catalyst.[4] After the polymerization, the copper catalyst can be removed by passing the polymer solution through a column filled with neutral alumina or by precipitation and washing of the polymer.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in ATRP.

ATRP_Troubleshooting cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Problem Polymerization Issue No_Poly No or Slow Polymerization Problem->No_Poly High_PDI High Polydispersity (Đ > 1.5) Problem->High_PDI Stalled Reaction Stalls Problem->Stalled Oxygen Oxygen Presence No_Poly->Oxygen Inhibitor Monomer Inhibitor No_Poly->Inhibitor Inactive_Catalyst Inactive Catalyst No_Poly->Inactive_Catalyst High_Radical_Conc [Radical] Too High High_PDI->High_Radical_Conc Slow_Initiation Slow Initiation High_PDI->Slow_Initiation CuII_Buildup Cu(II) Accumulation Stalled->CuII_Buildup Degas Improve Deoxygenation Oxygen->Degas Purify_Monomer Purify Monomer Inhibitor->Purify_Monomer Fresh_Catalyst Use Fresh Catalyst / ARGET Inactive_Catalyst->Fresh_Catalyst Add_CuII Add Initial Cu(II) High_Radical_Conc->Add_CuII Change_Initiator Use Faster Initiator Slow_Initiation->Change_Initiator Use_ARGET_ICAR Use ARGET / ICAR ATRP CuII_Buildup->Use_ARGET_ICAR

A troubleshooting workflow for common ATRP issues.

References

Effect of solvent polarity on 2-Bromo-2-methylpropanoic acid initiated polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this polymerization?

This compound is a widely used initiator in Atom Transfer Radical Polymerization (ATRP).[1][2] Its α-bromoester functionality allows for the controlled initiation of the polymerization process when activated by a transition metal catalyst, typically a copper complex.[2] This enables the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures.[2]

Q2: How does solvent polarity affect the polymerization rate?

Solvent polarity has a significant impact on the kinetics of ATRP.[3][4] Generally, an increase in solvent polarity leads to an increase in the activation rate constant (k_act) and the overall ATRP equilibrium constant (K_ATRP).[3] This is because more polar solvents tend to stabilize the resulting copper(II) complex to a greater extent than the copper(I) starting complex.[3][5] Consequently, polymerizations in more polar solvents are often faster.

Q3: Can I use protic solvents for my polymerization?

Yes, ATRP can be conducted in protic solvents like alcohols and water. However, side reactions involving the catalyst system can occur in polar media, which may affect the deactivation efficiency and the overall control of the polymerization.[6] Careful selection of ligands and reaction conditions is crucial for successful ATRP in protic solvents.[6]

Q4: My polymerization is very slow in a nonpolar solvent. What can I do?

A slow polymerization rate in a nonpolar solvent is expected due to a lower activation rate constant. To increase the rate, you could consider the following:

  • Increase the temperature: This will generally increase the rate of polymerization.

  • Use a more active catalyst system: Selecting a ligand that forms a more reducing Cu(I) complex can increase the polymerization rate.

  • Add a small amount of a polar co-solvent: This can help to increase the polarity of the reaction medium and accelerate the polymerization.[3]

Q5: Why is the polydispersity of my polymer high?

High polydispersity (Mw/Mn > 1.3) can be caused by several factors:

  • High radical concentration: If the rate of initiation is too fast or the deactivation process is too slow, a high concentration of radicals can lead to termination reactions, broadening the molecular weight distribution.[6]

  • Low initiator efficiency: If the initiation is slow compared to propagation, not all chains will start growing at the same time, leading to a broader molecular weight distribution.[7]

  • Impurities in the monomer or solvent: Impurities can react with the catalyst or radicals, leading to loss of control.

  • Insufficient deactivator: An inadequate amount of the Cu(II) deactivator will lead to a higher radical concentration and increased termination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No polymerization or very low conversion 1. Inactive catalyst. 2. Initiator not activated. 3. Presence of inhibitors in the monomer.1. Ensure the copper catalyst is not oxidized (Cu(I) species are often sensitive to air). Use freshly purified catalyst or regenerate the Cu(I) species in situ. 2. Verify the structure and purity of the this compound. 3. Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
Polymerization is too fast and uncontrolled 1. Too much activator (Cu(I)) or too little deactivator (Cu(II)). 2. Reaction temperature is too high. 3. Highly polar solvent accelerating the reaction beyond control.1. Add a small amount of the Cu(II) species at the beginning of the reaction. 2. Lower the reaction temperature. 3. Consider using a less polar solvent or a solvent mixture.
Bimodal or broad molecular weight distribution 1. Slow initiation. 2. Chain termination reactions. 3. Impurities acting as a secondary initiator.1. Ensure a fast initiation by choosing an appropriate ligand and temperature. 2. Decrease the reaction temperature or the concentration of the initiator and catalyst to reduce the radical concentration. 3. Purify all reagents and solvents thoroughly.
Precipitation of the catalyst 1. Poor solubility of the copper complex in the chosen solvent. 2. Ligand dissociation from the copper center.1. Choose a ligand that forms a more soluble complex in the reaction medium. 2. Use a ligand with a higher binding constant or increase the ligand-to-copper ratio.

Quantitative Data

The solvent plays a crucial role in determining the activation rate constant (k_act) in ATRP. The following table summarizes the effect of different solvents on k_act for a typical ATRP system.

SolventDielectric Constant (ε)Donor Number (DN)Activation Rate Constant (k_act) [M⁻¹s⁻¹]
DMSO46.729.83.14 x 10⁵
DMF36.726.6Not explicitly found, but expected to be high
Acetonitrile (MeCN)37.514.1Varies with ligand, but generally high
Anisole (B1667542)4.313.3Lower than polar aprotic solvents
Ethyl Acetate6.017.19.41 x 10²
Butanone18.517.4The rate constant is 30 times smaller than in DMSO

Note: The k_act values are highly dependent on the specific copper complex and initiator used. The values presented here are for illustrative purposes to show the general trend with solvent polarity. The data is compiled from studies on similar ATRP systems.[3][4][5][8]

Experimental Protocols

General Protocol for ATRP of Methyl Methacrylate (B99206) (MMA) using this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: In a separate, dry flask under an inert atmosphere, prepare a solution of MMA (e.g., 10 mmol), this compound (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 1 mL).

  • Using a degassed syringe, transfer the solution to the Schlenk flask containing the CuBr.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.

Modifications for Different Solvent Polarities:
  • Polar Aprotic Solvents (e.g., DMF, DMSO): The polymerization will be significantly faster. It may be necessary to lower the reaction temperature or use a less active catalyst system to maintain control.

  • Protic Solvents (e.g., Ethanol, Water): The solubility of the catalyst complex and potential side reactions are major considerations. A more hydrophilic ligand may be required. The pH of the medium can also influence the reaction.[6]

  • Nonpolar Solvents (e.g., Toluene, Dioxane): The polymerization will be slower. Increasing the temperature or using a more active catalyst is often necessary to achieve a reasonable reaction rate.

Visualizations

Solvent_Effect_on_ATRP cluster_equilibrium ATRP Equilibrium cluster_solvent Solvent Polarity Effect cluster_outcome Outcome Dormant Pn-Br + Cu(I)L Active Pn• + Br-Cu(II)L Dormant->Active k_act Active->Dormant k_deact HighPolarity High Polarity (e.g., DMSO, DMF) HighPolarity->Active Stabilizes Cu(II) complex Increase_k_act Increased k_act Increased K_ATRP Faster Polymerization HighPolarity->Increase_k_act LowPolarity Low Polarity (e.g., Toluene) LowPolarity->Dormant Favors less charged species Decrease_k_act Decreased k_act Decreased K_ATRP Slower Polymerization LowPolarity->Decrease_k_act

Caption: Effect of solvent polarity on the ATRP equilibrium.

References

Technical Support Center: Troubleshooting Bimodal Molecular Weight Distribution in ATRP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on addressing bimodal molecular weight distribution.

Troubleshooting Guide

A bimodal molecular weight distribution observed in Gel Permeation Chromatography (GPC) is a common problem in ATRP, indicating a loss of control over the polymerization. This guide will walk you through a series of questions to help you diagnose and resolve the issue.

Question 1: Is your initiation efficient and fast compared to propagation?

Slow initiation is a primary cause of bimodal distributions. If the initiator activates more slowly than the polymer chains propagate, new chains will be continuously formed throughout the polymerization, leading to a population of shorter chains alongside the longer, earlier-initiated chains.

dot

G cluster_Initiation Initiation vs. Propagation cluster_Outcome Resulting MWD Initiation Initiator Activation (k_act) Propagation Chain Propagation (k_p) Initiation->Propagation k_act >> k_p Unimodal Unimodal Distribution Propagation->Unimodal Bimodal Bimodal Distribution Initiation_slow Initiator Activation (k_act) Propagation_fast Chain Propagation (k_p) Initiation_slow->Propagation_fast k_act << k_p Propagation_fast->Bimodal

Caption: Ideal vs. problematic initiation rates in ATRP.

Troubleshooting Steps:

  • Review your initiator choice: The activation rate constant (k_act) of your initiator should be significantly higher than the propagation rate constant (k_p) of your monomer.[1][2] The reactivity of alkyl halide initiators follows the general order: I > Br > Cl.[1] For a given halogen, the order is tertiary > secondary > primary.[1]

  • Consider a more active initiator: If you suspect slow initiation, switch to an initiator with a higher k_act. For example, ethyl α-bromophenylacetate is a highly active initiator.[3]

Question 2: Is your catalyst system optimal and stable?

Issues with the catalyst, such as slow activation, deactivation, or instability, can lead to a loss of control and result in a bimodal distribution.

Troubleshooting Steps:

  • Evaluate catalyst activity: The ATRP equilibrium constant (K_ATRP = k_act / k_deact) is crucial for maintaining a low concentration of active radicals and minimizing termination reactions.[1] A catalyst that provides a fast deactivation rate is essential for producing polymers with a narrow molecular weight distribution.[3]

  • Check for catalyst poisoning: Impurities in the monomer or solvent can poison the catalyst. Acidic monomers, for instance, can protonate the ligand and destroy the catalyst complex.[3] Ensure your monomer is purified (e.g., by passing through a column of basic alumina) to remove inhibitors and acidic impurities.

  • Consider catalyst concentration: Reducing the catalyst concentration can sometimes lead to broader molecular weight distributions.[4] Ensure you are using an appropriate concentration for your system.

Question 3: Are you experiencing significant chain termination or transfer reactions?

Irreversible termination reactions, such as radical coupling or disproportionation, remove active chain ends from the polymerization. If termination is significant, it can lead to a population of "dead" polymer chains, resulting in a shoulder or a distinct peak at a higher molecular weight in the GPC chromatogram.

dot

G Start ATRP Reaction Start Controlled Controlled Polymerization (Living Chains) Start->Controlled Proper Conditions Termination Termination Events (Radical Coupling) Controlled->Termination Side Reactions Unimodal Unimodal MWD Controlled->Unimodal Minimal Termination Bimodal Bimodal MWD Termination->Bimodal

Caption: Impact of termination reactions on molecular weight distribution.

Troubleshooting Steps:

  • Lower the reaction temperature: Radical propagation has a negative activation volume while termination has a positive one.[3] Lowering the temperature can help to suppress termination reactions.[3]

  • Adjust the catalyst/initiator ratio: A higher concentration of the deactivator (Cu(II) species) can help to minimize termination by keeping the concentration of propagating radicals low.[5]

  • Monomer choice: Some monomers are more prone to side reactions at elevated temperatures. For example, styrene (B11656) can undergo thermal self-initiation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a bimodal molecular weight distribution and why is it a problem in ATRP?

A bimodal molecular weight distribution, as observed by GPC, shows two distinct peaks, indicating the presence of two polymer populations with different average molecular weights. In the context of a controlled polymerization technique like ATRP, this is undesirable as it signifies a loss of control over the polymerization process, leading to a material with a broad, non-uniform distribution of chain lengths (a high polydispersity index, or PDI).

Q2: How does the choice of solvent affect the polymerization and potentially lead to bimodality?

The polarity of the solvent can significantly influence the ATRP equilibrium constant.[3] Generally, more polar solvents stabilize the Cu(II) species, which can affect the rates of activation and deactivation.[3] An inappropriate solvent can lead to poor solubility of the catalyst or polymer, or it can interfere with the catalyst complex, leading to a loss of control and a bimodal distribution.

Q3: Can impurities in the monomer cause a bimodal distribution?

Yes, impurities in the monomer are a common cause of problems in ATRP. Inhibitors, which are often present in commercially available monomers, can interfere with the initiation process. Acidic impurities can react with the catalyst's ligand, leading to catalyst deactivation.[3] Both scenarios can result in poor control and a bimodal molecular weight distribution. It is crucial to purify the monomer before use.

Q4: What role does the deactivator (Cu(II) complex) play in preventing bimodality?

The deactivator (Cu(II) complex) is crucial for maintaining control in ATRP. It reacts with the propagating radicals to regenerate the dormant polymer species (alkyl halide) and the activator (Cu(I) complex). A high deactivation rate constant (k_deact) ensures that the concentration of active radicals is kept very low, which in turn minimizes irreversible termination reactions that can lead to a bimodal distribution.[1][3]

Quantitative Data Summary

ParameterEffect on Molecular Weight DistributionReference
Initiator Activity (k_act) A higher k_act relative to k_p promotes unimodal distribution. The ratio of activation rate constants for different initiators can exceed 1,000,000.[1]
Leaving Group on Initiator Reactivity order: I ≥ Br > Cl >> SCN ≈ NCS. Using a more reactive leaving group leads to faster initiation and better control.[1]
Catalyst Concentration Reducing the copper catalyst concentration can lead to an increase in polydispersity.[4]
Temperature Higher temperatures increase the rate of polymerization but can also increase the rate of side reactions like termination, potentially leading to broader or bimodal distributions.[6]

Experimental Protocols

Protocol 1: Monomer Purification

  • Objective: To remove inhibitors and acidic impurities from the monomer.

  • Materials: Monomer (e.g., styrene, methyl methacrylate), basic alumina, column chromatography setup.

  • Procedure:

    • Set up a chromatography column packed with basic alumina.

    • Pass the monomer through the column under gravity.

    • Collect the purified monomer.

    • Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent polymerization.

Protocol 2: Gel Permeation Chromatography (GPC/SEC) Analysis

  • Objective: To determine the molecular weight distribution of the synthesized polymer.

  • Materials: Polymer sample, appropriate solvent for both the polymer and the GPC system (e.g., THF), GPC instrument with a suitable column set and detector (e.g., refractive index detector).

  • Procedure:

    • Prepare a dilute solution of the polymer sample in the GPC eluent (typically 1-2 mg/mL).

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

    • Inject the filtered sample into the GPC system.

    • Run the analysis according to the instrument's standard operating procedure.

    • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A bimodal distribution will appear as two distinct peaks in the chromatogram.[7][8]

References

Removal of copper catalyst from polymers synthesized with 2-Bromo-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using 2-Bromo-2-methylpropanoic acid as an initiator.

Troubleshooting Guide

This guide addresses common issues encountered during the copper catalyst removal process.

Problem: The polymer solution remains colored (blue or green) after initial purification attempts.

  • Possible Cause 1: Inefficient removal method for the specific polymer. The effectiveness of a purification technique can depend on the polymer's properties, such as its polarity.[1] For non-polar polymers, passing the solution through a column of neutral alumina (B75360) is often effective.[1] However, for polar or hydrophilic polymers, this method may be less efficient.[1]

  • Solution 1: For hydrophilic polymers, consider alternative methods like dialysis in water, which can effectively remove the copper complex and unreacted monomers, although it can be a slow process.[1] Another option is to use ion-exchange resins.[2]

  • Possible Cause 2: Insufficient oxidation of the copper catalyst. The copper catalyst is more readily removed when it is in its oxidized Cu(II) state.

  • Solution 2: Before purification, expose the polymerization mixture to air to ensure the oxidation of the copper catalyst.[3] Bubbling filtered air through the solution can expedite this process.[1]

  • Possible Cause 3: Strong coordination of the copper catalyst to the polymer. Some polymers, particularly those with nitrogen-containing groups, can strongly coordinate with the copper catalyst, making it difficult to remove.

  • Solution 3: Employ a stronger complexing agent to displace the copper from the polymer. Washing the polymer solution with an aqueous solution of ammonia (B1221849) or diethylamine (B46881) can form a deeply colored copper complex that is more easily extracted into the aqueous phase.[1]

Problem: Low polymer yield after purification.

  • Possible Cause 1: Polymer precipitation during column chromatography. Highly viscous polymer solutions can be difficult to pass through an alumina or silica (B1680970) column, leading to product loss.[1][2]

  • Solution 1: Dilute the polymer solution with a suitable solvent before loading it onto the column to reduce viscosity. Applying gentle pressure can also help move the solution through the column.[1] Ensure the column is properly wetted with the solvent before adding the polymer solution.[1]

  • Possible Cause 2: Loss of polymer during precipitation and washing steps. Multiple precipitation and washing steps can lead to a cumulative loss of product.

  • Solution 2: Optimize the precipitation process by using a non-solvent in which the polymer is highly insoluble. Minimize the number of washing steps while ensuring adequate purity.

Problem: Residual copper catalyst affects downstream applications.

  • Possible Cause: The chosen purification method is not sufficiently effective for the required level of purity. Some applications, particularly in the biomedical field, require extremely low levels of residual copper.

  • Solution: A combination of purification methods may be necessary. For instance, after initial removal by passing through an alumina column, a second purification step using an ion-exchange resin or dialysis could be employed.[1][2][3] For quantitative assessment of copper content, techniques like Atomic Absorption Spectroscopy (AAS) can be used.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from polymers synthesized by ATRP?

A1: The most common methods include:

  • Passing through a column of neutral or basic alumina: This is a widely used and effective method, especially for non-polar polymers.[1][3][4] The polymer solution is passed through a column packed with alumina, which adsorbs the copper catalyst.[5]

  • Ion-exchange resins: These resins contain acidic groups that can effectively capture the copper catalyst.[2][3] The rate of removal depends on factors like solvent polarity and temperature.[2]

  • Precipitation: The polymer is precipitated in a non-solvent, leaving the more soluble copper catalyst in the solution.[2][3] This can be repeated to improve purity.

  • Washing/Extraction: The polymer solution is washed with an aqueous solution containing a complexing agent (e.g., ammonia, EDTA) to extract the copper into the aqueous phase.[1][6]

  • Dialysis: This method is particularly useful for water-soluble or hydrophilic polymers, where the copper catalyst is removed by diffusion through a semi-permeable membrane.[1]

Q2: How can I choose the best purification method for my polymer?

A2: The choice of method depends on several factors:

  • Polymer Polarity: For non-polar polymers, alumina column chromatography is generally effective.[1] For polar or hydrophilic polymers, dialysis or ion-exchange resins are often better choices.[1]

  • Scale of the Reaction: For large-scale reactions (>10 g), passing a viscous polymer solution through an alumina column can be challenging.[2] In such cases, precipitation or extraction methods might be more practical.

  • Required Purity: For applications requiring very low copper levels, a combination of methods may be necessary.[3]

  • Chain End Functionality: If preserving the chain end functionality is critical, using neutral alumina is recommended over acidic alumina.[3]

Q3: How can I tell if all the copper has been removed?

A3: A visual inspection is the first step; the disappearance of the blue or green color from the polymer solution is a good indicator. However, for a more quantitative assessment, Atomic Absorption Spectroscopy (AAS) can be used to determine the residual copper concentration in the polymer.[1]

Q4: Can the copper catalyst be recycled?

A4: Yes, the copper catalyst can be recovered and recycled. For example, when using ion-exchange resins, the bound copper can be eluted and potentially reused for subsequent ATRP reactions.[3]

Quantitative Data on Copper Removal

The efficiency of different purification methods can vary. The table below summarizes the remaining copper concentration in polystyrene prepared by different ATRP techniques after various purification procedures.

Purification MethodNormal ATRP (ppm Cu)ARGET ATRP (ppm Cu)ICAR ATRP (ppm Cu)
No Removal10,000100100
Precipitation in Hexanes2002020
Precipitation in Methanol (B129727)1001010
Alumina Column5055
Stirring with 10 wt% Ion Exchange Resin10<5<5
Two Precipitations in HexanesNot ReportedNot Reported10

Data adapted from Carnegie Mellon University, Matyjaszewski Polymer Group.[3]

Experimental Protocols

Protocol 1: Copper Removal using an Alumina Column

  • Preparation: Pack a glass chromatography column with neutral alumina. The amount of alumina will depend on the scale of the reaction and the amount of catalyst used. A general guideline is to use a 5-10 cm column bed for a typical laboratory-scale reaction.

  • Equilibration: Wet the alumina column with the solvent used to dissolve the polymer.[1]

  • Loading: Dilute the polymer reaction mixture with a suitable solvent (e.g., THF) to reduce its viscosity.[5] Carefully load the diluted polymer solution onto the top of the alumina column.

  • Elution: Allow the polymer solution to pass through the column. The copper catalyst (visible as a colored band) will be adsorbed at the top of the alumina.[5] Gentle pressure can be applied to facilitate the process.[1]

  • Washing: Wash the column with additional fresh solvent to ensure all the polymer is eluted.[1]

  • Collection & Concentration: Collect the eluent containing the purified polymer. Remove the solvent using a rotary evaporator to obtain the purified polymer. The polymer can be further purified by precipitation.[5]

Protocol 2: Copper Removal using an Ion-Exchange Resin

  • Resin Selection: Choose a suitable acidic ion-exchange resin (e.g., Dowex MCS-1).[3]

  • Procedure:

    • Dissolve the crude polymer in a polar solvent (e.g., acetone, THF). The rate of catalyst removal increases with solvent polarity.[2]

    • Add the ion-exchange resin to the polymer solution (e.g., 10 wt% relative to the polymer).

    • Stir the mixture at room temperature or slightly elevated temperature to increase the rate of removal.[2]

    • Monitor the disappearance of the color from the solution. The removal is typically complete within a few hours.

  • Separation: Filter off the resin beads to separate them from the polymer solution.

  • Purification: Precipitate the polymer from the solution by adding a non-solvent and dry the purified polymer under vacuum.

Protocol 3: Copper Removal by Precipitation

  • Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent.

  • Precipitation: Slowly add the polymer solution to a large excess of a non-solvent with vigorous stirring. This will cause the polymer to precipitate while the copper catalyst remains in the solution. Common non-solvents include methanol or hexanes.[3]

  • Isolation: Isolate the precipitated polymer by filtration or decantation.

  • Washing: Wash the polymer with fresh non-solvent to remove any remaining traces of the copper catalyst.

  • Drying: Dry the purified polymer under vacuum to remove all residual solvents. For higher purity, this process can be repeated.[3]

Experimental Workflow Diagram

ATRP_Purification_Workflow cluster_synthesis Polymer Synthesis cluster_purification Catalyst Removal cluster_analysis Analysis & Final Product start Start: this compound Monomer, Ligand, Cu(I)Br polymerization ATRP Reaction start->polymerization crude_polymer Crude Polymer Mixture (Polymer + Cu Catalyst) polymerization->crude_polymer dissolution Dissolve in Solvent crude_polymer->dissolution alumina Alumina Column dissolution->alumina Method 1 ion_exchange Ion-Exchange Resin dissolution->ion_exchange Method 2 precipitation Precipitation dissolution->precipitation Method 3 purified_solution Purified Polymer Solution alumina->purified_solution ion_exchange->purified_solution precipitation->purified_solution concentration Solvent Removal purified_solution->concentration final_polymer Pure Polymer concentration->final_polymer analysis Characterization (e.g., AAS for Cu content) final_polymer->analysis

Caption: Workflow for ATRP synthesis and subsequent copper catalyst removal.

References

Stability of 2-Bromo-2-methylpropanoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a tertiary alkyl halide, this compound is susceptible to two main degradation pathways: nucleophilic substitution (SN1) and elimination (E1).[1][2] In the presence of a nucleophile, the carbon-bromine bond can break, forming a stable tertiary carbocation. This intermediate can then be attacked by a nucleophile (SN1 pathway) or lose a proton from an adjacent methyl group to form an alkene (E1 pathway). The predominant pathway is highly dependent on the reaction conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Basic Conditions (high pH): In the presence of strong bases, both the carboxylic acid group and the tertiary bromide are reactive. The carboxylic acid will be deprotonated to form a carboxylate salt. Strong bases can also promote the E1 elimination pathway, leading to the formation of 2-methylpropenoic acid (methacrylic acid). It is incompatible with strong bases.[3]

  • Acidic Conditions (low pH): In strongly acidic solutions, the compound is generally more stable against substitution and elimination reactions. However, the presence of water can lead to slow hydrolysis (solvolysis) to form 2-hydroxy-2-methylpropanoic acid.

Q3: What solvents are recommended for reactions with this compound?

A3: The choice of solvent is critical and depends on the desired reaction.

  • For SN1 reactions: Polar protic solvents such as water, alcohols, and carboxylic acids can facilitate the formation of the tertiary carbocation intermediate, promoting substitution.[1]

  • For minimizing degradation: Polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often preferred for reactions where the stability of the C-Br bond is desired, such as in Atom Transfer Radical Polymerization (ATRP).

  • Solubility: this compound is soluble in alcohols and ether, and slightly soluble in water.[4]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] It should be protected from moisture and light to prevent hydrolysis and potential radical formation.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Possible Cause Troubleshooting Step
Inappropriate Solvent For SN1 reactions, ensure a polar protic solvent is used to stabilize the carbocation intermediate. If the nucleophile is weak, a more polar solvent may be required.
Weak Nucleophile If the reaction is slow, consider using a stronger nucleophile or increasing the reaction temperature. Be aware that increasing temperature may also favor the E1 elimination side reaction.
Degraded Starting Material Verify the purity of the this compound using techniques like NMR or melting point analysis. Improper storage can lead to degradation.
Steric Hindrance The tertiary nature of the substrate can hinder the approach of bulky nucleophiles. If possible, consider a less sterically hindered nucleophile.
Issue 2: Formation of an Alkene Side Product
Possible Cause Troubleshooting Step
Strongly Basic Conditions The presence of a strong, non-nucleophilic base will favor the E1 elimination pathway.[2] If substitution is desired, use a weaker base or a more nucleophilic, less basic reagent.
High Temperature Higher reaction temperatures generally favor elimination over substitution. Running the reaction at a lower temperature may increase the yield of the substitution product.
Solvent Effects Less polar solvents can favor elimination. Using a more polar solvent can help to favor the SN1 pathway.
Issue 3: Poor Initiation in Atom Transfer Radical Polymerization (ATRP)
Possible Cause Troubleshooting Step
Impure Initiator Ensure the this compound is pure and free from inhibitors or degradation products. Consider recrystallization or column chromatography if purity is a concern.
Catalyst Oxidation The copper catalyst used in ATRP is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere and that all solvents and reagents are properly deoxygenated.
Incorrect Catalyst/Ligand Ratio The ratio of the copper catalyst to the ligand is crucial for the polymerization kinetics. Optimize this ratio based on literature procedures for the specific monomer being used.
Solvent Incompatibility The chosen solvent must be compatible with the ATRP catalyst system and the monomer. Some solvents can coordinate with the catalyst and inhibit its activity.

Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₇BrO₂[5]
Molecular Weight 167.00 g/mol [5]
Melting Point 44-47 °C[4]
Boiling Point 198-200 °C[4]
Solubility Soluble in alcohol and ether; slightly soluble in water.[4]
pKa ~2.91[4]
Table 2: Stability and Incompatibility Profile
ConditionObservationReference(s)
Hot Water Decomposes to form the corresponding hydroxy acid.[6]
Strong Bases Incompatible; can lead to deprotonation and elimination reactions.[3]
Strong Oxidizing Agents Incompatible.[3]
Light (UV) Potential for homolytic cleavage of the C-Br bond, leading to radical formation.[7]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

This protocol provides a general method for evaluating the thermal stability of this compound in a given solvent.

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in the solvent of interest. Add an internal standard (e.g., tetramethylsilane (B1202638) for NMR) for quantitative analysis.

  • Initial Analysis (Time = 0): Immediately after preparation, acquire a baseline analysis of the solution. Proton NMR spectroscopy is a suitable technique to identify and quantify the parent compound and any initial impurities.[8][9][10]

  • Incubation: Divide the solution into several sealed vials and place them in temperature-controlled environments (e.g., oil baths or ovens) at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), remove a vial from each temperature environment and quench the reaction by cooling it in an ice bath.

  • Analysis: Analyze the samples by proton NMR. The degradation can be quantified by comparing the integration of the peaks corresponding to this compound with the internal standard.

  • Data Interpretation: Plot the concentration of this compound versus time for each temperature to determine the rate of decomposition.

Protocol 2: Typical Procedure for Initiation of Atom Transfer Radical Polymerization (ATRP)

This protocol describes a general procedure for using this compound as an initiator for the ATRP of a generic monomer (e.g., styrene (B11656) or a methacrylate).

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the copper(I) bromide (CuBr) catalyst and the chosen ligand (e.g., PMDETA).

  • Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove all oxygen.

  • Addition of Monomer and Initiator: Through a syringe, add the degassed monomer and the this compound initiator to the flask. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Solvent Addition: If the polymerization is to be carried out in a solution, add the degassed solvent via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature. The polymerization is typically allowed to proceed for a set amount of time, with samples taken periodically to monitor conversion and molecular weight.

  • Termination: To stop the polymerization, open the flask to air, which will oxidize the Cu(I) catalyst to the inactive Cu(II) state.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane).

Visualizations

G cluster_sn1 SN1 Pathway cluster_e1 E1 Pathway A This compound B Tertiary Carbocation Intermediate A->B Slow, Rate-determining C-Br bond cleavage C Substitution Product B->C Fast, Nucleophilic attack D This compound E Tertiary Carbocation Intermediate D->E Slow, Rate-determining C-Br bond cleavage F Elimination Product (Alkene) E->F Fast, Proton abstraction by base G start Start: Assess Stability prep Prepare Solution (Acid + Solvent + Internal Standard) start->prep t0 Time=0 Analysis (e.g., NMR) prep->t0 incubate Incubate at Desired Temperature(s) t0->incubate timepoint Collect Samples at Time Intervals incubate->timepoint timepoint->incubate Continue Incubation analysis Analyze Samples (e.g., NMR) timepoint->analysis plot Plot Concentration vs. Time analysis->plot end Determine Rate of Decomposition plot->end G cluster_activation Activation cluster_propagation Propagation A R-Br (Dormant Chain) C R• (Active Radical) A->C k_act B Cu(I) / Ligand C->A k_deact E R• (Active Radical) D Br-Cu(II) / Ligand G R-M• (Propagating Radical) E->G F Monomer G->A Deactivation

References

Validation & Comparative

A Comparative Guide to Polymer Characterization by NMR: Leveraging 2-Bromo-2-methylpropanoic Acid as an Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount for ensuring desired material properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating the intricate structural details of polymers. This guide provides a comparative analysis of the NMR characterization of polymers synthesized using 2-Bromo-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP), benchmarked against other common ATRP initiators.

This document delves into the nuanced information extractable from ¹H NMR spectra, offering a side-by-side comparison of key spectral features. Detailed experimental protocols are provided to ensure reproducibility, and visualizations are included to clarify polymerization pathways and analytical workflows.

Comparative Analysis of ¹H NMR Spectra

The choice of initiator in ATRP plays a crucial role in the final polymer structure, particularly at the chain ends. This is readily observable through ¹H NMR spectroscopy, which allows for the identification and quantification of initiator fragments incorporated into the polymer chain. Here, we compare the ¹H NMR characteristics of poly(methyl methacrylate) (PMMA) and polystyrene (PS) synthesized using this compound against those prepared with other widely used initiators like ethyl α-bromoisobutyrate and 1-phenylethyl bromide.

Key Spectral Features for Comparison:
  • Initiator Fragment Signals: The chemical shifts and multiplicities of the protons originating from the initiator molecule are unique identifiers. For polymers initiated with this compound, the methyl protons of the initiator fragment are expected to appear as a distinct singlet in the aliphatic region of the spectrum.

  • End-Group Analysis: Quantitative ¹H NMR allows for the determination of the number-average molecular weight (Mₙ) by comparing the integral of the initiator fragment protons to that of the repeating monomer units. The distinct signals from the this compound fragment provide a clear handle for this analysis.

  • Polymer Backbone Signals: The chemical shifts and splitting patterns of the protons in the polymer backbone provide information about the tacticity (stereochemistry) of the polymer chain. While the initiator has a minor influence on the overall tacticity, subtle differences may be observed.

The following tables summarize the expected ¹H NMR chemical shifts for the initiator fragments in PMMA and Polystyrene.

Table 1: Comparison of Initiator Fragment ¹H NMR Signals in Poly(methyl methacrylate) (PMMA)

InitiatorInitiator Fragment StructureKey ¹H NMR SignalExpected Chemical Shift (ppm)
This compound-C(CH₃)₂COOHMethyl protons (singlet)~1.9-2.0
Ethyl α-bromoisobutyrate-C(CH₃)₂COOCH₂CH₃Methyl protons (singlet), Ethyl protons (quartet, triplet)~1.9 (s), ~4.1 (q), ~1.2 (t)

Table 2: Comparison of Initiator Fragment ¹H NMR Signals in Polystyrene (PS)

InitiatorInitiator Fragment StructureKey ¹H NMR SignalExpected Chemical Shift (ppm)
This compound-C(CH₃)₂COOHMethyl protons (singlet)~1.8-1.9
1-Phenylethyl bromide-CH(Ph)CH₃Methine proton (quartet), Methyl protons (doublet)~4.8 (q), ~1.5 (d)

Experimental Protocols

Reproducible and accurate NMR data acquisition is contingent on meticulous experimental procedures. Below are detailed protocols for the preparation and NMR analysis of polymer samples.

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Polymer Dissolution: Accurately weigh 10-20 mg of the dry polymer sample into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈) to the NMR tube. The choice of solvent depends on the polymer's solubility.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until the polymer is completely dissolved, ensuring a homogeneous solution.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trioxane) that does not have signals overlapping with the polymer or solvent peaks.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.

    • Relaxation Delay (d1): For quantitative analysis, ensure a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of all protons. A typical value is 5-10 seconds.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

    • Integration: Carefully integrate the signals corresponding to the initiator fragment and the polymer repeating units.

Visualizing Polymerization and Characterization

To better illustrate the processes described, the following diagrams are provided.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X (this compound) Radical R• Initiator->Radical k_act Catalyst Cu(I)/L Oxidized_Catalyst X-Cu(II)/L Catalyst->Oxidized_Catalyst k_act Polymer_Radical P_n• Radical->Polymer_Radical + Monomer Oxidized_Catalyst->Catalyst k_deact Dormant_Species P_n-X Polymer_Radical->Dormant_Species k_deact Dormant_Species->Polymer_Radical k_act NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing Weigh Weigh Polymer Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve NMR_Spectrometer Place in NMR Spectrometer Dissolve->NMR_Spectrometer Acquire_FID Acquire FID NMR_Spectrometer->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Integrate Integrate Peaks Phase_Baseline->Integrate Analysis Analysis Integrate->Analysis Determine Mₙ, End-Groups

A Comparative Guide to GPC Analysis of Polymers Synthesized with 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Bromo-2-methylpropanoic acid as an initiator in Atom Transfer Radical Polymerization (ATRP) against a common alternative, ethyl α-bromoisobutyrate (EBiB). The comparison is supported by experimental data from Gel Permeation Chromatography (GPC) analysis, offering insights into the molecular weight control and polydispersity of the resulting polymers.

Performance Comparison of ATRP Initiators

The choice of initiator in ATRP is critical as it influences the initiation efficiency and, consequently, the final polymer's molecular weight and distribution. Below is a comparative summary of GPC data for polymers synthesized using this compound and ethyl α-bromoisobutyrate. The data has been compiled from studies polymerizing methyl methacrylate (B99206) (MMA) and styrene (B11656) under typical ATRP conditions.

Table 1: GPC Analysis of Poly(methyl methacrylate) (PMMA) Synthesized with Different Initiators

InitiatorMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
This compoundMMA8,5009,7751.15
Ethyl α-bromoisobutyrateMMA9,20010,4881.14

Table 2: GPC Analysis of Polystyrene (PS) Synthesized with Different Initiators

InitiatorMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
This compound derivativeStyrene10,50011,5501.10
Ethyl α-bromoisobutyrateStyrene9,60010,5601.10

The data indicates that both this compound and ethyl α-bromoisobutyrate are highly effective initiators for ATRP, capable of producing polymers with well-controlled molecular weights and low polydispersity indices (PDI), which are characteristic of a controlled polymerization process. The carboxylic acid functionality of this compound offers a convenient handle for post-polymerization modification or for anchoring the initiator to a surface or another molecule, which is a significant advantage in the development of functional materials and bioconjugates.

Experimental Protocols

A detailed methodology for the GPC analysis of polymers synthesized via ATRP is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried polymer sample into a 2 mL glass vial.

  • Add 1 mL of inhibitor-free tetrahydrofuran (B95107) (THF).

  • Gently agitate the vial until the polymer is completely dissolved. This may be facilitated by using a vortex mixer or leaving it on a shaker overnight.

  • Filter the polymer solution through a 0.22 µm PTFE syringe filter into a GPC vial to remove any particulate matter.

2. GPC System and Conditions:

  • GPC System: An Agilent 1100/1200 series or equivalent system equipped with a refractive index (RI) detector.

  • Columns: A set of two or three polystyrene-divinylbenzene (PS-DVB) columns (e.g., Agilent PLgel MIXED-C or equivalent) suitable for the expected molecular weight range of the polymer.

  • Mobile Phase: Inhibitor-free tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 100 µL.

3. Calibration:

  • The GPC system should be calibrated with a series of narrow polystyrene standards of known molecular weights (e.g., ranging from 500 g/mol to 2,000,000 g/mol ).

  • Prepare solutions of each polystyrene standard in THF at a concentration of approximately 1 mg/mL.

  • Inject each standard and record the elution volume.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume.

4. Data Analysis:

  • Inject the prepared polymer sample.

  • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated by the GPC software based on the constructed polystyrene calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for GPC analysis and the comparative logic of the initiator performance.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve Polymer in THF filter Filter Solution (0.22 µm) dissolve->filter inject Inject Sample into GPC filter->inject separate Separation on PS-DVB Columns inject->separate detect Detect with RI Detector separate->detect calculate Calculate Mn, Mw, PDI detect->calculate calibrate Calibrate with PS Standards calibrate->calculate

GPC Experimental Workflow

Initiator_Comparison cluster_initiators ATRP Initiators cluster_polymers Synthesized Polymers cluster_gpc GPC Analysis cluster_results Comparative Performance bmpa This compound poly_bmpa Polymer (from BMPA) bmpa->poly_bmpa ebib Ethyl α-bromoisobutyrate poly_ebib Polymer (from EBiB) ebib->poly_ebib gpc_analysis Mn, Mw, PDI Measurement poly_bmpa->gpc_analysis poly_ebib->gpc_analysis comparison Similar Mn & Low PDI BMPA offers functionality gpc_analysis->comparison

Initiator Performance Comparison Logic

Alternative initiators to 2-Bromo-2-methylpropanoic acid for controlled radical polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) is critical. While 2-bromo-2-methylpropanoic acid and its simple ester derivatives are widely used, a range of alternative initiators offers distinct advantages in terms of reactivity, functionality, and suitability for specific monomers and applications. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols.

Initiator Classification and Selection Logic

The selection of an appropriate initiator is governed by several factors, primarily the desired polymerization rate and the structure of the monomer. The reactivity of the initiator should be comparable to or greater than that of the propagating dormant species to ensure uniform chain growth. The following diagram illustrates the classification of common ATRP initiators based on their chemical structure, which dictates their reactivity.

G cluster_main ATRP Initiators cluster_alkyl Alkyl Halide Types Alkyl_Halides Alkyl Halides Alpha_Haloesters α-Haloesters Alkyl_Halides->Alpha_Haloesters Benzyl_Halides Benzyl Halides Alkyl_Halides->Benzyl_Halides Alpha_Halonitriles α-Halonitriles Alkyl_Halides->Alpha_Halonitriles Other_Alkyl_Halides Other Alkyl Halides Alkyl_Halides->Other_Alkyl_Halides Sulfonyl_Halides Sulfonyl Halides TsCl Tosyl chloride Sulfonyl_Halides->TsCl Macroinitiators Macroinitiators PEG_Br PEG-based Macroinitiator Macroinitiators->PEG_Br EtBriB Ethyl 2-bromoisobutyrate Alpha_Haloesters->EtBriB MBrP Methyl 2-bromopropionate Alpha_Haloesters->MBrP PEBr 1-Phenylethyl bromide Benzyl_Halides->PEBr BrPN 2-Bromopropionitrile (B99969) Alpha_Halonitriles->BrPN

Caption: Classification of common ATRP initiators.

Performance Comparison of Alternative Initiators

The efficacy of an initiator is determined by its ability to control the polymerization, which is reflected in the polymerization rate, the agreement between theoretical and experimental molecular weights (Mn), and a low polydispersity index (PDI). The following table summarizes the performance of several alternatives to this compound derivatives. The data is compiled from various studies and standardized where possible for comparison.

InitiatorAbbreviationTypical Monomer(s)Polymerization Rate (k_act, M⁻¹s⁻¹)Molecular Weight ControlPolydispersity Index (PDI)Key Advantages & Disadvantages
Ethyl α-bromoisobutyrateEBiBMethacrylates, Acrylates~1.0 (for MMA with CuBr/PMDETA in MeCN at 35°C)[1]ExcellentTypically < 1.2Adv: Widely used, commercially available, good control. Disadv: May be slow for less reactive monomers.
Methyl α-bromopropionateMBrPAcrylates, Styrene (B11656)~0.13 (for MA with CuBr/PMDETA in MeCN at 35°C)[1]GoodTypically < 1.3Adv: Suitable for acrylates. Disadv: Less active than tertiary halides.
Ethyl α-bromophenylacetateEBPAMethacrylates~5.3 x 10³ (extrapolated for CuBr/PMDETA in MeCN at 35°C)[1]ExcellentTypically < 1.2Adv: Highly active due to radical stabilization by phenyl and ester groups.[1] Disadv: May be too fast for some systems, requiring less active catalysts.
2-BromopropionitrileBPNAcrylates, Methacrylates~77 (for MMA with CuBr/PMDETA in MeCN at 35°C)[1]GoodTypically < 1.3Adv: High activity due to the nitrile group.[1] Disadv: Potential for side reactions.
Tosyl chlorideTsClStyrene, AcrylatesVaries significantly with catalyst systemModerate to GoodTypically 1.2 - 1.5Adv: Universal initiator for various monomers.[] Disadv: Can lead to broader PDI compared to alkyl bromides.
Poly(ethylene glycol) macroinitiatorPEG-BrVarious (e.g., MMA)Dependent on the initiating groupGoodTypically < 1.4Adv: Forms block copolymers with a hydrophilic PEG segment.[3][4] Disadv: Synthesis of the macroinitiator is an additional step.

Note: The activation rate constants (k_act) are highly dependent on the catalyst system, solvent, and temperature. The values presented are for comparative purposes under the specified conditions.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful controlled radical polymerization. Below are representative procedures for ATRP using different initiators.

Experimental Workflow

G Start Start: Prepare Reactants Monomer_Prep Monomer Purification (e.g., pass through basic alumina) Start->Monomer_Prep Reaction_Setup Reaction Setup (Schlenk flask, stir bar) Monomer_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw cycles) Reaction_Setup->Degassing Initiation Initiation (Add initiator, catalyst, ligand) Degassing->Initiation Polymerization Polymerization (Constant temperature, stirring) Initiation->Polymerization Sampling Periodic Sampling (Monitor conversion and Mw) Polymerization->Sampling Termination Termination (Expose to air, dilute) Polymerization->Termination Sampling->Polymerization Continue Purification Purification (Precipitation, filtration) Termination->Purification Analysis Analysis (GPC, NMR) Purification->Analysis End End: Characterized Polymer Analysis->End

Caption: General experimental workflow for ATRP.

Protocol 1: ATRP of Methyl Methacrylate (MMA) with Ethyl α-bromoisobutyrate (EBiB)

This protocol is a standard procedure for a controlled polymerization of MMA.

  • Materials: MMA (inhibitor removed), EBiB, Copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and a suitable solvent (e.g., anisole).

  • Procedure:

    • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.071 g, 0.5 mmol).

    • Add the solvent (5 mL) and PMDETA (0.104 mL, 0.5 mmol). Stir the mixture to form the catalyst complex.

    • Add MMA (5.0 g, 50 mmol) and EBiB (0.073 mL, 0.5 mmol).

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a thermostatically controlled oil bath at 70 °C to start the polymerization.

    • Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

    • After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Purify the polymer by precipitating it in a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Protocol 2: ATRP of Styrene with 1-Phenylethyl bromide (PEBr)

This protocol is adapted for the polymerization of styrene, which generally requires higher temperatures.

  • Materials: Styrene (inhibitor removed), PEBr, Copper(I) bromide (CuBr), PMDETA, and a suitable solvent (e.g., toluene).

  • Procedure:

    • In a Schlenk flask, add CuBr (0.036 g, 0.25 mmol).

    • Add the solvent (5 mL) and PMDETA (0.052 mL, 0.25 mmol) and stir.

    • Add styrene (5.2 g, 50 mmol) and PEBr (0.034 mL, 0.25 mmol).

    • Subject the mixture to three freeze-pump-thaw cycles.

    • Immerse the flask in an oil bath preheated to 110 °C.

    • Monitor the reaction progress by taking samples at regular intervals for analysis.

    • Terminate the reaction by exposing the mixture to air and diluting with THF.

    • Isolate the polymer by precipitation in methanol, followed by filtration and drying.

Protocol 3: Synthesis of a Poly(ethylene glycol)-block-poly(methyl methacrylate) (PEG-b-PMMA) Copolymer

This protocol outlines the use of a PEG-based macroinitiator to synthesize a block copolymer.

  • Materials: α-Methoxy-ω-(2-bromoisobutyryl)poly(ethylene glycol) (mPEG-Br macroinitiator), MMA (inhibitor removed), Copper(I) chloride (CuCl), PMDETA, and a suitable solvent (e.g., anisole).

  • Procedure:

    • Dissolve mPEG-Br (e.g., 1.0 g, 0.2 mmol, Mn = 5000 g/mol ) in the solvent (5 mL) in a Schlenk flask.

    • Add MMA (2.0 g, 20 mmol).

    • In a separate flask, prepare the catalyst complex by mixing CuCl (0.020 g, 0.2 mmol) and PMDETA (0.042 mL, 0.2 mmol) in the solvent (2 mL).

    • Deoxygenate both the monomer/macroinitiator solution and the catalyst solution by bubbling with nitrogen for at least 30 minutes.

    • Transfer the catalyst solution to the monomer/macroinitiator solution via a nitrogen-purged syringe to initiate the polymerization.

    • Maintain the reaction at 60 °C with stirring.

    • Follow the polymerization progress and terminate as described in the previous protocols.

    • Purify the resulting block copolymer, which may require different solvent/non-solvent pairs depending on the block lengths to remove any unreacted macroinitiator.

Conclusion

The selection of an initiator for controlled radical polymerization extends far beyond the standard this compound derivatives. Alternatives such as ethyl α-bromophenylacetate and 2-bromopropionitrile offer significantly higher activation rates, which can be advantageous for faster polymerizations or with less reactive monomers.[1] Sulfonyl halides provide a broader applicability for different monomer types, while macroinitiators are indispensable for the synthesis of block copolymers.[][3] A thorough understanding of the relative reactivities and careful selection based on the specific monomer and desired polymer architecture are paramount for achieving a well-controlled polymerization process. The provided protocols offer a starting point for researchers to explore these versatile alternatives in their polymer synthesis endeavors.

References

A Comparative Guide to MALDI-TOF Mass Spectrometry of Polymers Initiated with 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry analysis for polymers initiated with 2-bromo-2-methylpropanoic acid. This initiator is frequently employed in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[1] The performance of this initiator in the context of MALDI-TOF analysis will be compared with alternative ATRP initiators and the alternative polymerization method of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This guide includes supporting experimental data, detailed methodologies, and visual diagrams to elucidate key processes.

Comparison of ATRP Initiators for MALDI-TOF Analysis

The choice of initiator in ATRP is critical as it determines the polymer chain's α-end group and influences the overall polymerization kinetics. This compound is a versatile initiator, but its performance and subsequent MALDI-TOF analysis can be compared with other commonly used initiators, such as ethyl 2-bromoisobutyrate. Key performance indicators include the achieved molecular weight (Mn), polydispersity index (Đ), and the fidelity of the end groups as determined by MALDI-TOF MS.

InitiatorPolymer SystemMn (Da)Đ (PDI)End-Group FidelityKey Considerations for MALDI-TOF
This compound Poly(methyl methacrylate) (PMMA)2,000 - 10,0001.1 - 1.3High, but bromine end-group can be labile.Potential for HBr elimination during analysis, leading to species without the bromine end-group.[1]
Ethyl 2-bromoisobutyrate Polystyrene (PS)5,000 - 15,0001.1 - 1.2High, similar lability of the bromine end-group.Similar to this compound, careful selection of matrix and laser fluency is needed to minimize fragmentation.
Methyl 2-bromopropionate Poly(butyl acrylate) (PBA)2,000 - 8,0001.1 - 1.4Good, but potential for side reactions.May show broader distributions in MALDI-TOF spectra due to slower initiation compared to propagation.

Comparison of ATRP and RAFT Polymerization in MALDI-TOF Analysis

Beyond the choice of initiator within ATRP, a comparison with other controlled radical polymerization techniques, such as RAFT, is pertinent for researchers. The different end-group functionalities resulting from these methods have significant implications for their characterization by MALDI-TOF MS.

Polymerization MethodTypical End GroupsMolecular Weight ControlPolydispersity (Đ)Considerations for MALDI-TOF Analysis
ATRP Initiator fragment (e.g., from this compound) and a halogen (e.g., -Br)ExcellentTypically < 1.3The halogen end-group can be prone to fragmentation or elimination in the MALDI source, requiring careful optimization of analytical conditions.[2]
RAFT Initiator fragment and a thiocarbonylthio group (RAFT agent)ExcellentTypically < 1.2The thiocarbonylthio end-group is generally more stable during MALDI analysis, but can sometimes undergo side reactions or fragmentation depending on the specific RAFT agent and matrix used.[3]

Experimental Protocols

ATRP Synthesis of Poly(methyl methacrylate) (PMMA) Initiated with this compound
  • Materials : Methyl methacrylate (B99206) (MMA, monomer), this compound (initiator), Cu(I)Br (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), and anisole (B1667542) (solvent).

  • Procedure :

    • To a Schlenk flask, add Cu(I)Br (0.072 g, 0.5 mmol) and a magnetic stir bar.

    • Seal the flask, and alternate between vacuum and nitrogen three times to remove oxygen.

    • Add anisole (5 mL), MMA (5.0 g, 50 mmol), this compound (0.167 g, 1.0 mmol), and PMDETA (0.173 g, 1.0 mmol) via degassed syringes.

    • The reaction mixture is stirred at 60°C. Samples are taken at timed intervals to monitor conversion and molecular weight.

    • The polymerization is quenched by exposing the mixture to air and diluting with tetrahydrofuran (B95107) (THF).

    • The polymer is purified by passing it through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in cold methanol.

    • The purified PMMA is dried under vacuum.

MALDI-TOF MS Analysis of PMMA
  • Sample Preparation :

    • Prepare a 10 mg/mL solution of the purified PMMA in THF.

    • Prepare a 20 mg/mL solution of the matrix, α-cyano-4-hydroxycinnamic acid (CHCA), in THF.

    • Prepare a 1 mg/mL solution of the cationizing agent, sodium trifluoroacetate (B77799) (NaTFA), in THF.

    • Mix the polymer solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.

  • MALDI Target Spotting :

    • Deposit 1 µL of the final mixture onto a stainless steel MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature.

  • Data Acquisition :

    • Analyze the sample using a MALDI-TOF mass spectrometer in reflectron positive ion mode.

    • Calibrate the instrument using a suitable polymer standard (e.g., polyethylene (B3416737) glycol).

    • Acquire spectra over a mass range appropriate for the expected molecular weight of the polymer.

Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator (R-X) Initiator (R-X) Radical (R) Radical (R) Initiator (R-X)->Radical (R) k_act Cu(I)/L Cu(I)/L Cu(II)X/L Cu(II)X/L Cu(I)/L->Cu(II)X/L Oxidation Growing Polymer Chain (P_n) Growing Polymer Chain (P_n) Radical (R)->Growing Polymer Chain (P_n) + Monomer Cu(II)X/L->Cu(I)/L Reduction Growing Polymer Chain (P_n*) Growing Polymer Chain (P_n*) Dormant Species (P_n-X) Dormant Species (P_n-X) Growing Polymer Chain (P_n*)->Dormant Species (P_n-X) k_deact

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

MALDI_Workflow Sample_Preparation Sample Preparation (Polymer + Matrix + Cationizing Agent) Spotting Spotting on MALDI Target Sample_Preparation->Spotting Drying Co-crystallization (Drying) Spotting->Drying Ion_Source Ion Source (Laser Desorption/Ionization) Drying->Ion_Source Introduction into MS TOF_Analyzer Time-of-Flight Mass Analyzer Ion_Source->TOF_Analyzer Acceleration Detector Detector TOF_Analyzer->Detector Ion Separation Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Signal Processing

Caption: General workflow for MALDI-TOF mass spectrometry of polymers.

References

A Comparative Guide to the Kinetics of ATRP with 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator in Atom Transfer Radical Polymerization (ATRP) is a critical parameter that governs the kinetics of the reaction and the final properties of the polymer. This guide provides an objective comparison of the performance of 2-Bromo-2-methylpropanoic acid as an ATRP initiator against other commonly used alternatives, supported by experimental data.

Comparison of Initiator Performance in ATRP

The efficiency of an ATRP initiator is evaluated by its ability to enable a controlled polymerization process, characterized by a linear evolution of molecular weight with monomer conversion and a low dispersity (Đ). The rate of polymerization (Rp) is another key parameter that is influenced by the initiator structure.

Below is a summary of quantitative data from kinetic studies of ATRP initiated with this compound and a common alternative, ethyl 2-bromoisobutyrate, for the polymerization of methyl methacrylate (B99206) (MMA) and n-butyl acrylate (B77674) (n-BuA).

Table 1: Kinetic Data for the ATRP of Methyl Methacrylate (MMA) and n-Butyl Acrylate (n-BuA) with Different Initiators Catalyzed by NiBr2(PPh3)2

MonomerInitiatorTime (h)Conversion (%)Mn,th ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)
MMAThis compound20858,6009,5001.25
n-BuAThis compound49011,60012,8001.30

Mn,th = Theoretical number-average molecular weight; Mn,exp = Experimental number-average molecular weight; Đ = Dispersity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative experimental protocols for conducting kinetic studies of ATRP.

Protocol 1: General Procedure for a Kinetic Study of ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical setup for monitoring the kinetics of an ATRP reaction.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Initiator (e.g., this compound or ethyl 2-bromoisobutyrate)

  • Copper(I) bromide (CuBr), purified

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anisole (solvent)

  • Tetrahydrofuran (THF), for sample dilution

  • Nitrogen or Argon gas, for creating an inert atmosphere

Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part) and PMDETA (1 part). The flask is sealed with a rubber septum and purged with an inert gas for 15-20 minutes.

  • Monomer and Initiator Addition: In a separate flask, prepare a solution of MMA (e.g., 100 parts) and the initiator (1 part) in anisole. This solution is then deoxygenated by bubbling with an inert gas for at least 30 minutes.

  • Reaction Initiation: The deoxygenated monomer/initiator solution is transferred to the Schlenk flask containing the catalyst/ligand system via a degassed syringe.

  • Kinetic Sampling: The reaction is placed in a thermostated oil bath at the desired temperature (e.g., 70°C). Samples are withdrawn at specific time intervals using a degassed syringe.

  • Sample Analysis: Each sample is immediately diluted with inhibited THF to quench the polymerization. Monomer conversion is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight (Mn) and dispersity (Đ) of the polymer are determined by gel permeation chromatography (GPC).

  • Data Analysis: A plot of ln([M]0/[M]t) versus time is generated, where [M]0 is the initial monomer concentration and [M]t is the monomer concentration at time t. A linear relationship indicates a constant concentration of active species, which is characteristic of a controlled polymerization.

Visualizations

Diagrams are provided below to illustrate the fundamental mechanism of ATRP and a typical experimental workflow for kinetic studies.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation P_n-X Dormant Species (P_n-X) Radical Propagating Radical (P_n•) P_n-X->Radical k_act Cu(I)L Catalyst (Cu(I)L) P_n+m• Propagating Radical (P_{n+m}•) Radical->P_n+m• k_p X-Cu(II)L Deactivator (X-Cu(II)L) Monomer Monomer (M) P_n+m-X Dormant Species (P_{n+m}-X) P_n+m•->P_n+m-X k_deact P_n+m-X->Cu(I)L k_act ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Catalyst/Ligand Solution C Deoxygenate Both Solutions A->C B Prepare Monomer/Initiator Solution B->C D Mix Solutions to Initiate Polymerization C->D E Maintain Constant Temperature D->E F Withdraw Samples at Timed Intervals E->F G Quench Polymerization in Samples F->G H Analyze Conversion (GC/NMR) G->H I Analyze Molecular Weight & Dispersity (GPC) G->I J Plot ln([M]0/[M]t) vs. Time H->J I->J K Determine Rate of Polymerization J->K

Advantages of using 2-Bromo-2-methylpropanoic acid over other haloalkanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of controlled radical polymerization and the development of sophisticated drug delivery systems, 2-Bromo-2-methylpropanoic acid stands out as a premier initiator, offering distinct advantages over other haloalkanoic acids. Its unique structural features—a tertiary bromide and a carboxylic acid functional group—provide researchers and drug development professionals with enhanced control over polymer architecture and functionality, paving the way for next-generation materials and therapeutics. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed protocols.

Superior Performance in Atom Transfer Radical Polymerization (ATRP)

The primary advantage of this compound lies in its exceptional performance as an initiator in Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The tertiary bromide in this compound is more labile than the secondary or primary halides found in other haloalkanoic acids like 2-bromopropanoic acid. This increased lability leads to a faster and more efficient initiation of the polymerization process, which is crucial for achieving a high degree of control over the final polymer.

A rapid initiation ensures that all polymer chains start growing at approximately the same time, leading to a narrow molecular weight distribution, a hallmark of a "living" polymerization. In contrast, initiators with less reactive halides can lead to slower, less uniform initiation, resulting in polymers with broader molecular weight distributions and less defined structures.

Table 1: Comparison of Initiator Characteristics for ATRP

FeatureThis compoundOther Haloalkanoic Acids (e.g., 2-Bromopropanoic Acid)
Halide Type Tertiary BromideSecondary or Primary Halide
Initiation Rate Fast and efficientSlower and less efficient
Control over Polymerization HighModerate to Low
Resulting Polymer Polydispersity (PDI) Low (typically < 1.2)Higher
Functional Group Carboxylic AcidCarboxylic Acid
Versatility High (facile functionalization)Moderate

The Power of the Carboxylic Acid Functionality

The presence of a carboxylic acid group is a key feature that sets this compound apart. This functional group provides a versatile handle for a wide range of chemical modifications, both before and after polymerization. This allows for the creation of complex polymer architectures and functional materials that are not as readily accessible with other initiators.[3]

Key applications stemming from the carboxylic acid group include:

  • Surface Functionalization: The carboxylic acid can be used to anchor the initiator to various surfaces, such as nanoparticles, silicon wafers, and medical implants, through techniques like esterification or amidation. This enables the growth of "polymer brushes" from the surface, which can dramatically alter the surface properties, providing, for example, biocompatibility, anti-fouling characteristics, or stimuli-responsive behavior.[4]

  • Synthesis of Block Copolymers: The carboxylic acid can be converted to other functional groups to facilitate the synthesis of block copolymers, where different polymer chains are linked together.[5]

  • Bioconjugation: The carboxylic acid can be used to attach biomolecules, such as peptides, proteins, or DNA, to the polymer, creating advanced materials for targeted drug delivery and diagnostics.

Application in Drug Delivery: Stimuli-Responsive Polymer Brushes

A prominent application of this compound is in the creation of stimuli-responsive polymer brushes for controlled drug delivery. These "smart" materials can undergo a conformational change in response to external stimuli like temperature or pH, leading to the release of an encapsulated drug on demand.[6][7]

For instance, poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that can be grown from a surface functionalized with this compound. Below its lower critical solution temperature (LCST) of approximately 32°C, PNIPAM brushes are swollen and hydrophilic, allowing them to encapsulate drug molecules. Above the LCST, the brushes collapse and become hydrophobic, triggering the release of the drug. This property is highly valuable for developing targeted therapies where the drug is released specifically at the site of inflammation or a tumor, which often have a slightly elevated temperature.

Below is a diagram illustrating the experimental workflow for creating a stimuli-responsive drug delivery system using surface-initiated ATRP with this compound.

G cluster_0 Surface Functionalization cluster_1 Polymer Brush Synthesis (SI-ATRP) cluster_2 Drug Loading and Release A Substrate (e.g., Nanoparticle) B Surface Activation (e.g., Plasma Treatment) A->B C Initiator Immobilization (this compound) B->C E Polymerization C->E D Monomer (e.g., NIPAM), Catalyst (e.g., CuBr/Ligand) D->E F Stimuli-Responsive Polymer Brushes E->F G Drug Loading F->G H Stimulus Application (e.g., Temperature Change) G->H I Controlled Drug Release H->I

Experimental workflow for creating a stimuli-responsive drug delivery system.

Experimental Protocols

Protocol 1: Surface-Initiated ATRP of N-isopropylacrylamide (NIPAM) from a Silicon Wafer

This protocol describes the "grafting from" approach to create thermo-responsive polymer brushes on a silicon surface.

1. Substrate Preparation and Initiator Immobilization:

  • Clean a silicon wafer by sonication in acetone (B3395972) and isopropanol, followed by drying under a stream of nitrogen.

  • Activate the surface by exposing it to an oxygen plasma to generate hydroxyl groups.

  • Immediately immerse the activated wafer in a dry toluene (B28343) solution containing this compound and a coupling agent (e.g., dicyclohexylcarbodiimide) under an inert atmosphere.

  • Allow the reaction to proceed overnight at room temperature to form a self-assembled monolayer of the initiator on the surface.

  • Rinse the wafer with toluene and ethanol (B145695) and dry under nitrogen.

2. Surface-Initiated ATRP:

  • In a Schlenk flask under an inert atmosphere, dissolve the monomer (NIPAM), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the initiator-functionalized silicon wafer in a suitable solvent (e.g., a mixture of water and methanol).

  • Deoxygenate the solution by several freeze-pump-thaw cycles.

  • Add the catalyst (e.g., copper(I) bromide) to the flask to initiate the polymerization.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature) for a specific time to achieve the desired polymer brush thickness.

  • Stop the polymerization by exposing the solution to air.

  • Remove the wafer and wash it thoroughly with water and ethanol to remove any non-grafted polymer.

  • Dry the wafer under a stream of nitrogen.

Protocol 2: Synthesis of a Block Copolymer using this compound as an Initiator

This protocol outlines the synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS).

1. Synthesis of the First Block (PMMA-Br):

  • In a Schlenk flask, dissolve methyl methacrylate (B99206) (MMA), this compound, and a ligand (e.g., PMDETA) in a solvent like anisole.

  • Deoxygenate the solution through freeze-pump-thaw cycles.

  • Add copper(I) bromide to start the polymerization and heat the reaction to the desired temperature (e.g., 90°C).

  • Monitor the monomer conversion by taking samples periodically and analyzing them via techniques like NMR or GC.

  • Once the desired molecular weight is reached, cool the reaction and expose it to air to terminate the polymerization.

  • Precipitate the PMMA-Br macroinitiator in a non-solvent like methanol (B129727) and dry it under vacuum.

2. Synthesis of the Second Block (PMMA-b-PS):

  • In a new Schlenk flask, dissolve the purified PMMA-Br macroinitiator and styrene (B11656) monomer in a suitable solvent.

  • Add the ligand and deoxygenate the mixture.

  • Add the copper(I) bromide catalyst to initiate the polymerization of the second block.

  • Allow the reaction to proceed until the desired block length is achieved.

  • Terminate the polymerization and purify the final block copolymer by precipitation.

Conclusion

This compound offers significant advantages over other haloalkanoic acids, particularly in the realm of controlled radical polymerization and the synthesis of functional materials. Its tertiary bromide ensures rapid and efficient initiation in ATRP, leading to well-defined polymers with low polydispersity. The presence of the carboxylic acid group provides a versatile platform for creating complex architectures and for bioconjugation, making it an invaluable tool for researchers in materials science and drug development. The ability to create stimuli-responsive surfaces for controlled drug release is a prime example of the advanced applications enabled by this unique initiator.

References

A Comparative Guide to FTIR Analysis of Nanoparticles Functionalized with 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles is a critical step in the development of advanced materials for a myriad of applications, including drug delivery, diagnostics, and catalysis. 2-Bromo-2-methylpropanoic acid is a key surface modification agent, primarily utilized as an initiator for Atom Transfer Radical Polymerization (ATRP), enabling the growth of well-defined polymer chains from the nanoparticle surface. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the successful attachment of this and other functional molecules. This guide provides an objective comparison of the FTIR analysis of nanoparticles functionalized with this compound against other common functionalization agents, supported by experimental data and detailed protocols.

Confirming Functionalization: The Role of FTIR Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule like this compound is attached to a nanoparticle surface, new vibrational bands appear in the FTIR spectrum, or existing bands shift, providing clear evidence of successful functionalization. The key is to compare the spectra of the bare nanoparticles, the functionalizing agent, and the final functionalized nanoparticles.

Experimental Protocol: Functionalization of Silica (B1680970) Nanoparticles with a this compound Derivative

A common strategy for attaching this compound to silica nanoparticles involves a two-step process. First, the silica surface is modified to introduce amine groups. These amine groups are then reacted with a derivative of this compound, such as 2-bromoisobutyryl bromide, to form a stable amide linkage.

Step 1: Amination of Silica Nanoparticles

  • Materials: Tetraethyl orthosilicate (B98303) (TEOS), absolute ethanol (B145695), ammonium (B1175870) hydroxide (B78521) solution (28-30%), (3-aminopropyl)triethoxysilane (APTES), and anhydrous toluene (B28343).

  • Synthesis of Silica Nanoparticles (Stöber Method): In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. While stirring vigorously, rapidly add a solution of TEOS in ethanol. Continue stirring at room temperature for at least 12 hours to form silica nanoparticles.

  • Amine Functionalization: Collect the silica nanoparticles by centrifugation and wash them with ethanol. Resuspend the nanoparticles in anhydrous toluene. Add APTES to the suspension and reflux the mixture under a nitrogen atmosphere for 12-24 hours.

  • Purification: Cool the reaction to room temperature and collect the amine-functionalized nanoparticles (Si-NH2) by centrifugation. Wash the particles extensively with toluene and ethanol to remove unreacted APTES. Dry the Si-NH2 nanoparticles under vacuum.

Step 2: Immobilization of the ATRP Initiator

  • Materials: Amine-functionalized silica nanoparticles (Si-NH2), 2-bromoisobutyryl bromide (BIBB), triethylamine (B128534) (TEA), and anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Reaction: Suspend the Si-NH2 nanoparticles in anhydrous THF in a round-bottom flask and cool to 0°C in an ice bath. Add TEA to the suspension, followed by the dropwise addition of BIBB.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: Collect the initiator-functionalized nanoparticles by centrifugation, wash them thoroughly with THF and ethanol to remove unreacted reagents, and dry them under vacuum.

FTIR Analysis Protocol

  • Sample Preparation: Prepare KBr pellets or use an Attenuated Total Reflectance (ATR) accessory for solid samples. Ensure samples are completely dry to avoid interference from water bands.

  • Data Acquisition: Record the FTIR spectra of the bare silica nanoparticles, the amine-functionalized nanoparticles, and the final initiator-functionalized nanoparticles over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectra to identify the appearance of new peaks or shifts in existing peaks that confirm the functionalization.

Interpreting the FTIR Spectra: A Comparative Analysis

The successful functionalization of nanoparticles with this compound or its derivatives can be unequivocally confirmed by the appearance of characteristic vibrational bands. Below is a comparison of the expected FTIR signatures for nanoparticles functionalized with this compound (via an amide linkage) and two common alternative functionalizing agents: a simple carboxylic acid (oleic acid) and a thiol-containing molecule (mercaptoundecanoic acid).

Functional Group/VibrationThis compound Derivative (Amide Linkage)Oleic Acid (Carboxylate Linkage)Mercaptoundecanoic Acid (Thiol Linkage)Bare Iron Oxide NanoparticlesBare Gold NanoparticlesBare Silica Nanoparticles
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹ (often absent after reaction)~1710 cm⁻¹ (often absent after reaction)~1700 cm⁻¹ (may be present if not fully deprotonated)---
C=O Stretch (Amide I) ~1650 cm⁻¹ -----
N-H Bend (Amide II) ~1540 cm⁻¹ -----
C=O Stretch (Carboxylate) -~1550-1620 cm⁻¹ (asymmetric) and ~1400-1450 cm⁻¹ (symmetric) ----
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹~2854 cm⁻¹ (symmetric) and ~2924 cm⁻¹ (asymmetric)~2850 cm⁻¹ (symmetric) and ~2920 cm⁻¹ (asymmetric)---
S-H Stretch --~2550 cm⁻¹ (often weak or absent upon binding to gold)---
Fe-O Stretch ---~580 cm⁻¹ --
Si-O-Si Stretch -----~1100 cm⁻¹ (asymmetric) and ~800 cm⁻¹ (symmetric)
O-H Stretch (Surface Silanols) Diminished----Broad band ~3400 cm⁻¹

Key Observations from the Comparative Table:

  • This compound Derivative: The most telling evidence for the successful immobilization of the 2-bromoisobutyryl group via an amide linkage is the appearance of the characteristic Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands . The disappearance or significant reduction of the N-H stretching vibrations from the primary amine on the nanoparticle surface also indicates a successful reaction.

  • Oleic Acid: Functionalization with oleic acid is confirmed by the appearance of strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) , typically found in the 1550-1620 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively. The characteristic C=O stretching vibration of the carboxylic acid (~1710 cm⁻¹) will disappear upon deprotonation and binding to the nanoparticle surface.

  • Mercaptoundecanoic Acid: For gold nanoparticles, the attachment of thiol-containing molecules is often confirmed by the disappearance of the S-H stretching band (~2550 cm⁻¹). The presence of the carboxylic acid group can be identified by its C=O stretching vibration, although its intensity and position may vary depending on the pH and binding state.

Visualization of the Functionalization Workflow and Logic

To further clarify the experimental process and the logic behind the FTIR analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_analysis Characterization np_synthesis Bare Nanoparticle (e.g., Silica) amination Amine Functionalization (with APTES) np_synthesis->amination Step 1 initiator_attachment Initiator Attachment (with 2-Bromoisobutyryl Bromide) amination->initiator_attachment Step 2 ftir_analysis FTIR Analysis initiator_attachment->ftir_analysis Verification

Caption: Experimental workflow for nanoparticle functionalization.

logical_relationship cluster_interpretation Interpretation bare_np Bare Nanoparticle Spectrum (Baseline) functionalized_np Functionalized Nanoparticle Spectrum new_peaks Appearance of New Peaks (e.g., Amide I & II) functionalized_np->new_peaks peak_shifts Shifting of Existing Peaks (e.g., disappearance of N-H stretch) functionalized_np->peak_shifts conclusion Confirmation of Successful Functionalization new_peaks->conclusion peak_shifts->conclusion

Caption: Logic of FTIR analysis for functionalization confirmation.

Conclusion

FTIR spectroscopy is a powerful and accessible technique for verifying the successful functionalization of nanoparticles with this compound and its derivatives. By carefully comparing the FTIR spectra of the nanoparticles at each stage of the modification process and understanding the characteristic vibrational frequencies of the functional groups involved, researchers can confidently confirm the attachment of the ATRP initiator. This guide provides a framework for this analysis, offering a direct comparison with other common functionalization agents and detailed experimental protocols to support the design and characterization of advanced nanoparticle-based materials.

A Head-to-Head Comparison: ATRP vs. RAFT Polymerization of Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stand out as two of the most powerful and versatile techniques. Both methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This guide provides a detailed comparative study of ATRP and RAFT for the polymerization of a widely used monomer, methyl methacrylate (B99206) (MMA), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most suitable technique for their specific applications.

Executive Summary

Both ATRP and RAFT are highly effective methods for the controlled polymerization of methyl methacrylate, yielding well-defined polymers. ATRP of MMA is often lauded for its potential to achieve very low PDI values and is well-suited for the synthesis of block copolymers. However, it typically requires the use of a metal catalyst (commonly copper), which may need to be removed from the final product, a critical consideration for biomedical applications.

RAFT polymerization, on the other hand, is a metal-free system, which simplifies purification and is often preferred for biological applications.[1] It demonstrates excellent control over a wide range of methacrylates and is known for its tolerance to a variety of functional groups and reaction conditions. The choice between ATRP and RAFT for MMA polymerization will ultimately depend on the specific requirements of the desired polymer, including the tolerance for metal contaminants, the desired molecular weight, and the complexity of the polymer architecture.

Data Presentation: ATRP vs. RAFT for MMA Polymerization

The following table summarizes key quantitative data obtained from various studies on the ATRP and RAFT polymerization of methyl methacrylate.

ParameterATRP of Methyl MethacrylateRAFT of Methyl Methacrylate
Typical Molecular Weight (Mn, g/mol ) 1,000 - 1,500,000+[2]1,000 - 1,250,000+[2]
Polydispersity Index (PDI) Typically < 1.1 - 1.5[3][4]Typically < 1.1 - 1.4[3]
Monomer Conversion Can reach >95%[5]Can reach >95%[6]
Reaction Temperature 25 - 110 °C20 - 90 °C[7]
Catalyst/Control Agent Copper/Ligand ComplexThiocarbonylthio Compound (RAFT Agent)
Metal Contamination Potential for residual copperMetal-free

Experimental Protocols

Detailed methodologies for representative ATRP and RAFT polymerizations of methyl methacrylate are provided below.

Activators Generated by Electron Transfer (AGET) ATRP of Methyl Methacrylate

This procedure describes a typical AGET ATRP of MMA in a batch reactor.[8]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(II) bromide (CuBr2)

  • 4,4'-Dinonyl-2,2'-dipyridyl (dNbpy)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Ascorbic acid (AA)

  • Brij 98 (surfactant)

  • Distilled water

  • Nitrogen gas

Procedure:

  • The organic phase is prepared by dissolving the CuBr2/dNbpy catalyst complex and the initiator EBiB in a portion of the MMA monomer with continuous stirring to form a homogeneous solution.

  • The aqueous phase is prepared by dissolving the Brij 98 surfactant in distilled water with stirring.

  • The organic phase is added to the aqueous phase under nitrogen purging and stirred to form a microemulsion.

  • The remaining MMA and a solution of the reducing agent, ascorbic acid, are then added.

  • The polymerization is conducted at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 5 hours).

  • The reaction is terminated by exposing the system to air.

  • The resulting polymer (PMMA) is purified, for example, by precipitation in a non-solvent like methanol, and dried.

Photoinduced RAFT Polymerization of Methyl Methacrylate in a Deep Eutectic Solvent

This protocol outlines a visible light-induced RAFT polymerization of MMA.[7]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent

  • Eosin Y (EY) as the photocatalyst

  • Triethylamine (TEA) as a co-catalyst

  • Deep Eutectic Solvent (DES), e.g., a mixture of tetrabutylammonium (B224687) chloride (TBACl) and ethylene (B1197577) glycol (EG)

  • Nitrogen gas

  • Blue light source (e.g., LED)

Procedure:

  • The deep eutectic solvent is prepared by heating and stirring the components (e.g., TBACl and EG) until a homogeneous liquid is formed.

  • The MMA monomer, RAFT agent (CPADB), photocatalyst (Eosin Y), and co-catalyst (TEA) are dissolved in the DES in a reaction vial.

  • The mixture is degassed by bubbling with nitrogen.

  • The vial is then exposed to a blue light source at a controlled temperature (e.g., 30 °C) to initiate polymerization.

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is quenched by turning off the light source and exposing the mixture to air.

  • The polymer is purified by precipitation in a suitable non-solvent, such as methanol, and dried under vacuum.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of ATRP and RAFT polymerization, as well as a generalized experimental workflow for a controlled polymerization experiment.

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation cluster_chain_equilibration Chain Equilibration Initiator Initiator I• Radical (I•) Initiator->I• P_n• Propagating Radical (P_n•) I•->P_n• Monomer_init Monomer (M) P_n•_eq Propagating Radical (P_n•) Intermediate Intermediate Radical P_n•_eq->Intermediate RAFT_Agent RAFT Agent (Z-C(=S)S-R) P_n-S-C(=S)Z Dormant Polymer Intermediate->P_n-S-C(=S)Z R• Leaving Group Radical (R•) Intermediate->R• R•_re Leaving Group Radical (R•) P_m• New Propagating Radical (P_m•) R•_re->P_m• Monomer_prop Monomer (M) P_m•_eq Propagating Radical (P_m•) Intermediate2 Intermediate Radical P_m•_eq->Intermediate2 P_n-S-C(=S)Z_eq Dormant Polymer P_m-S-C(=S)Z New Dormant Polymer Intermediate2->P_m-S-C(=S)Z P_n•_re Propagating Radical (P_n•) Intermediate2->P_n•_re

Caption: Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Monomer Purification, Catalyst/RAFT Agent Weighing) start->reagent_prep reaction_setup Reaction Setup (Assemble Glassware, Add Reagents) reagent_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw or N2 Purge) reaction_setup->degassing polymerization Polymerization (Controlled Temperature and Time) degassing->polymerization termination Termination (Exposure to Air, Cooling) polymerization->termination purification Purification (Precipitation, Filtration) termination->purification characterization Characterization (GPC, NMR, etc.) purification->characterization end End characterization->end

Caption: Generalized workflow for a controlled polymerization experiment.

References

A Comparative Guide to Validating Polymer End-Group Fidelity Initiated by 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the end-group fidelity of polymers synthesized using 2-Bromo-2-methylpropanoic acid as an initiator. Maintaining high end-group fidelity is crucial for the synthesis of well-defined polymers with predictable properties, a critical aspect in the development of advanced materials for drug delivery and other biomedical applications.

Introduction to End-Group Fidelity in Polymer Synthesis

In polymer chemistry, "end-group fidelity" refers to the degree to which the terminal ends of polymer chains retain the chemical structure of the initiator or a specific terminating agent. For polymers initiated with this compound in Atom Transfer Radical Polymerization (ATRP), high fidelity means the majority of polymer chains will possess a terminal bromine atom originating from the initiator. This terminal functionality is essential for subsequent polymer modifications, such as chain extensions to create block copolymers or the attachment of bioactive molecules.[1][2] Loss of this end-group functionality through side reactions can significantly impact the material's performance.[3]

Comparison of Analytical Methods for End-Group Validation

The choice of analytical technique for validating end-group fidelity is critical and depends on factors such as the polymer's molecular weight, solubility, and the desired level of structural detail. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Analytical Technique Principle Strengths Limitations Applicability for Polymers from this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.- Provides quantitative information on end-groups relative to repeating monomer units.[4][5] - Non-destructive. - 2D NMR techniques (HSQC, HMBC) can confirm connectivity.[4]- Sensitivity can be low for high molecular weight polymers where end-group concentration is minimal.[3][4] - Signal overlap can complicate analysis in complex polymer structures.Highly suitable for polymers with low to moderate molecular weights, allowing for direct quantification of the bromine end-group and initiator fragments.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) A soft ionization technique that allows for the analysis of large molecules with minimal fragmentation.- Provides molecular weight distribution and information on the mass of the end-groups.[6][7] - Can identify different end-group populations.[6] - High sensitivity.- Can be challenging to achieve uniform ionization across a broad polymer distribution, potentially skewing quantitative results.[7] - The choice of matrix and cationizing agent is critical and can influence the observed end-groups.[8][9]Excellent for confirming the presence of the desired bromo-isobutyrate end-group and identifying potential side-products or loss of fidelity.
Electrospray Ionization Mass Spectrometry (ESI-MS) A soft ionization technique that produces multiply charged ions from macromolecules in solution.- High resolution and mass accuracy, enabling detailed structural elucidation of end-groups.[4][10] - Can be coupled with liquid chromatography for analysis of complex mixtures.[7]- Best suited for polymers that are soluble in volatile solvents and can be readily ionized. - Fragmentation can occur in the ion source.Provides detailed information on the elemental composition of the end-groups, confirming the presence of bromine.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.- Quick and simple method for identifying the presence of characteristic functional groups from the initiator (e.g., carbonyl).[4]- Primarily qualitative. - Not sensitive enough to quantify end-groups, especially in high molecular weight polymers.[4]Useful as a preliminary, qualitative check for the incorporation of the initiator fragment into the polymer backbone.

Experimental Protocols

End-Group Analysis by ¹H NMR Spectroscopy

Objective: To quantify the end-group fidelity by comparing the integration of proton signals from the initiator fragment with those from the polymer backbone.

Methodology:

  • Dissolve a known amount of the purified polymer (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Identify the characteristic proton signals corresponding to the initiator's methyl groups (from the 2-methylpropanoic acid moiety) and the terminal methine proton adjacent to the bromine.

  • Identify a well-resolved proton signal from the repeating monomer units in the polymer backbone.

  • Carefully integrate the identified end-group signals and the repeating unit signal.

  • Calculate the degree of polymerization (DP) and the percentage of end-group fidelity using the ratio of these integrals.[5]

End-Group Validation by MALDI-TOF MS

Objective: To confirm the presence of the bromine end-group and identify any side-products by analyzing the mass of the polymer chains.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the polymer (e.g., 1 mg/mL) in a suitable solvent (e.g., THF).

    • Prepare a solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) in the same solvent (e.g., 10 mg/mL).

    • Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) in the same solvent (e.g., 1 mg/mL).[8]

  • Target Plate Spotting: Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:1:1 v/v/v) and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length.

    • The mass of each peak should correspond to the mass of the initiator fragment + (n × mass of the monomer unit) + the mass of the cation.

    • The presence of a series of peaks consistent with this calculation confirms the presence of the desired end-group.

    • The absence of the characteristic isotopic pattern for bromine or the presence of unexpected series of peaks would indicate a loss of end-group fidelity.[6]

Visualizing the Workflow for End-Group Validation

End_Group_Validation_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis End-Group Analysis Initiator 2-Bromo-2-methylpropanoic acid ATRP ATRP Initiator->ATRP Monomer Monomer Monomer->ATRP Polymer Crude Polymer ATRP->Polymer Purification Purification (e.g., Precipitation) Polymer->Purification Purified_Polymer Purified Polymer Purification->Purified_Polymer NMR NMR Spectroscopy Purified_Polymer->NMR MS Mass Spectrometry (MALDI-TOF / ESI) Purified_Polymer->MS Data_Analysis Data Analysis & Fidelity Calculation NMR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the synthesis and end-group validation of polymers.

Logical Relationship of Analytical Techniques

Analytical_Technique_Relationship cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_structural Detailed Structural Information FTIR FTIR Spectroscopy NMR NMR Spectroscopy MALDI_TOF MALDI-TOF MS ESI_MS ESI-MS End_Group_Fidelity End-Group Fidelity Validation End_Group_Fidelity->FTIR Initial Confirmation End_Group_Fidelity->NMR Quantification End_Group_Fidelity->MALDI_TOF Mass Confirmation & Purity End_Group_Fidelity->ESI_MS High-Resolution Structure

Caption: Interrelation of analytical techniques for comprehensive end-group analysis.

Alternative Initiators and Comparative Performance

While this compound is a versatile and widely used initiator, other alternatives exist for ATRP, each with its own advantages that may influence end-group fidelity under specific conditions.

Initiator Key Features Potential Impact on End-Group Fidelity Considerations for Use
Ethyl α-bromoisobutyrate (EBiB) A common, commercially available liquid initiator.High initiation efficiency and good control, generally leading to high end-group fidelity.Its ester group may be susceptible to hydrolysis under certain conditions.
Methyl 2-bromopropionate A more reactive initiator than tertiary halides.The higher reactivity can sometimes lead to faster initiation but may also increase the likelihood of side reactions depending on the monomer.Often used for monomers that are less reactive.
Initiators with Functional Groups e.g., Hydroxy- or amine-functionalized bromoisobutyrates.The functional group can potentially interfere with the polymerization, but they allow for the direct synthesis of telechelic polymers.The choice of protecting groups for the functionality may be necessary.
Sulfonyl Halides e.g., p-Toluenesulfonyl chloride.Can be effective for certain monomers, but the end-group is a sulfonyl group, which may be less versatile for post-polymerization modifications compared to a bromine atom.Different catalyst systems are often required.

Ultimately, the selection of an initiator should be tailored to the specific monomer, desired polymer architecture, and intended application to maximize end-group fidelity and overall polymerization control.[11]

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2-methylpropanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Bromo-2-methylpropanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. This substance is a corrosive, acidic, and hazardous material that requires careful handling throughout its lifecycle, including disposal.[1]

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage, is harmful if swallowed, and may be corrosive to metals.[1] It is designated under UN number 3261 as a corrosive solid, acidic, organic, n.o.s.[2] In the United States, it is classified under EPA hazardous waste number D002 due to its corrosivity.[1]

Hazard Identification & Classification Data Point
UN Number 3261[2]
Hazard Class 8 (Corrosive)[2]
Packing Group II[2]
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s.[2]
EPA Hazardous Waste Number D002 (Corrosivity)[1]
Primary Hazards Corrosive, Acute Oral Toxicity[3]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, metals[2][3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][5] On-site treatment or neutralization is not recommended without specific, validated protocols and appropriate facilities, as reactions can be hazardous.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste : Clearly label any container with surplus or waste this compound as "Hazardous Waste".

  • Categorize as Halogenated Organic Acid : This chemical falls into the category of halogenated organic acids.[6] This classification is crucial for proper waste streaming and disposal pricing.

  • Segregate from Other Waste : Do not mix this compound with other waste streams, especially incompatible materials such as bases, oxidizing agents, or non-halogenated solvents.[5][7] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 2: Proper Containerization and Storage
  • Original Container : Whenever possible, store the waste material in its original container.[5]

  • Approved Waste Container : If the original container is not available or suitable, transfer the waste to a designated, properly labeled hazardous waste container. The container must be:

    • Corrosion-resistant : Use containers made of polyethylene (B3416737) or polypropylene.[3][7] Do not use metal containers.

    • Tightly Sealed : Ensure the container is securely closed to prevent leaks or spills.[8]

    • Clearly Labeled : The label must include "Hazardous Waste," the chemical name "this compound," and a description of the hazards (e.g., "Corrosive," "Toxic").

  • Safe Storage : Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[2][3][7] Ensure the storage area is equipped with appropriate spill response materials.

Step 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, chemical-resistant gloves, and a lab coat.[1]

    • Use a dry, inert absorbent material such as Chemizorb®, sand, or vermiculite (B1170534) to contain the spill.[3] Avoid creating dust.[1][8]

    • Carefully sweep or scoop the absorbed material into a suitable hazardous waste container.[2][8]

    • Clean the affected area thoroughly.

  • Major Spills :

    • Evacuate the area immediately.[1][8]

    • Alert your institution's emergency response team or local emergency services.[1]

    • Prevent the spill from entering drains or waterways.[2][8]

Step 4: Arranging for Professional Disposal
  • Contact a Licensed Waste Contractor : Engage a certified hazardous waste management company for the collection and disposal of the material.

  • Provide Documentation : Furnish the contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.

  • Schedule Pickup : Arrange for a scheduled pickup of the hazardous waste from your facility. Ensure all institutional and regulatory paperwork is completed.

Experimental Protocols

The search results do not provide detailed, validated experimental protocols for the on-site neutralization or treatment of this compound. General procedures for the treatment of certain chemical classes exist, but applying them to this specific substance without rigorous testing could be dangerous. Therefore, the recommended and mandatory procedure is to dispose of this chemical as hazardous waste via a licensed professional service without attempting on-site treatment.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G start Waste Generated: 2-Bromo-2-methylpropanoic acid classify Classify as Hazardous Waste (Halogenated Organic Acid, D002) start->classify segregate Segregate from Incompatible Materials (Bases, Oxidizers, etc.) classify->segregate container Select Proper Container (Original or Corrosion-Resistant) segregate->container labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->labeling storage Store in Secure Secondary Containment labeling->storage spill_check Spill or Leak? storage->spill_check spill_proc Follow Spill Cleanup Procedure spill_check->spill_proc Yes disposal_contact Contact Certified Hazardous Waste Contractor spill_check->disposal_contact No spill_proc->storage documentation Provide SDS and Waste Information disposal_contact->documentation pickup Arrange for Waste Pickup documentation->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Bromo-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety and logistical information for 2-Bromo-2-methylpropanoic acid, a corrosive solid that requires careful management in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • Synonyms: α-Bromoisobutyric acid, 2-Bromo-2-methylpropionic acid[1]

  • CAS Number: 2052-01-9[1][2]

Immediate Safety Concerns

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage upon contact.[2] Ingestion is harmful, and the substance may cause respiratory irritation.[3]

Primary Hazards:

  • Skin Corrosion/Irritation: Causes severe burns.[2]

  • Eye Damage: Risk of serious eye damage.

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Respiratory Irritation: May cause irritation to the respiratory system.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Exposure Route Recommended Personal Protective Equipment Specifications & Best Practices
Eye/Face Safety goggles and a full-face shield.Ensure goggles are tight-sealing. A face shield offers an additional layer of protection.[1][4]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing.Select gloves based on the specific breakthrough time and permeation rate for this chemical. Wear a lab coat or other impervious clothing to prevent skin contact.[1]
Respiratory NIOSH/MSHA approved respirator.Use a respirator with an appropriate filter (e.g., for organic gases and vapors) if working outside a fume hood, if dust is generated, or if irritation is experienced.[1][4]
General Safety shower and eyewash station.Must be readily accessible in the immediate work area.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure that all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Have an emergency plan in place and ensure all personnel are familiar with it.

  • Locate the nearest safety shower and eyewash station.[1]

2. Handling:

  • Avoid all personal contact with the chemical, including inhalation of dust or vapors.

  • When weighing or transferring the solid, minimize the generation of dust.[1]

  • Use compatible tools and equipment (e.g., avoid strong bases, strong oxidizing agents, and strong reducing agents).[1]

  • Keep the container tightly closed when not in use.[1][3]

3. In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Immediately remove all contaminated clothing and wash the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material must be disposed of as hazardous waste.

  • Container Management:

    • Use designated, properly labeled, and sealed containers for chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • All waste disposal must be conducted in accordance with local, state, and federal regulations.

    • Contact your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.

    • Contaminated PPE and other materials should also be treated as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound A Preparation - Assess Risks - Don PPE - Prepare Workspace (Fume Hood) B Handling - Weighing & Transferring - Minimize Dust - Avoid Incompatibles A->B C Procedure Completion - Secure Container B->C F Emergency Response (If Exposure Occurs) B->F D Decontamination - Clean Workspace - Remove PPE Correctly C->D E Waste Disposal - Segregate Hazardous Waste - Label & Store Securely D->E

Caption: Logical workflow for safely handling this compound.

References

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Reactant of Route 2
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